molecular formula C8H9ClN2O B171059 2-Amino-5-chloro-N-methylbenzamide CAS No. 19178-37-1

2-Amino-5-chloro-N-methylbenzamide

Cat. No.: B171059
CAS No.: 19178-37-1
M. Wt: 184.62 g/mol
InChI Key: SHOFEQJWALLTLQ-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-N-methylbenzamide is a significant anthranilamide-based organic intermediate primarily valued for its role in the synthesis of more complex, biologically active molecules. Its core research application lies in the development of modern insecticides, as it serves as a key precursor in the efficient synthesis of anthranilamide compounds such as chlorantraniliprole and cyantraniliprole . These advanced insecticides are of significant interest in agricultural chemistry research due to their specific mode of action. In the realm of pharmaceutical research, derivatives built upon the anthranilamide structure are investigated for a range of biological activities. While this specific compound is an intermediate, related anthranilamide derivatives exhibit promising pharmacological properties and have been studied for their interactions with biological targets, such as focal adhesion kinase 1, which is implicated in cellular signaling pathways . Furthermore, substituted anthranilamides as a class are known to demonstrate a spectrum of biological activities in research models, including antibacterial, antifungal, and antimalarial properties, making this compound a versatile building block for exploring new therapeutic agents . The value of this compound to researchers is rooted in its utility as a fundamental synthon for constructing novel compounds for chemical biology and material science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOFEQJWALLTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172709
Record name Benzamide, 2-amino-5-chloro-N-methyl-
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19178-37-1
Record name Benzamide, 2-amino-5-chloro-N-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-amino-5-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chloro-N-methylbenzamide
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Foundational & Exploratory

A Technical Guide to 2-Amino-5-chloro-N-methylbenzamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Insight: This document provides a comprehensive technical overview of 2-Amino-5-chloro-N-methylbenzamide, a key chemical intermediate. The guide is structured to deliver not just data, but a foundational understanding of the compound's synthesis, characteristics, and significance in research and development, particularly within the agrochemical sector.

Compound Identification and Significance

This compound, identified by the CAS Number 19178-37-1 , is an aromatic organic compound belonging to the substituted benzamide family.[1] Its molecular structure, featuring an aminobenzamide core with chloro and N-methyl substitutions, makes it a versatile building block in organic synthesis.

While a valuable intermediate in its own right, its structural similarity to compounds like 2-Amino-5-chloro-N,3-dimethylbenzamide highlights its importance. This closely related analog is a critical precursor in the synthesis of novel anthranilamide insecticides, such as the widely used chlorantraniliprole.[2][3][4] Understanding the chemistry of this compound provides a strategic advantage for researchers exploring structure-activity relationships in the development of new pest control agents and other specialized chemical applications.[2]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The utility of a chemical intermediate is fundamentally tied to its physical and chemical properties. These characteristics dictate storage conditions, solvent selection, and reaction parameters. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 19178-37-1[1]
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
Physical Form Solid[5]
SMILES C1(C=C(Cl)C=CC=1N)C(NC)=O[1]
MDL Number MFCD01666699[1]

Synthesis Strategies and Mechanistic Considerations

The synthesis of substituted benzamides like this compound typically involves multi-step pathways starting from readily available benzoic acid or toluene derivatives. The choice of a specific route is often a balance between yield, cost, safety, and industrial scalability. While specific literature for this exact compound is sparse, established methods for its close analog, 2-amino-5-chloro-N,3-dimethylbenzamide, provide a validated blueprint for its synthesis.[6][7]

A common synthetic approach involves three core transformations:

  • Amidation: Conversion of a carboxylic acid or its ester derivative into an amide.

  • Reduction: Conversion of a nitro group to a primary amine.

  • Chlorination: Introduction of a chlorine atom onto the aromatic ring.

The order of these steps is critical. For instance, performing amidation before reduction of a nitro group prevents potential side reactions with the more reactive amine. The choice of reagents, such as using iron powder in an acidic medium for nitro reduction, is a classic, cost-effective, and robust method suitable for industrial production.[7] Chlorination is often achieved using reagents like sulfuryl chloride, where precise temperature control is essential to ensure regioselectivity and prevent over-chlorination.[7]

Synthesis_Workflow Start Substituted 2-Nitrobenzoic Acid Derivative Step1 Amidation with Methylamine Solution Start->Step1 Intermediate1 N-Methyl-2-nitrobenzamide Intermediate Step1->Intermediate1 Step2 Nitro Group Reduction (e.g., Fe/Acid) Intermediate1->Step2 Intermediate2 2-Amino-N-methylbenzamide Intermediate Step2->Intermediate2 Step3 Electrophilic Chlorination (e.g., SO2Cl2) Intermediate2->Step3 Product 2-Amino-5-chloro- N-methylbenzamide Step3->Product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a molecular scaffold. For researchers in drug development and agrochemistry, it serves as a valuable starting point for creating libraries of novel compounds.

  • Agrochemical Synthesis: As previously noted, this compound is a direct analog to intermediates used in producing ryanodine receptor inhibitor insecticides.[6] Its structure provides the essential anthranilamide core, allowing for further chemical modifications to explore and optimize insecticidal activity.

  • Medicinal Chemistry: The aminobenzamide structure is a recognized pharmacophore in various therapeutic areas. The presence of amine, amide, and halogen functional groups offers multiple points for chemical modification, making it a useful building block for synthesizing compounds for screening in drug discovery programs.[2]

  • Materials Science: The aromatic and functionalized nature of the molecule makes it a candidate for investigations into catalysis and the synthesis of specialized polymers and other materials.[2]

Experimental Protocol: Representative Synthesis of a Substituted Benzamide

This protocol outlines a representative method for the amidation step, a crucial transformation in the synthesis of the title compound, based on established chemical principles.

Objective: To synthesize a 3-methyl-2-nitro-N-methylbenzamide intermediate from methyl 3-methyl-2-nitrobenzoate.

Materials:

  • Methyl 3-methyl-2-nitrobenzoate

  • Methylamine solution (e.g., 40% in water or dissolved in a lower alcohol like methanol)

  • Methanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 3-methyl-2-nitrobenzoate in a suitable volume of methanol.

  • Reagent Addition: Slowly add the methylamine solution to the stirred solution at room temperature. The stoichiometry should be carefully calculated, typically using a slight excess of methylamine to drive the reaction to completion.

  • Heating and Reflux: Heat the reaction mixture to a controlled temperature, for instance, 60–65 °C, and maintain it at reflux.[7] The choice of this temperature range is crucial: it provides sufficient thermal energy to overcome the activation barrier for amidation without promoting degradation or unwanted side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting ester is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • The resulting crude product may precipitate. If not, an aqueous workup (e.g., addition of water and extraction with an organic solvent like ethyl acetate) may be necessary.

    • Collect the solid product by filtration, wash with cold water or a non-polar solvent (e.g., hexane) to remove impurities.

  • Purification and Characterization:

    • Dry the isolated solid product under vacuum.

    • If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Characterize the final product to confirm its identity and purity using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Self-Validation: This protocol is self-validating through the monitoring step (Step 4), which ensures the reaction proceeds to completion, and the final characterization (Step 6), which confirms the successful synthesis of the desired intermediate with high purity.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound and its analogs. The available safety data for the closely related 2-Amino-5-chloro-N,3-dimethylbenzamide provides a strong basis for handling procedures.[8][9]

  • GHS Hazard Statements: The compound is classified as harmful if swallowed (H302) and potentially harmful if inhaled (H332).[5][9][10]

  • GHS Pictograms: The GHS07 (Exclamation Mark) pictogram is typically used, indicating acute toxicity, skin irritation, or eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Storage: Store the compound in a tightly sealed container in a dry, cool, and dark place to ensure its stability.[5]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[11]

Conclusion

This compound (CAS: 19178-37-1) is a functionally rich organic molecule whose primary value is realized as a versatile intermediate in chemical synthesis. Its structural features are highly relevant to the agrochemical and pharmaceutical industries. A thorough understanding of its synthesis, rooted in fundamental organic transformations, and strict adherence to safety protocols enable researchers to effectively leverage this compound in the creation of novel and high-value molecules.

References

  • This compound | 19178-37-1 . Appchem. [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • 2-Amino-5-chloro-n,n-dimethylbenzamide | C9H11ClN2O | CID 274287 . PubChem. [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 . PubChem. [Link]

  • 2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012 . PubChem. [Link]

  • 5-Amino-2-chloro-N-methylbenzamide | C8H9ClN2O | CID 16772320 . PubChem. [Link]

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"2-Amino-5-chloro-N-methylbenzamide" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-chloro-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 19178-37-1), a key chemical intermediate. The document delineates its fundamental physical and chemical properties, established synthetic methodologies, spectral characteristics, and critical safety protocols. By synthesizing data from established chemical literature and safety data sheets, this guide serves as an essential resource for professionals engaged in organic synthesis, medicinal chemistry, and agrochemical research, offering insights into its reactivity, handling, and application as a versatile building block for more complex molecular architectures.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic amide. Its structure is characterized by a benzene ring substituted with a primary amine group, a chlorine atom, and an N-methylcarboxamide group. This arrangement of functional groups imparts a specific reactivity profile, making it a valuable precursor in multi-step organic syntheses.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 19178-37-1[1][2]

  • Molecular Formula: C₈H₉ClN₂O[3][4]

  • Molecular Weight: 184.62 g/mol [3][4]

  • InChI Key: SHOFEQJWALLTLQ-UHFFFAOYSA-N[1]

The unique positioning of the amino, chloro, and amide functional groups on the aromatic scaffold allows for selective chemical modifications, a critical feature for its role as a synthetic intermediate.

G cluster_0 This compound mol

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound are characteristic of a small, substituted aromatic molecule. These properties are crucial for determining appropriate solvents for reactions and purification, as well as suitable storage conditions.

PropertyValueSource
Physical Form Solid, powder[1]
Melting Point 131-134 °C[1]
Molecular Weight 184.62 g/mol [3][4]
Storage Temperature Room Temperature, sealed in dry, dark place[1]

Synthesis and Reactivity

The molecular architecture of this compound, featuring a primary amine, a halogen, and a secondary amide, provides multiple avenues for chemical modification. This versatility underpins its utility as a building block for more complex molecules, particularly in the agrochemical and pharmaceutical sectors.

General Synthetic Strategies

While specific, optimized synthesis routes for this compound are often proprietary, general methodologies can be inferred from patents for structurally similar compounds like its N,3-dimethyl analogue.[5][6] A common approach begins with a substituted benzoic acid and involves a sequence of standard organic transformations.

A representative synthetic pathway can be visualized as follows:

  • Nitration: Introduction of a nitro group ortho to an activating group on the benzene ring.

  • Reduction: Conversion of the nitro group to a primary amine.

  • Chlorination: Halogenation of the aromatic ring, often directed by the existing substituents.

  • Amidation: Conversion of the carboxylic acid to the corresponding N-methylamide.

G Start Substituted Benzoic Acid Step1 Nitration Start->Step1 Intermediate1 Nitrobenzoic Acid Derivative Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 Aminobenzoic Acid Derivative Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 Intermediate3 Amino-chloro- benzoic Acid Step3->Intermediate3 Step4 Amidation (with Methylamine) Intermediate3->Step4 End 2-Amino-5-chloro- N-methylbenzamide Step4->End

Caption: Generalized synthetic workflow for benzamide derivatives.

Reactivity Profile
  • Amino Group: The primary amine (-NH₂) is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide variety of functional groups.

  • Chloro Group: The chlorine atom deactivates the ring towards electrophilic substitution but can be displaced via nucleophilic aromatic substitution under certain conditions or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Amide Group: The N-methylamide is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton can be deprotonated with a strong base.

This trifunctional nature makes it a valuable scaffold for combinatorial chemistry and the exploration of structure-activity relationships (SAR) in drug discovery.[7]

Spectral Analysis

While a comprehensive, publicly available spectral database for this specific compound is limited, the expected spectral characteristics can be predicted based on its structure and data from closely related analogues.[8]

Spectral DataExpected Characteristics
¹H-NMR - Aromatic protons (2H) appearing as doublets in the ~7.0-7.3 ppm region. - A broad singlet for the amine (-NH₂) protons (~5.5 ppm). - A singlet or doublet for the N-H amide proton (~6.2 ppm). - A doublet for the N-methyl (-CH₃) protons (~2.9 ppm).[8]
Mass Spec (EIMS) Molecular ion peak (M⁺) at m/z ≈ 184, with a characteristic M+2 peak at m/z ≈ 186 (approx. 1/3 intensity) due to the ³⁷Cl isotope.

Note: Predicted shifts are based on data for the analogous compound 2-amino-5-chloro-N,3-dimethylbenzamide and may vary based on solvent and experimental conditions.[8]

Applications in Research and Drug Development

This compound primarily serves as a versatile synthetic intermediate. Its structural framework is present in a variety of biologically active molecules.

  • Agrochemicals: This compound and its analogues are crucial precursors in the synthesis of modern insecticides, such as chlorantraniliprole.[7][9] The benzamide scaffold is key to exploring SAR for new pest control agents.[7]

  • Pharmaceutical Research: Substituted benzamides are a well-established class of compounds in medicinal chemistry. Related structures, such as N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, have been investigated for their potential to inhibit the growth of human leukemia cells, suggesting that this core scaffold could be valuable for developing novel anti-cancer agents.[10] Furthermore, benzamide-type structures are being explored as binders for E3 ligases like cereblon (CRBN), which are critical components in the design of proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality.[11]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available safety data sheets (SDS).

Hazard Identification

The compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Recommended Safety Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12][13]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat or protective suit.[13]

    • Respiratory Protection: If dust is generated, use an approved particulate respirator.[13]

  • Handling: Avoid contact with skin, eyes, and clothing.[14][15] Avoid formation of dust.[13] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep in a dark place.

Conclusion

This compound is a chemical intermediate of significant value in the fields of synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with a versatile reactivity profile stemming from its multiple functional groups, make it an important building block for constructing complex target molecules. Its relevance in the synthesis of high-value agrochemicals and its potential as a scaffold for pharmaceutical development underscore its importance. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. This guide serves as a foundational resource for researchers to facilitate the safe and effective use of this compound in their scientific endeavors.

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Indian Patent Office. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

  • Patent Guru. (n.d.). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-chloro-N-methylbenzamide. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound | CAS 19178-37-1. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • National Library of Medicine. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • National Library of Medicine. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. Retrieved from [Link]

Sources

"2-Amino-5-chloro-N-methylbenzamide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-chloro-N-methylbenzamide and Its Structural Analogs for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It details the compound's core physicochemical properties, including its molecular formula and weight. The document delves into established synthetic methodologies, offering a detailed, step-by-step protocol for a structurally significant analog to illustrate the practical application of this chemical class. A critical discussion on the applications, particularly the role of its analogs as precursors in the synthesis of modern agrochemicals, is presented. Furthermore, this guide consolidates essential safety, handling, and storage protocols to ensure its proper use in a research and development setting. The content is structured to serve as an essential resource for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.

Core Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a benzamide core structure. The molecule is substituted with an amino group, a chlorine atom, and an N-methylamide group, which provide multiple sites for chemical modification.[1] This versatility makes it and its analogs valuable building blocks in synthetic chemistry.

A critical aspect for researchers is the precise identification of the intended isomer, as several closely related structures are referenced in literature and commercial catalogs, often with significant differences in application and synthesis. The most notable analog is 2-Amino-5-chloro-N,3-dimethylbenzamide, a key intermediate in the production of widely used insecticides.[2][3][4]

Physicochemical Data

The fundamental properties of the target compound, this compound, are summarized below for clear identification and experimental planning.

PropertyValueSource(s)
Molecular Formula C₈H₉ClN₂O[5]
Molecular Weight 184.62 g/mol [5][6][7]
CAS Number 19178-37-1[8]
Physical Form Powder / Solid
Melting Point 131-134 °C
Storage Temperature Room Temperature, sealed in dry, dark place
Structural Analogs of Significance

Confusion between closely related isomers is a common pitfall. The table below distinguishes the primary topic from its most prominent analog mentioned in patent and synthesis literature.

Compound NameMolecular FormulaMolecular WeightCAS NumberKey Distinction
2-Amino-5-chloro-N -methylbenzamideC₈H₉ClN₂O184.62 g/mol 19178-37-1Single methyl group on the amide nitrogen.
2-Amino-5-chloro-N,3 -dimethylbenzamideC₉H₁₁ClN₂O198.65 g/mol 890707-28-5Methyl groups on both the amide nitrogen and position 3 of the benzene ring.

Synthesis and Mechanistic Considerations

The synthesis of substituted aminobenzamides often involves multi-step pathways starting from readily available benzoic acid derivatives.[1] While numerous specific routes exist, a representative and industrially relevant synthesis for the analog 2-amino-5-chloro-N,3-dimethylbenzamide provides valuable insight into the chemistry of this compound class. This process highlights common transformations such as amidation, nitro group reduction, and chlorination.[4]

The choice of reagents and conditions at each stage is critical for maximizing yield and purity while ensuring process safety.[1] For instance, the reduction of the nitro group using iron powder in an acidic medium is a classic, cost-effective Béchamp reduction that avoids the need for high-pressure hydrogenation equipment often required for catalytic methods.

Representative Synthesis Workflow

The following diagram illustrates a common three-step synthesis pathway for producing a key structural analog.

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination A 3-Methyl-2-nitrobenzoic acid methyl ester B 3-Methyl-2-nitro- N-methylbenzamide A->B  Methylamine (aq),  Lower Alcohol, 60-65°C   C 3-Methyl-2-amino- N-methylbenzamide B->C  Iron Powder,  Acid (e.g., HCl), H₂O, 70-75°C   D 2-Amino-5-chloro-N,3- dimethylbenzamide C->D  Sulfuryl Chloride (SO₂Cl₂),  Inert Solvent, 55-60°C  

Sources

A Predictive Spectroscopic Guide to 2-Amino-5-chloro-N-methylbenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Amino-5-chloro-N-methylbenzamide (C₈H₉ClN₂O, MW: 184.62 g/mol )[1]. In the absence of readily available experimental spectra in the public domain, this document serves as a robust predictive resource for researchers, scientists, and professionals in drug development. By leveraging established spectroscopic principles and comparative data from analogous structures, this guide offers valuable insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound.

Molecular Structure and its Spectroscopic Implications

The structural features of this compound are pivotal in determining its spectroscopic fingerprint. The molecule comprises a substituted benzene ring with an amino (-NH₂) group, a chloro (-Cl) atom, and an N-methylbenzamide (-C(=O)NHCH₃) functional group. The relative positions of these substituents dictate the electronic environment of each atom, which in turn governs the signals observed in various spectroscopic techniques.

Caption: 2D structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound is based on the analysis of its functional groups and substitution patterns on the aromatic ring.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the amine protons, the amide proton, and the methyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Aromatic-H6.8 - 7.5Multiplet3HThe three protons on the benzene ring will appear in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and amide groups.
Amine (-NH₂)4.5 - 5.5Broad Singlet2HThe protons of the primary amine will likely appear as a broad singlet that can be exchangeable with D₂O.
Amide (-NH)7.8 - 8.5Broad Singlet or Quartet1HThe amide proton signal is typically broad and its chemical shift is solvent-dependent. It may show coupling to the adjacent methyl group.
Methyl (-CH₃)2.8 - 3.0Doublet3HThe methyl protons will appear as a doublet due to coupling with the adjacent amide proton.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Carbonyl (C=O)165 - 170The carbonyl carbon of the amide group is characteristically deshielded and appears downfield.
Aromatic C-NH₂145 - 150The carbon atom attached to the electron-donating amino group will be shielded relative to other aromatic carbons.
Aromatic C-Cl125 - 130The carbon atom bonded to the chlorine atom will be deshielded.
Aromatic C-H115 - 135The remaining aromatic carbons will resonate in this region, with their specific shifts determined by the electronic effects of the substituents.
Aromatic C-C=O130 - 135The carbon atom attached to the amide group will be deshielded.
Methyl (-CH₃)25 - 30The methyl carbon is in a typical aliphatic region.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorptions corresponding to N-H, C=O, C-N, and C-Cl bonds, as well as aromatic C-H and C=C vibrations. Data from the closely related compound, 2-Amino-5-chlorobenzamide, can provide a useful reference for the expected peak positions[2].

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
Amine (-NH₂)3300 - 3500N-H stretching (two bands for asymmetric and symmetric stretching)
Amide (-NH)3200 - 3400N-H stretching
Aromatic C-H3000 - 3100C-H stretching
Aliphatic C-H (-CH₃)2850 - 3000C-H stretching
Carbonyl (C=O)1630 - 1680C=O stretching
Aromatic C=C1450 - 1600C=C stretching
Amine/Amide N-H1550 - 1650N-H bending
C-N1200 - 1350C-N stretching
C-Cl600 - 800C-Cl stretching

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are predicted.

Predicted Molecular Ion Peak (M⁺): m/z 184 and 186 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom due to its isotopic distribution (³⁵Cl and ³⁷Cl).

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the methylamino group and cleavage of the amide bond.

Predicted Mass Spectrometry Fragmentation of this compound M [M]⁺˙ m/z 184/186 F1 [M - NHCH₃]⁺ m/z 154/156 M->F1 - •NHCH₃ F2 [M - C(O)NHCH₃]⁺ m/z 126/128 M->F2 - •C(O)NHCH₃ F1->F2 - CO F3 [C₇H₅ClNO]⁺ m/z 154/156

Caption: Key predicted fragmentation steps in the mass spectrum.

Methodologies for Spectroscopic Analysis

For researchers aiming to acquire experimental data for this compound, the following standard protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source.

  • Ionization Technique: Electron Ionization (EI) is a common technique for this type of molecule and will induce fragmentation. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented data and interpretations are grounded in fundamental spectroscopic principles and comparisons with structurally related molecules. Researchers can use this document as a valuable reference for the identification and characterization of this compound, with the understanding that experimental verification is essential for definitive structural confirmation.

References

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  • NIST. 2-Amino-5-chlorobenzamide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]. (Accessed January 14, 2026).

  • PubMed. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Available at: [Link]. (Accessed January 14, 2026).

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A Framework for Determining the Solubility Profile of 2-Amino-5-chloro-N-methylbenzamide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

2-Amino-5-chloro-N-methylbenzamide is a substituted benzamide derivative that serves as a key intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.[1] A thorough understanding of its solubility in common laboratory solvents is a prerequisite for its effective use in chemical synthesis, purification, and formulation. This guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this compound. It moves beyond a simple data sheet to offer a practical, scientifically-grounded approach, combining theoretical principles with a robust, step-by-step experimental protocol. This document is intended for researchers, chemists, and formulation scientists who require a reliable methodology for assessing the solubility of this and structurally similar compounds.

Introduction: The Critical Role of Solubility

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. For a synthetic intermediate like this compound (CAS: 19178-37-1), solubility data is not merely academic; it is a critical parameter that governs practical success in the laboratory and in process scale-up.[2][3]

Key applications where solubility data is indispensable include:

  • Reaction Chemistry: The choice of solvent is paramount for ensuring that reactants are in the same phase, allowing for efficient molecular collision and reaction.

  • Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a solvent system at varying temperatures.[1]

  • Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC or NMR requires a solvent that can fully dissolve the analyte to a known concentration.

  • Drug Development: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide will first analyze the molecular structure of this compound to predict its solubility profile and then provide a detailed experimental procedure for its quantitative determination.

Physicochemical Characterization

A molecule's physical and chemical properties are intrinsic to its solubility behavior. The known characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 19178-37-1[3]
Molecular Formula C₈H₉ClN₂O[4][5]
Molecular Weight 184.62 g/mol [4][5]
Appearance Powder[3]
Melting Point 131-134 °C[3]
Predicted XLogP3 ~1.3 - 1.7[4][5]

Note: XLogP3 is a computed value for lipophilicity; values for structurally similar isomers suggest moderate lipophilicity.

Theoretical Solubility Principles and Predictions

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The solubility of this compound can be predicted by dissecting its molecular structure into its polar and non-polar components.

cluster_molecule This compound Structure cluster_polar Polar Moieties (Increase solubility in polar solvents) cluster_nonpolar Non-Polar Moieties (Increase solubility in non-polar solvents) Molecule C₈H₉ClN₂O Amine Primary Amine (-NH₂) Molecule->Amine H-bond donor/acceptor Amide Secondary Amide (-CONH-) Molecule->Amide H-bond donor/acceptor Ring Chlorinated Benzene Ring Molecule->Ring Hydrophobic/Aromatic Methyl N-Methyl Group (-CH₃) Molecule->Methyl Hydrophobic

Caption: Structural analysis of this compound.

Analysis: The molecule possesses both hydrogen-bond donating and accepting groups (the primary amine and secondary amide) and a significant non-polar, hydrophobic region (the chlorinated aromatic ring).[6] This duality suggests a nuanced solubility profile.

Predicted Solubility Profile:

  • Water: Low solubility is expected. While the amine and amide groups can interact with water, the hydrophobic character of the 8-carbon skeleton will dominate.[8]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is predicted. These solvents can act as both hydrogen-bond donors and acceptors, effectively solvating the polar functional groups of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted. These solvents have strong dipole moments that can interact favorably with the polar regions of the solute.[8]

  • Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Moderate solubility is likely. Dichloromethane, in particular, is often effective for dissolving compounds with a mix of polar and non-polar character.[1]

  • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The polar amine and amide groups will prevent effective solvation by non-polar solvents.[7]

  • Aqueous Acid (e.g., 5% HCl): High solubility is expected. The basic primary amino group will be protonated to form a highly polar ammonium salt, which is readily soluble in water.[9]

  • Aqueous Base (e.g., 5% NaOH): No significant increase in solubility is expected compared to water. The amide proton is not acidic enough to be removed by a dilute base.

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions must be confirmed by empirical data. The Shake-Flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[10][11]

A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate vial in a temperature-controlled shaker bath (e.g., 25°C) for 24-48 hours. A->B G Validation Check Does concentration at 24h = concentration at 48h? B->G C 3. Phase Separation Allow suspension to settle. Withdraw supernatant using a syringe. D 4. Filtration Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This removes all undissolved solid. C->D E 5. Analysis Accurately dilute the saturated filtrate and analyze concentration via a validated method (e.g., HPLC, UV-Vis). D->E F 6. Calculation Calculate original concentration based on dilution factor. Result is the solubility (e.g., in mg/mL). E->F G->B No (Continue Agitation) G->C Yes (Equilibrium)

Caption: Experimental workflow for the Shake-Flask solubility method.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (purity >95%)

  • Selected solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

  • Validated analytical instrument (e.g., HPLC-UV) with a prepared calibration curve.

Procedure:

  • Preparation: To a glass vial, add a pre-weighed amount of the compound that is known to be in excess of its expected solubility (e.g., 20-50 mg).

  • Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2.0 mL). Seal the vial tightly.

  • Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24 hours. This step is crucial for achieving a thermodynamically stable saturated solution.[12]

  • Validation of Equilibrium: To ensure equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24 and 48 hours). If the measured concentration does not change, equilibrium can be assumed.[12]

  • Phase Separation: Remove the vial from the shaker and allow the excess solid to settle for 30 minutes in the same temperature-controlled environment.

  • Sampling and Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution and Analysis: Accurately weigh the filtered saturated solution. Perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated method (e.g., HPLC). Determine the concentration from the calibration curve.

  • Calculation: Account for all dilution factors to calculate the concentration in the original saturated solution. Express the final solubility in units of mg/mL or mol/L.

Data Summary and Interpretation

The data obtained should be recorded systematically to allow for easy comparison and interpretation.

Table for Experimental Solubility Data:

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Observations
WaterPolar Protic25
MethanolPolar Protic25
EthanolPolar Protic25
AcetonitrilePolar Aprotic25
DMSOPolar Aprotic25
DichloromethaneModerately Polar25
Ethyl AcetateModerately Polar25
TolueneNon-polar25
HexaneNon-polar25
5% Aqueous HClAqueous Acid25

Interpretation: The resulting data will provide a clear empirical basis for solvent selection. For instance, a solvent showing high solubility at room temperature would be ideal for reaction chemistry and analytical sample preparation. For recrystallization, an ideal solvent would exhibit high solubility at an elevated temperature but low solubility at a reduced temperature.

Conclusion

While theoretical principles provide a valuable starting point, the solubility profile of this compound can only be definitively established through careful experimentation. The structural analysis presented herein predicts low aqueous solubility but good solubility in polar organic solvents and acidic aqueous solutions. The detailed Shake-Flask protocol provides a reliable and scientifically sound method for quantifying this profile. By following this comprehensive guide, researchers can generate the accurate and trustworthy solubility data necessary to optimize synthetic, purification, and formulation processes, thereby accelerating research and development timelines.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
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Navigating the Safety Profile of 2-Amino-5-chloro-N-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing a Key Intermediate

2-Amino-5-chloro-N-methylbenzamide, identified by its CAS number 19178-37-1, is a benzamide derivative that serves as a valuable intermediate in organic synthesis. Its utility in the construction of more complex molecules makes a thorough understanding of its safety and handling characteristics paramount for researchers in pharmaceutical and chemical development. This guide provides an in-depth analysis of its material safety profile, moving beyond a standard data sheet to offer practical insights for laboratory professionals.

It is critically important to distinguish this compound from its close analog, 2-Amino-5-chloro-N,3-dimethylbenzamide (CAS 890707-28-5). The absence of the methyl group on the benzene ring in the target compound of this guide can lead to different physical, chemical, and toxicological properties. Therefore, all data and recommendations within this document are specific to this compound (CAS 19178-37-1) unless explicitly stated otherwise.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. For this compound, the following classifications have been identified, indicating a compound that requires careful handling to mitigate risks of acute toxicity and irritation.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CodePictogramSignal Word
Acute Toxicity, OralHarmful if swallowedH302GHS07Warning
Skin Corrosion/IrritationCauses skin irritationH315GHS07Warning
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319GHS07Warning
Specific Target Organ Toxicity, Single ExposureMay cause respiratory irritationH335GHS07Warning

The GHS07 "Exclamation Mark" pictogram is a clear visual indicator of these hazards.[1] The "Warning" signal word underscores the need for adherence to safety protocols.[1]

Proactive Safety: Handling and Exposure Control

Given the identified hazards, a proactive approach to safety is essential when working with this compound. The causality behind these experimental choices is rooted in preventing the harmful effects of ingestion, skin and eye contact, and inhalation of the powdered substance.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

  • Ventilation: All handling of this powdered compound should occur in a well-ventilated area.[2] A chemical fume hood is the preferred engineering control to minimize the risk of inhaling dust particles.

  • Eye Protection: Safety glasses with side-shields that conform to EN166 or NIOSH standards are mandatory to prevent eye contact and the resulting serious irritation.[3]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[3] It is crucial to inspect gloves for any signs of degradation or perforation before use. A lab coat or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved P95 or P1 (EU EN 143) particle respirator should be used.[3]

Safe Handling and Storage Protocols

Proper handling and storage are fundamental to maintaining a safe laboratory environment.

  • Handling: Avoid the formation of dust and aerosols when handling the solid material.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is room temperature.[1]

Emergency Response and First Aid Measures

In the event of accidental exposure, a swift and appropriate response is critical. The following first aid measures are based on the known hazards of the compound.

Table 2: First Aid Measures for this compound

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]

In all cases of exposure, it is advisable to show the safety data sheet to the attending medical professional.[3]

Fire and Accidental Release Measures

Fire-Fighting Measures

In the event of a fire involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to potentially hazardous decomposition products.[2][3]

Accidental Release Measures

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Ensure adequate ventilation. For larger spills, prevent the material from entering drains and follow institutional protocols for hazardous material cleanup.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_review Review MSDS & SOPs prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_review->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound Carefully (Minimize Dust) prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_spill Spill: Follow Cleanup Protocol handle_weigh->emergency_spill If Spill Occurs cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After Experiment emergency_exposure Exposure: Follow First Aid (Eyes, Skin, Inhalation) handle_transfer->emergency_exposure If Exposure Occurs cleanup_waste Dispose of Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of powdered chemical intermediates.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is essential for experimental design and safety planning.

Table 3: Physical and Chemical Properties

PropertyValueSource
CAS Number 19178-37-1[1][5]
Molecular Formula C₈H₉ClN₂O[4][5]
Molecular Weight 184.62 g/mol [4]
Appearance Powder[1]
Melting Point 131-134 °C[1]
Storage Temperature Room Temperature[1]

Stability, Reactivity, and Toxicological Profile

Stability and Reactivity

While detailed studies on the stability and reactivity of this compound are not extensively available in the provided search results, it is stable under recommended storage conditions.[3] Avoid strong oxidizing agents. Hazardous decomposition products are not fully characterized but may include nitrogen oxides and hydrogen chloride upon combustion.[6]

Toxicological Information

Comprehensive toxicological data, including LD50 and long-term exposure effects, for this compound (CAS 19178-37-1) are not available in the provided search results. The GHS classification indicates acute oral toxicity.[1] No information was found regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[3] Researchers should handle this compound with the assumption that it is toxic and take all necessary precautions to avoid exposure.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[2] It is recommended to use a licensed professional waste disposal service.[3]

References

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A Guide to 2-Amino-5-chloro-N-methylbenzamide: A Pivotal Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of organic synthesis, the strategic value of an intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. 2-Amino-5-chloro-N-methylbenzamide (CAS No: 19178-37-1) has emerged as a cornerstone intermediate, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its structure, featuring a chlorinated benzene ring functionalized with an amino group and an N-methylated amide, provides a unique combination of reactive sites. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, providing researchers and drug development professionals with a comprehensive technical resource. The narrative that follows is built upon established synthetic protocols and mechanistic understanding, designed to explain not just the procedural steps but the underlying chemical principles that govern its utility.

Core Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 19178-37-1[3]
Molecular Formula C₈H₉ClN₂O[3]
Molecular Weight 184.62 g/mol [3][4]
Appearance White to off-white solid/crystal[2][5]
Melting Point 171-172 °C[6]
SMILES C1(=C(C=C(Cl)C=C1)N)C(=O)NC[3]
InChI Key WOBVZGBINMTNKL-UHFFFAOYSA-N

Strategic Synthesis of the Intermediate

The economic viability and practicality of any synthetic intermediate are heavily dependent on its own manufacturing process. Several routes to this compound and its analogs have been developed, often starting from readily available substituted benzoic acids or anthranilic acids. A common and efficient pathway involves a two-step synthesis starting from an anthranilate ester.[5][6]

  • Chlorination: The process begins with the regioselective chlorination of an anthranilate ester. The choice of chlorinating agent is critical for yield and safety. While reagents like sulfuryl chloride (SO₂Cl₂) are effective, industrial processes often favor reagents like sodium hypochlorite in the presence of an acid, which are less toxic and more cost-effective.[6][7] The reaction temperature is typically kept low (e.g., below -5°C) to control selectivity and minimize side reactions.[5][6]

  • Amidation: The resulting 2-amino-5-chlorobenzoic acid ester is then subjected to amidation with methylamine. This reaction is often carried out under pressure and elevated temperature in an autoclave to drive the reaction to completion, converting the ester into the desired N-methylamide.[5]

The following workflow illustrates this common synthetic approach.

A Methyl Anthranilate B Chlorination Step A->B  NaOCl / Acetic Acid  < -5°C C Methyl 2-amino-5-chlorobenzoate B->C D Amidation Step C->D  Methylamine (aq.)  Heat, Pressure E This compound D->E

Caption: A typical two-step synthesis of this compound.

The Core of Reactivity: A Chemist's Perspective

The utility of this compound as an intermediate is rooted in the distinct reactivity of its functional groups. The interplay between the electron-donating amino group and the electron-withdrawing chloro and amide groups defines its chemical behavior.

  • The Amino Group (-NH₂): This is the primary site for derivatization. As a nucleophile, it readily undergoes acylation, alkylation, and diazotization reactions. This allows for the facile introduction of diverse functionalities, forming the basis for building more complex molecules. For instance, its reaction with acid chlorides or anhydrides is a key step in the synthesis of many pharmaceutical agents.[2]

  • The Aromatic Ring: The benzene ring is activated by the amino group and deactivated by the chloro and amide substituents. The positions ortho and para to the amino group are susceptible to electrophilic substitution, although the existing substitution pattern largely directs incoming groups.

  • The Amide Group (-CONHCH₃): The amide linkage is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H proton can be deprotonated with a strong base, creating a site for further functionalization if required.

Caption: Key reactive sites and common transformations of the intermediate.

Application Spotlight: A Gateway to High-Value Molecules

The true value of this compound is realized in its conversion to high-value final products. Its structural framework is a recurring motif in several classes of biologically active compounds.

Agrochemicals: The Anthranilamide Insecticides

A prominent application of this intermediate's close analog, 2-amino-5-chloro-N,3-dimethylbenzamide, is in the synthesis of the blockbuster insecticide chlorantraniliprole.[8][9] The synthesis involves the coupling of the amino group of the benzamide intermediate with a substituted pyrazole carboxylic acid. This amide bond formation is the crucial step that assembles the final insecticidal molecule. The principles of this synthesis are directly applicable to this compound for creating novel analogs. The process underscores the importance of the intermediate as a key building block for a multi-billion dollar product class.[8]

A 2-Amino-5-chloro-N,3-dimethylbenzamide (Analog Intermediate) B Coupling Reaction A->B D Chlorantraniliprole (Insecticide) B->D C 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid C->B Amide Bond Formation

Caption: Synthesis of Chlorantraniliprole using a benzamide intermediate.

Pharmaceuticals: Scaffolds for Drug Discovery

In medicinal chemistry, the substituted 2-aminobenzamide scaffold is a "privileged structure," appearing in numerous compounds with diverse pharmacological activities.[10] Derivatives have been investigated for their potential as anti-tumor agents, neuroleptics, sedatives, and muscle relaxants.[7][11] For example, 2-amino-5-chlorobenzophenone, a related compound, is a well-known precursor for benzodiazepines like lorazepam and chlordiazepoxide.[12] this compound serves as a valuable starting point for synthesizing libraries of novel compounds for high-throughput screening, enabling the discovery of new therapeutic leads. Its structure allows for systematic modification to explore structure-activity relationships (SAR).

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key procedural choices to ensure reproducibility and understanding.

Protocol 1: Synthesis of 2-Amino-5-chlorobenzamide (A Precursor)

This protocol details the synthesis of the parent amide, which can be subsequently N-methylated. It is adapted from established laboratory procedures.[7]

  • Chlorination of Anthranilic Acid:

    • In a flask equipped with a stirrer and dropping funnel, suspend anthranilic acid (1 eq.) in a suitable solvent like glacial acetic acid.

    • Cool the mixture to 0-5°C in an ice bath.

    • Add sulfuryl chloride (1.1 eq.) dropwise, maintaining the temperature below 10°C. Causality: Dropwise addition and temperature control are crucial to prevent over-chlorination and exothermic runaway reactions.

    • Stir for 2-3 hours at room temperature after addition is complete. Monitor reaction completion by TLC.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium acetate) to precipitate the 5-chloroanthranilic acid.[7]

    • Filter, wash with cold water, and dry the solid product.

  • Formation of the Acid Chloride:

    • Reflux the 5-chloroanthranilic acid (1 eq.) with thionyl chloride (SOCl₂, 2-3 eq.) for 2-3 hours. Causality: Thionyl chloride is an effective and volatile reagent for converting carboxylic acids to acid chlorides. The excess is easily removed.

    • Remove excess thionyl chloride by distillation under reduced pressure.

  • Amidation:

    • Cool a flask containing concentrated aqueous ammonia (a large excess) to 0°C.

    • Add the crude 2-amino-5-chlorobenzoyl chloride portion-wise with vigorous stirring. Causality: The reaction is highly exothermic. Low temperature and portion-wise addition are critical for safety and to maximize yield.

    • Stir for 30-60 minutes.

    • Filter the resulting precipitate, wash thoroughly with water, and recrystallize from hot water or ethanol to yield pure 2-amino-5-chlorobenzamide.[7]

Protocol 2: Acylation of the Amino Group (Illustrative Application)

This protocol demonstrates a typical use of an aminobenzamide intermediate.

  • Setup:

    • Dissolve this compound (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base like triethylamine (1.2 eq.). Causality: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

    • Cool the solution to 0°C in an ice bath.

  • Reaction:

    • Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove unreacted acyl chloride), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated product.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the chemical sciences. Its well-defined reactivity and established synthetic pathways make it a reliable and cost-effective building block for creating novel molecules with significant biological activity. From protecting crops to developing new medicines, the derivatives originating from this versatile intermediate have a profound impact. This guide has illuminated the key aspects of its synthesis, reactivity, and application, providing a solid foundation for scientists and researchers to leverage its full potential in their synthetic endeavors.

References

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  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
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  • WIPO Patentscope. (n.d.). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
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  • Guidechem. (n.d.). How to synthesize and apply 2-amino-5-chlorobenzamide - FAQ.
  • Guidechem. (n.d.). How to Synthesize 2-Amino-5-Chloro-N,3-Dimethylbenzamide? - FAQ.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5.
  • Appchem. (n.d.). This compound | 19178-37-1 | C8H9ClN2O.
  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
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"2-Amino-5-chloro-N-methylbenzamide" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activities of the 2-Amino-5-chlorobenzamide Scaffold

Authored by a Senior Application Scientist

Preamble: Unlocking the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and exhibiting a diverse range of pharmacological activities. The 2-amino-5-chlorobenzamide core is one such scaffold. While direct and extensive research on the specific derivative, 2-Amino-5-chloro-N-methylbenzamide, is nascent, a comprehensive analysis of its close analogs and the broader class of 2-amino-5-chlorobenzamide derivatives reveals a rich tapestry of potential biological activities. This guide synthesizes the existing knowledge to provide researchers, scientists, and drug development professionals with a forward-looking perspective on the therapeutic and agrochemical potential of this chemical family. We will delve into the established insecticidal and emerging anticancer activities, underpinned by an understanding of the structure-activity relationships that govern their function.

The 2-Amino-5-chlorobenzamide Core: A Building Block of Bioactivity

The 2-amino-5-chlorobenzamide structure is characterized by a benzene ring substituted with an amino group, a chloro group, and a carboxamide moiety. This arrangement of functional groups provides a versatile platform for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological target interactions. The presence of the amino group and the aromatic ring are common features in many bioactive molecules, while the chloro substituent can enhance membrane permeability and metabolic stability.

Physicochemical Properties

The physicochemical properties of 2-amino-5-chlorobenzamide derivatives can be modulated through substitutions on the amide nitrogen and the aromatic ring. These modifications influence key parameters such as lipophilicity (LogP), solubility, and hydrogen bonding capacity, which in turn affect the pharmacokinetic and pharmacodynamic profile of the compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
2-Amino-5-chlorobenzamideC₇H₇ClN₂O170.59[1]
This compoundC₈H₉ClN₂O184.62[2]
2-Amino-5-chloro-N,N-dimethylbenzamideC₉H₁₁ClN₂O198.65[3]
2-Amino-5-chloro-N,3-dimethylbenzamideC₉H₁₁ClN₂O198.65[4]
Synthesis Strategies

The synthesis of 2-amino-5-chlorobenzamide derivatives is well-documented, primarily due to their importance as intermediates in the manufacturing of high-value chemicals. A common synthetic route to the related and commercially significant 2-amino-5-chloro-N,3-dimethylbenzamide starts from 3-methyl-2-nitrobenzoic acid.

Representative Synthetic Protocol: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

This multi-step synthesis is a well-established pathway for producing key intermediates for the insecticide industry.[5]

  • Amidation: 3-methyl-2-nitrobenzoic acid methyl ester is reacted with methylamine in a suitable solvent like methanol at 60-65°C to yield 3-methyl-2-nitro-N-methylbenzamide.

  • Reduction: The nitro group of 3-methyl-2-nitro-N-methylbenzamide is reduced to an amino group using catalytic hydrogenation (e.g., with a palladium catalyst) or other reducing agents to form 2-amino-3-methyl-N-methylbenzamide. This step is typically carried out at 70-75°C.

  • Chlorination: The final step involves the chlorination of 2-amino-3-methyl-N-methylbenzamide with a chlorinating agent such as sulfuryl chloride in an appropriate solvent to yield 2-amino-5-chloro-N,3-dimethylbenzamide. The reaction temperature is maintained at 55-60°C.

Synthesis_Workflow Start 3-Methyl-2-nitrobenzoic acid methyl ester Intermediate1 3-Methyl-2-nitro-N-methylbenzamide Start->Intermediate1 Methylamine, 60-65°C Intermediate2 2-Amino-3-methyl-N-methylbenzamide Intermediate1->Intermediate2 Catalytic Hydrogenation, 70-75°C End 2-Amino-5-chloro-N,3-dimethylbenzamide Intermediate2->End Sulfuryl Chloride, 55-60°C

Caption: Synthetic workflow for 2-amino-5-chloro-N,3-dimethylbenzamide.

Potential Biological Activities

The 2-amino-5-chlorobenzamide scaffold has been primarily explored for its potent insecticidal properties and is gaining attention for its potential as an anticancer agent.

Insecticidal Activity: Ryanodine Receptor Modulators

A significant body of research has established that certain N-substituted 2-amino-5-chlorobenzamide derivatives are key intermediates in the synthesis of anthranilamide insecticides, such as chlorantraniliprole.[6][7][8] These insecticides exhibit their potent activity by targeting the ryanodine receptors in insects.

Mechanism of Action

Ryanodine receptors are intracellular calcium channels that play a crucial role in muscle contraction. Anthranilamide insecticides lock these channels in an open state, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This results in impaired muscle function, paralysis, and ultimately, the death of the insect. The specificity of these compounds for insect ryanodine receptors over mammalian ones contributes to their favorable safety profile for non-target organisms.

Ryanodine_Receptor_MOA cluster_muscle_cell Insect Muscle Cell RyR Ryanodine Receptor (RyR) (Calcium Channel) Ca_cytoplasm Cytoplasmic Ca²⁺ RyR->Ca_cytoplasm Uncontrolled Ca²⁺ Release SR Sarcoplasmic Reticulum (Calcium Store) SR->RyR Contains Paralysis Muscle Paralysis & Death Ca_cytoplasm->Paralysis Leads to Anthranilamide Anthranilamide Insecticide (e.g., Chlorantraniliprole) Anthranilamide->RyR Binds and Activates

Caption: Mechanism of action of anthranilamide insecticides.

Anticancer Potential: Targeting Cell Viability and Proliferation

Emerging research has begun to explore the anticancer properties of derivatives of the 2-amino-5-chlorobenzamide scaffold. A study on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives demonstrated their ability to inhibit the growth of human leukemia cell lines.[9]

Observed Effects and Potential Mechanisms

The study revealed that these compounds inhibited the viability of Jurkat (T-cell lymphoma) and HL-60RG (leukemia) cells in a dose-dependent manner.[9] At lower concentrations (below the IC50), the compounds induced a transient cell-cycle delay, while at higher concentrations (above the IC50), they led to long-lasting cell growth attenuation and cell death, suggesting an apoptotic mechanism.[9]

While the precise molecular targets were not fully elucidated in this initial study, the findings suggest that the 2-amino-5-chlorobenzamide scaffold could be a valuable starting point for the development of novel anticancer agents. The mechanism may involve the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer cells.

Experimental Protocol: Assessing In Vitro Anticancer Activity (MTT Assay)

The following is a generalized protocol for evaluating the cytotoxic effects of 2-amino-5-chlorobenzamide derivatives on cancer cell lines, based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Culture human cancer cell lines (e.g., HL-60RG, Jurkat) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-amino-5-chlorobenzamide derivatives) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Add Test Compounds (Varying Concentrations) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h (Formazan Formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 Value G->H

Caption: Workflow for the MTT cell viability assay.

Structure-Activity Relationships (SAR) and Future Directions

The diverse biological activities of 2-amino-5-chlorobenzamide derivatives highlight the importance of the substitution patterns on the core scaffold.

  • Amide Substitution: The nature of the substituent on the amide nitrogen is critical for activity. For insecticidal compounds, large, complex aromatic groups are often incorporated to achieve high potency and selectivity. For the anticancer benzamidoxime derivatives, the N-benzoyl group plays a key role in their activity.

  • Aromatic Ring Substitution: The chloro group at the 5-position and the amino group at the 2-position are common features in the active compounds discussed. Further exploration of other substitutions on the aromatic ring could lead to the discovery of new activities or improved potency. The methyl group at the 3-position in the insecticide intermediate is also crucial for its intended use.

Future research should focus on:

  • Synthesis and Screening of Novel Derivatives: A systematic exploration of different substituents on the amide nitrogen and the aromatic ring is warranted to build a comprehensive SAR profile for various biological targets.

  • Mechanism of Action Studies: For the anticancer derivatives, detailed studies are needed to identify the specific molecular targets and signaling pathways involved in their cytotoxic effects.

  • Pharmacokinetic Profiling: Promising compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

Conclusion

The 2-amino-5-chlorobenzamide scaffold represents a promising starting point for the development of new therapeutic agents and agrochemicals. Its established role in the creation of potent insecticides and its emerging potential in cancer therapy underscore its "privileged" nature. By leveraging the existing knowledge base and employing rational drug design principles, the scientific community can continue to unlock the full potential of this versatile molecular framework.

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
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The Unseen Scaffold: A Technical Guide to 2-Amino-5-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzamide Backbone of Modern Chemistry

The benzamide moiety is a cornerstone of modern medicinal and agricultural chemistry. Its remarkable versatility as a pharmacophore has led to its incorporation into a vast array of therapeutic agents and agrochemicals.[1] From the pioneering development of procainamide as a more stable alternative to the antiarrhythmic procaine, to the advent of atypical antipsychotics like sulpiride, the substituted benzamide scaffold has a rich history of clinical innovation.[1][2] This guide delves into the specifics of a lesser-known yet structurally significant member of this class: 2-Amino-5-chloro-N-methylbenzamide. While not as extensively documented as some of its close analogs, its chemical architecture provides a valuable platform for synthetic exploration and potential biological activity. This document will illuminate its probable synthetic pathways, contextualize its significance through its more prominent relatives, and explore the potential applications stemming from the broader family of 2-aminobenzamides.

Structural Significance and Physicochemical Properties

This compound is a substituted aromatic amide with the molecular formula C₈H₉ClN₂O. Its structure, featuring an amino group and a chlorine atom on the benzene ring, and a methylamide group, offers multiple sites for chemical modification. The presence of both a halogen and an amino group makes it a valuable intermediate for creating more complex molecules.[3]

PropertyValueSource
Molecular Weight 184.62 g/mol PubChem
Molecular Formula C₈H₉ClN₂OPubChem
CAS Number 111362-49-3PubChem
IUPAC Name 5-amino-2-chloro-N-methylbenzamidePubChem

A History Rooted in Analogs: The Rise of Anthranilamide Insecticides

A direct historical account of the discovery of this compound is not prominently documented in scientific literature. Its significance is largely understood through its close structural analog, 2-Amino-5-chloro-N,3-dimethylbenzamide . This related compound is a crucial intermediate in the industrial synthesis of chlorantraniliprole, a widely used insecticide of the anthranilic diamide class.[3][4][5][6]

The development of chlorantraniliprole marked a significant advancement in pest control, offering a novel mechanism of action by targeting the ryanodine receptors in insects.[7][8] The journey to this blockbuster insecticide spurred extensive research into efficient synthetic routes for its key building blocks, including 2-Amino-5-chloro-N,3-dimethylbenzamide.[4][5][7] Consequently, a wealth of patents and publications detail various synthetic strategies for this dimethylated analog, providing a solid foundation for understanding the synthesis of the N-methyl version.

Synthesis Methodologies: A Case Study of a Close Analog

The synthesis of this compound can be inferred from the well-established routes for its N,3-dimethylated counterpart. These methods are typically multi-step processes starting from readily available precursors.

General Synthetic Workflow

The industrial production of 2-Amino-5-chloro-N,3-dimethylbenzamide often follows a pathway involving nitration, amidation, reduction, and chlorination of a substituted toluene or benzoic acid derivative. The following diagram illustrates a common synthetic approach.

G A 3-Methyl-2-nitrobenzoic acid B 3-Methyl-2-nitrobenzamide A->B Amidation (e.g., with methylamine) C 2-Amino-3-methylbenzamide B->C Reduction (e.g., Fe/acid) D 2-Amino-5-chloro-N,3-dimethylbenzamide C->D Chlorination (e.g., sulfuryl chloride)

Caption: A general synthetic pathway for 2-Amino-5-chloro-N,3-dimethylbenzamide.

Detailed Experimental Protocol (for 2-Amino-5-chloro-N,3-dimethylbenzamide)

The following protocol is a composite of methodologies described in the patent literature and serves as a representative example.[3][9]

Step 1: Amidation of 3-Methyl-2-nitrobenzoic acid methyl ester

  • Dissolve 3-methyl-2-nitrobenzoic acid methyl ester in a suitable lower alcohol, such as methanol.

  • Add a solution of methylamine to the mixture.

  • Heat the reaction mixture, typically between 60-65°C, and stir for several hours until the reaction is complete.[9]

  • Cool the mixture and remove the solvent under reduced pressure to obtain 3-methyl-2-nitro-N-methylbenzamide.

Step 2: Reduction of the Nitro Group

  • Suspend 3-methyl-2-nitro-N-methylbenzamide in water.

  • Add iron powder and a catalytic amount of an acid (e.g., acetic acid or hydrochloric acid).

  • Heat the mixture to 70-75°C and stir vigorously.[9]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction, make it alkaline, and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-amino-3-methyl-N-methylbenzamide.

Step 3: Chlorination

  • Dissolve 2-amino-3-methyl-N-methylbenzamide in an inert organic solvent, such as acetonitrile.

  • Heat the solution to 55-60°C.[9]

  • Slowly add a chlorinating agent, such as sulfuryl chloride, maintaining the temperature. The molar ratio of the benzamide to sulfuryl chloride is typically around 1:1.2.[9]

  • After the addition is complete, continue stirring at the same temperature for a few hours.

  • Cool the reaction mixture and quench with water.

  • Extract the product, wash the organic layer, dry, and concentrate to obtain 2-Amino-5-chloro-N,3-dimethylbenzamide.

  • The crude product can be further purified by recrystallization or column chromatography.

Potential Biological Activity and Therapeutic Applications

While specific biological studies on this compound are scarce, the broader class of substituted 2-aminobenzamides has shown a wide range of biological activities. This suggests that the target compound could serve as a scaffold for developing new therapeutic agents.

Antimicrobial and Antifungal Potential

Several studies have demonstrated the antimicrobial and antifungal properties of 2-aminobenzamide derivatives.[10][11][12] These compounds have been synthesized and tested against various bacterial and fungal strains, with some showing moderate to good activity.[10][11][12] The mechanism of action is often related to the specific substitutions on the benzamide core.

Anticancer and Enzyme Inhibition

Substituted benzamides are also being investigated as potential anticancer agents.[13] For example, entinostat is a benzamide-based histone deacetylase (HDAC) inhibitor that has shown anti-tumor effects.[1] The structural features of this compound could be exploited to design novel enzyme inhibitors for cancer therapy.

Central Nervous System Activity

The history of substituted benzamides is closely linked to their effects on the central nervous system.[1] Compounds like sulpiride and amisulpride are used as antipsychotics and for treating dysthymia, primarily through their action on dopamine receptors.[2] This precedent suggests that novel 2-aminobenzamide derivatives could be explored for their potential in treating neurological and psychiatric disorders.

Future Directions and Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its primary significance currently lies in its structural relationship to key agrochemical intermediates. However, the rich history of biological activity within the substituted benzamide family suggests a promising future for this compound and its derivatives in medicinal chemistry.

The synthetic pathways, largely extrapolated from its close analogs, are well-established and offer a clear route for its production and subsequent modification. Future research should focus on the synthesis of a library of derivatives based on the this compound scaffold and the systematic evaluation of their biological activities. This could unlock new therapeutic avenues in areas such as infectious diseases, oncology, and neurology.

References

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P
  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google P
  • Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem. (URL: [Link])

  • WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google P
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - NIH. (URL: [Link])

  • WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE - WIPO Patentscope. (URL: [Link])

  • Synthesis, Biological Activity, QSAR and QSPR Study of 2-aminobenzimidazole Derivatives as Potent H3-antagonists - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed. (URL: [Link])

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchGate. (URL: [Link])

  • Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed. (URL: [Link])

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Methodological & Application

"2-Amino-5-chloro-N-methylbenzamide" synthesis reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Amino-5-chloro-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a chlorinated aromatic ring with both an amino and a methylamide functional group, makes it a versatile building block for more complex molecules. Notably, this compound and its analogs are precursors in the manufacturing of anthranilamide insecticides, such as chlorantraniliprole.[1] This guide provides a detailed examination of a common and reliable synthetic pathway for this compound, including an in-depth look at the reaction mechanism, a step-by-step experimental protocol, and methods for ensuring the trustworthiness of the results.

Proposed Synthetic Pathway and Reaction Mechanism

A prevalent and logical approach to the synthesis of this compound involves a two-step process starting from 5-chloro-2-nitrobenzoic acid. This method is advantageous due to the commercial availability of the starting material and the generally high yields of the individual steps. The overall transformation is as follows:

  • Amidation: 5-chloro-2-nitrobenzoic acid is first converted to its corresponding acid chloride, which then reacts with methylamine to form 5-chloro-N-methyl-2-nitrobenzamide.

  • Reduction: The nitro group of 5-chloro-N-methyl-2-nitrobenzamide is subsequently reduced to a primary amine to yield the final product, this compound.

Step 1: Amidation of 5-chloro-2-nitrobenzoic acid

The initial step is the activation of the carboxylic acid, which is typically achieved by converting it to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly electrophilic and readily reacts with methylamine in an amide bond-forming reaction.

Mechanism of Amidation:

  • Activation of Carboxylic Acid: The lone pair of electrons on the oxygen of the carbonyl group of 5-chloro-2-nitrobenzoic acid attacks the sulfur atom of thionyl chloride. A chloride ion is then eliminated. Subsequent rearrangement and elimination of sulfur dioxide and a chloride ion result in the formation of the highly reactive 5-chloro-2-nitrobenzoyl chloride.

  • Nucleophilic Acyl Substitution: Methylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating a chloride ion. A final deprotonation step by another molecule of methylamine yields the stable amide, 5-chloro-N-methyl-2-nitrobenzamide, and methylammonium chloride.

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group of 5-chloro-N-methyl-2-nitrobenzamide to an amino group. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency, selectivity, and cleaner reaction profile compared to stoichiometric reducing agents.[1]

Mechanism of Catalytic Hydrogenation:

The precise mechanism of catalytic hydrogenation is complex and occurs on the surface of the catalyst (e.g., Palladium on carbon). The overall process can be summarized as:

  • Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Hydrogenolysis: The palladium catalyst facilitates the cleavage of the H-H bond in molecular hydrogen, forming reactive palladium-hydride species.

  • Reduction Cascade: The nitro group is sequentially reduced through a series of intermediates (nitroso, hydroxylamino) by the surface-bound hydrogen atoms.

  • Desorption: Once the reduction is complete, the final product, this compound, desorbs from the catalyst surface.

Experimental Protocol

This protocol details the synthesis of this compound from 5-chloro-2-nitrobenzoic acid.

Materials and Equipment
  • 5-chloro-2-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (40% solution in water or as a gas)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply or a suitable hydrogen transfer reagent (e.g., ammonium formate)

  • Methanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Ice bath

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: Synthesis of 5-chloro-N-methyl-2-nitrobenzamide

  • Acid Chloride Formation: In a fume hood, add 5-chloro-2-nitrobenzoic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Carefully add thionyl chloride (2-3 equivalents) to the flask. Heat the mixture to reflux (approximately 70-80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 5-chloro-2-nitrobenzoyl chloride as an oil or solid.

  • Amidation: Dissolve the crude acid chloride in a suitable anhydrous solvent like dichloromethane (DCM). Cool the solution in an ice bath. Slowly add a solution of methylamine (2.5 equivalents) in water or bubble methylamine gas through the solution while maintaining the temperature below 10°C. Stir the reaction mixture for 1-2 hours at room temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chloro-N-methyl-2-nitrobenzamide.[2]

Part B: Synthesis of this compound

  • Catalyst Setup: In a hydrogenation flask, dissolve the crude 5-chloro-N-methyl-2-nitrobenzamide from the previous step in methanol. Carefully add 10% Palladium on carbon (typically 1-5 mol% of the substrate).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (typically at a pressure of 50 psi or using a balloon). Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Filtration and Concentration: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

ParameterValue
Starting Material 5-chloro-2-nitrobenzoic acid
Key Intermediate 5-chloro-N-methyl-2-nitrobenzamide
Final Product This compound
Typical Overall Yield >80%
Purity (post-recrystallization) >98%

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction start 5-chloro-2-nitrobenzoic acid acid_chloride Formation of 5-chloro-2-nitrobenzoyl chloride (SOCl₂, reflux) start->acid_chloride 1a amidation Reaction with Methylamine (DCM, 0-10°C) acid_chloride->amidation 1b workup1 Aqueous Workup and Extraction amidation->workup1 1c intermediate 5-chloro-N-methyl-2-nitrobenzamide workup1->intermediate 1d reduction Catalytic Hydrogenation (H₂, 10% Pd/C, Methanol) intermediate->reduction filtration Catalyst Filtration reduction->filtration 2a purification Recrystallization filtration->purification 2b final_product This compound purification->final_product 2c caption Figure 1: Synthetic Workflow

Caption: Figure 1: Synthetic Workflow for this compound.

Trustworthiness: A Self-Validating Protocol

To ensure the reliability and reproducibility of this synthesis, several in-process controls and characterization techniques should be employed:

  • Monitoring Reaction Completion: Thin-layer chromatography (TLC) should be used to monitor the progress of both the amidation and the reduction steps. This allows for the determination of the optimal reaction time and ensures the complete consumption of starting materials.

  • Intermediate Characterization: While not always necessary to isolate the acid chloride, the intermediate amide, 5-chloro-N-methyl-2-nitrobenzamide, can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis to confirm its identity and purity before proceeding to the reduction step.

  • Final Product Characterization: The identity and purity of the final product, this compound, must be rigorously confirmed. Standard characterization techniques include:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Melting Point Analysis: To assess purity. A sharp melting point range is indicative of a pure compound.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretches of the amine, C=O stretch of the amide).

By implementing these analytical checks at critical stages of the synthesis, the protocol becomes a self-validating system, providing a high degree of confidence in the final product's quality.

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Google Patents. (n.d.). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Patent Guru. (n.d.). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

  • IP.com. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • NIH. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

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Application Note: A Validated HPLC-MS Method for the Quantitative Analysis of 2-Amino-5-chloro-N-methylbenzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS) method for the quantitative determination of 2-Amino-5-chloro-N-methylbenzamide in human plasma. Designed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework, from sample preparation to method validation, grounded in established scientific principles and regulatory standards. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical process. The method utilizes a simple protein precipitation extraction technique and a stable, structurally similar internal standard, ensuring high throughput and reliable quantification suitable for pharmacokinetic studies and clinical trial sample analysis. All procedures are established in accordance with international guidelines to ensure data integrity and trustworthiness.

Introduction and Scientific Rationale

This compound is a substituted benzamide, a chemical class prevalent in pharmaceutical development due to its diverse biological activities. Accurate quantification of such small molecules in biological matrices like human plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. HPLC coupled with mass spectrometry (HPLC-MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and selectivity.[1][2]

The primary challenge in bioanalysis is the complexity of the sample matrix, which contains numerous endogenous components that can interfere with the analysis and adversely affect the ionization of the target analyte in the mass spectrometer—a phenomenon known as the matrix effect.[3] Therefore, the development of a successful HPLC-MS method hinges on three critical pillars:

  • Effective Sample Preparation: To isolate the analyte from interfering matrix components.

  • Optimized Chromatographic Separation: To resolve the analyte from any remaining interferences and deliver it efficiently to the mass spectrometer.

  • Sensitive and Specific Mass Spectrometric Detection: To unambiguously identify and quantify the analyte.

This document provides a step-by-step protocol that addresses these pillars, culminating in a fully validated method that adheres to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines on analytical and bioanalytical method validation.[4][5][6][7][8][9]

Analyte and Internal Standard (IS) Selection

Analyte Properties
  • Compound Name: this compound

  • Molecular Formula: C₈H₉ClN₂O

  • Molecular Weight: 184.62 g/mol

  • Structure:

    
    
    
Internal Standard (IS) Rationale and Selection

The gold standard for quantitative LC-MS analysis is the use of a stable isotope-labeled (SIL) internal standard of the analyte.[10] A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction for variations during sample preparation and analysis. However, a custom synthesis is often required, which can be time- and cost-prohibitive, especially in early development.

In the absence of a commercially available SIL-IS for this compound, a structurally similar compound (an analog) can be used. The chosen IS should have similar chromatographic behavior and extraction recovery to the analyte but a different mass to be distinguishable by the mass spectrometer.

For this method, we propose 2-Amino-5-bromo-N-methylbenzamide as a suitable internal standard.

  • Rationale: The bromo-analog is structurally very similar to the chloro-analyte, differing only by the halogen substituent. This ensures analogous behavior during extraction and chromatography. The mass difference is significant enough to prevent any isotopic overlap. The validation protocol must thoroughly assess any differences in ionization efficiency or matrix effects between the analyte and the analog IS.

Experimental Workflow and Causality

The overall analytical workflow is designed for efficiency, robustness, and high throughput, making it suitable for analyzing large batches of clinical samples.

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing P1 Aliquot 100 µL Plasma P2 Add Internal Standard P1->P2 P3 Protein Precipitation (Add 300 µL Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject Supernatant P5->A1 Transfer A2 Chromatographic Separation (Reversed-Phase C18) A1->A2 A3 Mass Spectrometric Detection (ESI+ MRM) A2->A3 D1 Integrate Peak Areas (Analyte & IS) A3->D1 Acquire Data D2 Calculate Peak Area Ratio D1->D2 D3 Quantify using Calibration Curve D2->D3

Figure 1: High-level workflow for the HPLC-MS analysis of this compound.

Detailed Protocols

Sample Preparation: Protein Precipitation (PPT)

Rationale: Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[6][11] Acetonitrile is a common and highly efficient precipitation agent.[5][11] This "dilute-and-crash" approach is well-suited for high-throughput analysis, requires minimal method development, and is cost-effective compared to more complex techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][12] While SPE can yield cleaner extracts, the speed and simplicity of PPT were prioritized for this application.[13][14]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.

  • Allow all plasma samples to thaw completely at room temperature. Vortex gently to ensure homogeneity.

  • Pipette 100 µL of plasma into the appropriately labeled microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 1 µg/mL 2-Amino-5-bromo-N-methylbenzamide in 50:50 acetonitrile:water) to each tube, except for "double blank" samples.

  • Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to plasma ensures efficient protein precipitation.[6]

  • Vortex each tube vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.

  • Incubate the tubes at 4°C for 10 minutes to further enhance precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer approximately 250 µL of the clear supernatant into a 96-well plate or autosampler vials for analysis. Avoid disturbing the protein pellet.

HPLC-MS Method

Rationale:

  • Column Chemistry: A C18 reversed-phase column is the workhorse for small molecule analysis, providing excellent retention and separation for moderately polar compounds like the target analyte.

  • Mobile Phase: A gradient elution using acetonitrile and water with a formic acid modifier is employed. Formic acid aids in the protonation of the analyte in the positive electrospray ionization (ESI+) mode, thereby enhancing the MS signal.[7]

  • Mass Spectrometry: Electrospray ionization in the positive mode (ESI+) is chosen as the amine and amide functionalities on the analyte are readily protonated. Detection is performed using Multiple Reaction Monitoring (MRM), a tandem MS technique that provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[15]

Instrumentation and Conditions:

Parameter Condition
HPLC System Standard UHPLC/HPLC system capable of binary gradient elution
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and equilibrate for 1.0 min
Total Run Time 5.0 min
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr

MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions must be determined by infusing a standard solution of the analyte and the IS into the mass spectrometer. Based on the structure, the following transitions are predicted:

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Predicted Fragmentation
This compound185.0154.0Loss of the methylamino group (-NHCH₃)
2-Amino-5-bromo-N-methylbenzamide (IS)229.0 / 231.0198.0 / 200.0Loss of the methylamino group (-NHCH₃)

Note: The bromine in the IS will show two characteristic precursor ions due to its natural isotopic distribution (~50:50 for ⁷⁹Br and ⁸¹Br).

fragmentation cluster_analyte Analyte Fragmentation cluster_is Internal Standard Fragmentation A_Parent [M+H]⁺ m/z 185.0 A_Frag Product Ion m/z 154.0 A_Parent->A_Frag CID A_Loss Loss of NHCH₃ IS_Parent [M+H]⁺ m/z 229.0 IS_Frag Product Ion m/z 198.0 IS_Parent->IS_Frag CID IS_Loss Loss of NHCH₃

Figure 2: Predicted fragmentation pathway for the analyte and internal standard.

Method Validation Protocol

The method must be validated to demonstrate its fitness for purpose, in accordance with ICH M10 Bioanalytical Method Validation guidelines.[4][8] The following parameters must be assessed.

Validation Parameter Description & Purpose Typical Acceptance Criteria (ICH M10)
Selectivity & Specificity Ability to differentiate and quantify the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences. Assessed using ≥6 blank matrix sources.Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the IS.
Calibration Curve & Linearity Demonstrates the relationship between instrument response and known analyte concentrations. A calibration curve is prepared with a blank, a zero standard, and ≥6 non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Accuracy measures the closeness of determined values to the true value. Precision measures the reproducibility of results. Assessed using QC samples at ≥4 levels (LLOQ, Low, Mid, High).Mean accuracy at each level within ±15% of nominal. Precision (%CV or RSD) at each level ≤15%. (±20% and ≤20% respectively for LLOQ).
Recovery The extraction efficiency of the analytical method. Compares the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample.Recovery should be consistent and reproducible, although no specific value is mandated.
Matrix Effect Assesses the suppression or enhancement of ionization caused by co-eluting matrix components. Compares analyte response in post-extracted matrix to response in a neat solution.The IS-normalized matrix factor should have a CV ≤15% across different matrix lots.
Stability Evaluates the chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive and scientifically-grounded HPLC-MS method for the quantification of this compound in human plasma. By explaining the rationale behind key experimental choices—from the selection of a simple and efficient protein precipitation protocol to the justification for using an analog internal standard—this guide serves as a practical tool for researchers. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, combined with a clear framework for method validation according to international standards, ensure that the resulting data is reliable, reproducible, and suitable for supporting drug development and clinical research programs.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

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  • LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Overmyer, K. A., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR protocols, 2(4), 100868. [Link]

  • DeBruin, L. S., Josephy, P. D., & Pawliszyn, J. B. (1998). Solid-phase microextraction of monocyclic aromatic amines from biological fluids. Analytical chemistry, 70(9), 1986–1992. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Zhang, L., et al. (2022). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Zhonghua lao dong wei sheng zhi ye bing za zhi = Zhonghua laodong weisheng zhiyebing zazhi = Chinese journal of industrial hygiene and occupational diseases, 40(11), 841–845. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25068251, 2-Amino-5-Chloro-N,3-Dimethylbenzamide. [Link]

  • Jian, W., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 27-34. [Link]

  • LCGC North America. (2013). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. [Link]

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Application Notes and Protocols for the Utilization of 2-Amino-5-chloro-N-methylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved therapeutic agents and clinical candidates. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of a specific, yet versatile building block: 2-Amino-5-chloro-N-methylbenzamide . We will explore its synthetic accessibility, its potential as a scaffold for generating diverse compound libraries, and protocols for its evaluation in relevant biological assays. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems. This guide is intended to serve as a practical resource for unlocking the therapeutic potential of this valuable chemical entity.

Introduction: The Strategic Value of the 2-Amino-5-chlorobenzamide Scaffold

The 2-aminobenzamide moiety is a privileged scaffold in drug discovery due to its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The specific substitution pattern of this compound offers several strategic advantages for the medicinal chemist:

  • The 2-amino group: Provides a key hydrogen bond donor and a nucleophilic handle for further derivatization.

  • The 5-chloro substituent: Introduces a point of halogen bonding, enhances metabolic stability, and modulates the electronics of the aromatic ring.

  • The N-methylamide: Offers a hydrogen bond donor and acceptor, with the methyl group providing a degree of steric influence and lipophilicity.

This combination of features makes this compound an attractive starting point for the development of novel therapeutics across a range of disease areas. While this specific compound is a valuable building block, its close analog, 2-amino-5-chloro-N,3-dimethylbenzamide, is a well-established key intermediate in the synthesis of the successful insecticide, chlorantraniliprole.[1][2][3] This highlights the industrial relevance and scalability of synthetic routes involving this scaffold.

Synthetic Pathways and Protocols

The synthesis of this compound can be approached through several established routes, often starting from readily available precursors. The following protocol is adapted from methodologies reported for the synthesis of analogous compounds.[4][5]

Protocol 1: Synthesis of this compound from 2-Amino-5-chloro-3-methylbenzoic acid

This protocol outlines a two-step process involving an initial esterification followed by amidation.

Step 1: Esterification of 2-Amino-5-chloro-3-methylbenzoic acid

  • Rationale: Conversion of the carboxylic acid to an ester (e.g., methyl ester) activates the carbonyl group for the subsequent amidation reaction and prevents self-reaction of the starting material.

  • Procedure:

    • To a solution of 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the methyl 2-amino-5-chloro-3-methylbenzoate.

Step 2: Ammonolysis of the Methyl Ester

  • Rationale: The ester is converted to the desired N-methylamide by reaction with methylamine. This is a nucleophilic acyl substitution reaction.

  • Procedure:

    • Dissolve the methyl 2-amino-5-chloro-3-methylbenzoate (1.0 eq) in a suitable alcohol such as methanol (5-10 volumes).

    • Add an aqueous or alcoholic solution of methylamine (2.0-3.0 eq) to the reaction mixture.

    • Stir the reaction at a temperature between 20-60 °C for 2-8 hours, monitoring for completion by TLC or LC-MS.[3]

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Amino-5-chloro-3-methylbenzoic acid B Methyl 2-amino-5-chloro-3-methylbenzoate A->B Esterification C This compound B->C Ammonolysis reagent1 Methanol, SOCl2 reagent1->A reagent2 Methylamine reagent2->B

Caption: Synthetic route to this compound.

Medicinal Chemistry Applications and Screening Protocols

The benzamide scaffold is a versatile pharmacophore present in drugs targeting a wide range of biological targets.[6][7] Derivatives of this scaffold have shown promise as histone deacetylase (HDAC) inhibitors, acetylcholinesterase (AChE) inhibitors, and anti-leukotriene agents.[8][9][10][11]

Application Example: Development of HDAC Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers and other diseases. Benzamide-containing compounds have been identified as potent HDAC inhibitors.[8]

Signaling Pathway: Role of HDACs in Gene Expression

HDAC_Pathway cluster_0 Gene Transcription Regulation cluster_1 Chromatin State HAT Histone Acetyltransferase (HAT) Euchromatin Euchromatin (Active Transcription) HAT->Euchromatin Acetylation HDAC Histone Deacetylase (HDAC) Heterochromatin Heterochromatin (Repressed Transcription) HDAC->Heterochromatin Deacetylation Acetyl_Group Acetyl Group Acetyl_Group->HAT Euchromatin->HDAC Heterochromatin->HAT

Caption: The role of HDACs in regulating gene transcription.

Protocol 2: In Vitro HDAC Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of a compound against HDAC enzymes.

  • Principle: A fluorogenic HDAC substrate is deacetylated by the enzyme, making it susceptible to cleavage by a developer, which releases a fluorescent molecule. The fluorescence intensity is proportional to the enzyme activity.

  • Materials:

    • HDAC enzyme (e.g., HeLa nuclear extract or recombinant human HDAC1)

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., containing trichostatin A and trypsin)

    • Test compound (this compound or its derivatives) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 96-well plate, add 25 µL of assay buffer (blank), 25 µL of a known HDAC inhibitor (positive control), and 25 µL of the test compound dilutions.

    • Add 25 µL of the HDAC enzyme solution to all wells except the blank.

    • Add 50 µL of the fluorogenic substrate to all wells.

    • Incubate the plate at 37 °C for 1 hour.

    • Stop the reaction by adding 50 µL of the developer solution to each well.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The extensive research on benzamide derivatives has provided valuable insights into their SAR.[12] Understanding these relationships is crucial for the rational design of more potent and selective analogs.

Table 1: Key SAR Insights for Benzamide Derivatives

Scaffold RegionModificationImpact on ActivityRationale
Aromatic Ring Introduction of electron-withdrawing groups (e.g., Cl, F)Often increases potencyCan enhance binding affinity through halogen bonding and modulation of electronic properties.[13]
Substitution patternCritical for selectivityThe position of substituents dictates the orientation of the molecule in the binding pocket of the target protein.[10][11]
Amide Linker N-alkylationInfluences potency and pharmacokinetic propertiesThe size and nature of the N-alkyl group can affect solubility, membrane permeability, and metabolic stability.[14]
Replacement with bioisosteresCan modulate activity and propertiesBioisosteric replacement can improve pharmacokinetic profiles while maintaining or enhancing biological activity.[6]
2-Amino Group Acylation or sulfonylationCan lead to diverse biological activitiesServes as a key point for derivatization to explore new interactions with the target.

Pharmacophore Model for Benzamide Derivatives

Pharmacophore_Model cluster_0 Benzamide Scaffold Aromatic Aromatic Ring (Pi-stacking) HBD1 H-Bond Donor (Amine) HBA H-Bond Acceptor (Carbonyl) HBD2 H-Bond Donor (Amide N-H) R_group R-Group (Modulation)

Caption: Key pharmacophoric features of the benzamide scaffold.

Conclusion and Future Directions

This compound represents a valuable and versatile starting point for medicinal chemistry campaigns. Its straightforward synthesis and the rich SAR data available for the broader benzamide class provide a solid foundation for the design and development of novel therapeutic agents. Future research should focus on exploring a wider range of substitutions on the aromatic ring and the amide nitrogen to generate libraries of compounds for screening against various biological targets. The protocols and insights provided in this document are intended to facilitate these efforts and accelerate the discovery of new medicines.

References

  • Benchchem. (n.d.). 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2.
  • Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • PubMed. (n.d.). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities.
  • IPAustralia. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
  • PubMed. (n.d.). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • National Institutes of Health. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • ACS Publications. (2023). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
  • Benchchem. (n.d.). 2-Amino-5-chloro-N,N-diethylbenzamide.
  • PubMed. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth.
  • Benchchem. (n.d.). 5-amino-2-chloro-N-(2-methylpropyl)benzamide.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

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Application Notes and Protocols for the Synthesis of Novel Insecticides Utilizing 2-Amino-5-chloro-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-chloro-N,3-dimethylbenzamide in Modern Crop Protection

In the landscape of modern agrochemical research, the development of insecticides with novel modes of action, high efficacy, and favorable safety profiles is paramount. 2-Amino-5-chloro-N,3-dimethylbenzamide has emerged as a critical starting material in the synthesis of a leading class of insecticides: the anthranilic diamides.[1][2][3][4][5] This class of compounds, which includes the highly successful commercial products chlorantraniliprole and cyantraniliprole, represents a significant advancement in pest management.[2][6]

Anthranilic diamides are classified as Insecticide Resistance Action Committee (IRAC) Group 28 insecticides.[6] Their mode of action is the modulation of insect ryanodine receptors (RyRs).[7][8][9][10] These insecticides selectively bind to and activate insect RyRs, which are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[7][8][9] This activation leads to an uncontrolled release of internal calcium stores, resulting in muscle contraction, paralysis, and ultimately, the death of the target pest.[7][11] A key advantage of this class is its high selectivity for insect RyRs over their mammalian counterparts, contributing to a more favorable toxicological profile for non-target organisms.[8][10][12]

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of 2-amino-5-chloro-N,3-dimethylbenzamide in the synthesis of novel insecticides, with a focus on the well-established synthesis of chlorantraniliprole as a primary example. The protocols detailed herein are synthesized from established literature and patents to provide a practical framework for laboratory-scale synthesis.

Mechanism of Action: Ryanodine Receptor Modulation

The efficacy of insecticides derived from 2-amino-5-chloro-N,3-dimethylbenzamide is rooted in their unique interaction with the insect's neuromuscular system. The following diagram illustrates the signaling pathway disrupted by these anthranilic diamide insecticides.

Ryanodine Receptor Mechanism cluster_0 Presynaptic Neuron cluster_1 Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release triggers RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum ACh_Release->RyR normally activates (indirectly) Ca_Store Ca²⁺ Store (SR) RyR->Ca_Store regulates Ca_Release Uncontrolled Ca²⁺ Release RyR->Ca_Release causes Contraction Muscle Contraction & Paralysis Ca_Store->Contraction controlled Ca²⁺ release leads to normal muscle function Ca_Release->Contraction leads to Insecticide Anthranilic Diamide Insecticide Insecticide->RyR binds & locks open

Caption: Mechanism of action of anthranilic diamide insecticides.

Synthesis of a Model Insecticide: Chlorantraniliprole

The synthesis of chlorantraniliprole serves as an excellent model for understanding the application of 2-amino-5-chloro-N,3-dimethylbenzamide. The overall strategy involves the amide coupling of two key intermediates:

  • Intermediate A: 2-Amino-5-chloro-N,3-dimethylbenzamide

  • Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

Two primary routes are commonly employed for the final coupling step: a direct amidation via an acid chloride or a two-step process involving a benzoxazinone intermediate.[1]

Experimental Workflow Overview

G cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis cluster_C Final Coupling A1 2-Amino-3-methylbenzoic acid A2 Chlorination A1->A2 A3 2-Amino-5-chloro-3-methylbenzoic acid A2->A3 A4 Amide Formation (with methylamine) A3->A4 A_final Intermediate A: 2-Amino-5-chloro-N,3-dimethylbenzamide A4->A_final C1 Route 1: Direct Amidation (Acid Chloride Method) A_final->C1 C2 Route 2: Benzoxazinone Formation A_final->C2 B1 2,3-Dichloropyridine B2 Hydrazino-substitution B1->B2 B3 Cyclization B2->B3 B4 Bromination & Oxidation B3->B4 B_final Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid B4->B_final B_final->C1 B_final->C2 Product Chlorantraniliprole C1->Product C3 Ring Opening (with methylamine) C2->C3 C3->Product

Caption: Synthetic workflow for Chlorantraniliprole.

Protocols

Protocol 1: Synthesis of Intermediate A (2-Amino-5-chloro-N,3-dimethylbenzamide)

This protocol outlines the synthesis of the key benzamide intermediate.

Step 1.1: Chlorination of 2-Amino-3-methylbenzoic Acid

  • In a round-bottom flask equipped with a stirrer and gas inlet, suspend 2-amino-3-methylbenzoic acid (1 equivalent) in dichloroethane.[13]

  • Heat the mixture to 50°C with stirring.

  • Slowly bubble chlorine gas (1.2 equivalents) through the solution over a period of 3 hours.[13] Alternatively, a chlorinating agent like sulfuryl chloride can be used in an inert solvent.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate to collect the crude 2-amino-5-chloro-3-methylbenzoic acid. The yield for this step is typically high, around 98%.[13]

Step 1.2: Amide Formation to Yield Intermediate A This step can be achieved through several methods. One common approach involves conversion to an acid chloride followed by reaction with methylamine.

  • Suspend the 2-amino-5-chloro-3-methylbenzoic acid (1 equivalent) from the previous step in an inert solvent like dichloromethane.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the acid is fully converted to the acid chloride (monitor by IR spectroscopy - disappearance of broad O-H stretch).

  • In a separate flask, prepare a solution of methylamine (2.5 equivalents) in the same solvent, cooled to 0°C.

  • Slowly add the acid chloride solution to the methylamine solution, maintaining the temperature at 0°C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-chloro-N,3-dimethylbenzamide.[14]

Protocol 2: Synthesis of Chlorantraniliprole via Direct Amidation

This protocol details the direct coupling of Intermediate A and Intermediate B.

  • To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B, 1 equivalent) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate A, 1.05 equivalents) in a suitable solvent such as propionitrile or acetonitrile, add a base like 3-picoline (2.6 equivalents).[15][16]

  • Cool the mixture to a temperature between -5°C and 0°C.[15]

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise, ensuring the temperature is maintained below 0°C.[15] This in-situ generates a mixed anhydride, activating the carboxylic acid.

  • Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.[15][16]

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, add water dropwise to quench the reaction and precipitate the product.[15]

  • Stir the slurry at room temperature for 1 hour.

  • Filter the solid, wash with a mixture of the solvent and water, then with the pure solvent.[15]

  • Dry the resulting solid under vacuum to afford chlorantraniliprole as a white powder.

Protocol 3: Synthesis of Chlorantraniliprole via Benzoxazinone Intermediate

This alternative route proceeds through a stable intermediate which is then ring-opened.

Step 3.1: Formation of the Benzoxazinone Intermediate

  • React 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B, 1 equivalent) with 2-amino-5-chloro-3-methylbenzoic acid (1 equivalent) in a solvent like acetonitrile.[17]

  • Add an inorganic base such as sodium carbonate or potassium carbonate (2 equivalents) and methanesulfonyl chloride (2 equivalents) and stir at approximately 30°C for 4-6 hours.[17] This promotes the formation of the benzoxazinone intermediate.

  • Filter the reaction mass and wash the cake with acetonitrile and then water to isolate the intermediate: 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one.[17]

Step 3.2: Ring-Opening with Methylamine

  • Suspend the isolated benzoxazinone intermediate in a suitable solvent.

  • Pass methylamine gas through the suspension or add an aqueous solution of methylamine.[17]

  • Continue the addition of methylamine until the starting material is no longer detectable by HPLC.

  • The product, chlorantraniliprole, will precipitate from the solution.

  • Filter, wash, and dry the solid to obtain the final product.

Data and Characterization

The synthesis of these compounds requires rigorous analytical characterization to confirm structure and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Methods
2-Amino-5-chloro-N,3-dimethylbenzamide C₉H₁₁ClN₂O198.65[18][19]¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC
Chlorantraniliprole C₁₈H₁₄BrCl₂N₅O₂483.15[15]¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC, Melting Point

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and solvents mentioned in these protocols.

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.

  • Reagent Handling: Reagents like thionyl chloride, methanesulfonyl chloride, and chlorine gas are corrosive and toxic. Handle with extreme care according to their Safety Data Sheets (SDS). Methylamine is a flammable and corrosive gas/solution.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

2-Amino-5-chloro-N,3-dimethylbenzamide is a cornerstone intermediate for the synthesis of anthranilic diamide insecticides. The protocols provided offer a robust starting point for the laboratory-scale synthesis of chlorantraniliprole, a representative member of this important class. Researchers can leverage this foundational chemistry to design and synthesize novel analogs by modifying either the pyrazole or the anthranilamide portion of the molecule.[20][21] Such modifications aim to enhance insecticidal activity, broaden the spectrum of controlled pests, and improve environmental safety profiles, ensuring the continued evolution of effective crop protection solutions.[21]

References

  • Cloyd, R.A. Ryanodine Receptor Modulators — IRAC Group 28. Greenhouse Product News. [Link]

  • Wang, B-L., et al. (2014). Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. Journal of Agricultural and Food Chemistry, 62(16), 3595–3603. [Link]

  • Zhang, Y., et al. (2016). Design, synthesis and insecticidal activity of biphenyl-diamide derivatives. Chinese Chemical Letters, 27(5), 671-675. [Link]

  • Sattelle, D. B., et al. (2008). Insect ryanodine receptors: molecular targets for novel pest control chemicals. Invertebrate Neuroscience, 8(3), 107–119. [Link]

  • Google Patents. (2021). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Cordova, D., et al. (2016). A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole. Pest Management Science, 73(4), 658-665. [Link]

  • ResearchGate. (2022). Insecticide mode of action: Return of the ryanodine receptor. Request PDF. [Link]

  • ProQuest. (2008). Insect ryanodine receptors: molecular targets for novel pest control chemicals. Invertebrate Neuroscience, 8(3), 107-119. [Link]

  • ACS Publications. (2023). Design, Synthesis, and Properties of Silicon-Containing meta-Diamide Insecticides. Journal of Agricultural and Food Chemistry. [Link]

  • Bentham Science Publishers. (2022). Ryanodine Receptor as Insecticide Target. Current Pharmaceutical Design, 28(1), 26-35. [Link]

  • Quick Company. (2017). A Process For The Preparation Of Chlorantraniliprole. [Link]

  • De-code. 2-Amino-5-chloro-N,3-dimethylbenzamide. [Link]

  • National Institutes of Health. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules, 29(4), 893. [Link]

  • Patsnap Eureka. (2017). Method for synthesizing chlorantraniliprole. [Link]

  • Google Patents. (2021).
  • WIPO Patentscope. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]

  • Indian Patent Office. (2016). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2003). Chapter: 3. Insecticide Toxicology. In Gulf War and Health: Volume 2: Insecticides and Solvents. The National Academies Press. [Link]

  • LinkedIn. (2023). Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. [Link]

  • Google Patents. (2012). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubChem. 2-Amino-5-Chloro-N,3-Dimethylbenzamide. [Link]

  • National Institutes of Health. (2019). Studies on the mode of action of neurotoxic insecticides. Journal of Pesticide Science, 44(3), 143–148. [Link]

  • ResearchGate. (2024). Mode of Action of Novel Insecticides. PDF. [Link]

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Application Note: A Robust Protocol for the Amidation of 2-Amino-5-chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry. It is the defining linkage in peptides and proteins and a ubiquitous functional group in a vast array of pharmaceuticals. The synthesis of amides from carboxylic acids and amines is, therefore, one of the most frequently performed reactions in drug discovery and development. This application note provides a detailed experimental protocol and the underlying mechanistic principles for the amidation of 2-Amino-5-chloro-3-methylbenzoic acid, a key substituted anthranilic acid derivative. This molecule serves as a critical building block in the synthesis of high-value agrochemicals and pharmaceutical intermediates.

The challenge in amidating this substrate lies in its bifunctional nature, containing both a nucleophilic amino group and a carboxylic acid. This necessitates a carefully controlled activation of the carboxyl group to promote the desired reaction with an external amine without inducing self-polymerization or other side reactions. The protocol described herein employs a carbodiimide-mediated coupling strategy, a widely trusted and versatile method known for its mild conditions and high efficiency.

Mechanistic Rationale: Carbodiimide Coupling with HOBt Additive

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires excessively high temperatures, which are incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated." Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are excellent for this purpose.

The reaction proceeds via a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid (1) attacks the central carbon atom of EDC (2), forming a highly reactive O-acylisourea intermediate (3).[1][2][3] This intermediate is essentially a carboxylic acid with an excellent leaving group.

  • The Challenge of a Side Reaction: The O-acylisourea intermediate (3) is unstable and can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct (5).[4][5] This is a common cause of reduced yields in carbodiimide couplings.

  • Suppression of Side Reactions with HOBt: To mitigate the formation of the N-acylurea, an additive such as 1-Hydroxybenzotriazole (HOBt) (4) is introduced. HOBt is a superior nucleophile compared to the amine and rapidly intercepts the O-acylisourea intermediate (3). This forms a new activated species, an HOBt-ester (6), and releases the urea byproduct (7).[3]

  • Amide Bond Formation: The HOBt-ester (6) is more stable than the O-acylisourea but remains sufficiently reactive to readily undergo nucleophilic attack by the desired amine (8) to yield the final amide product (9) and regenerate HOBt. The use of HOBt not only improves yield by preventing side reactions but also minimizes the risk of racemization when chiral centers are present.[3][6]

Amidation Mechanism cluster_activation Carboxylic Acid Activation cluster_side_reaction Undesired Pathway cluster_desired_pathway Desired Pathway with HOBt acid Carboxylic Acid (1) o_acylisourea O-Acylisourea Intermediate (3) acid->o_acylisourea + EDC (2) edc EDC (2) n_acylurea N-Acylisourea (5) (Unreactive Byproduct) o_acylisourea->n_acylurea Intramolecular Rearrangement hobt_ester HOBt Active Ester (6) o_acylisourea->hobt_ester + HOBt (4) urea Urea Byproduct (7) o_acylisourea->urea - Urea (7) hobt HOBt (4) amide Amide Product (9) hobt_ester->amide + Amine (8) amine Amine (8)

Caption: Carbodiimide-mediated amidation pathway.

Detailed Experimental Protocol

This protocol describes the amidation of 2-Amino-5-chloro-3-methylbenzoic acid with a generic amine using EDC and HOBt.

Materials and Reagents
ReagentGradeM.W. ( g/mol )Typical SupplierNotes
2-Amino-5-chloro-3-methylbenzoic acid≥98%185.61Sigma-Aldrich, Combi-BlocksStarting material.
Amine (e.g., Methylamine, 2M in THF)Reagent GradeVariesSigma-Aldrich, Acros OrganicsNucleophile. Use 1.1-1.2 equivalents.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%191.70Sigma-Aldrich, Chem-ImpexCoupling agent. Use 1.2 equivalents.
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%135.13Sigma-Aldrich, TCIAdditive. Use 1.2 equivalents.
N,N-Diisopropylethylamine (DIPEA)≥99.5%129.24Sigma-Aldrich, Alfa AesarNon-nucleophilic base. Use 2.0-3.0 equivalents.
Dichloromethane (DCM)Anhydrous, ≥99.8%84.93Fisher Scientific, VWRReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent84.01VWRFor aqueous workup.
1 M Hydrochloric Acid (HCl)Reagent Grade36.46VWRFor aqueous workup.
Brine (Saturated NaCl solution)ACS Reagent58.44VWRFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade120.37VWRDrying agent.
Equipment
  • Round-bottom flask (appropriately sized for the reaction scale)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental Workflow start Start setup 1. Setup & Inert Atmosphere - Add acid, HOBt, and DCM to flask. - Purge with N₂/Ar. start->setup cool 2. Cool to 0 °C - Place flask in an ice bath. setup->cool activate 3. Activation - Add DIPEA. - Add EDC portion-wise. - Stir for 20 min at 0 °C. cool->activate add_amine 4. Amine Addition - Add amine solution dropwise. activate->add_amine react 5. Reaction - Remove ice bath. - Stir at room temp for 12-16 h. - Monitor by TLC/LC-MS. add_amine->react workup_start 6. Aqueous Workup react->workup_start wash_hcl 7. Wash with 1 M HCl workup_start->wash_hcl wash_nahco3 8. Wash with Sat. NaHCO₃ wash_hcl->wash_nahco3 wash_brine 9. Wash with Brine wash_nahco3->wash_brine dry 10. Dry Organic Layer - Use anhydrous MgSO₄. wash_brine->dry isolate 11. Isolate Product - Filter and concentrate via rotovap. dry->isolate purify 12. Purify - Column chromatography or recrystallization. isolate->purify end End purify->end

Caption: Step-by-step experimental workflow for amidation.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-chloro-3-methylbenzoic acid (1.0 eq.) and HOBt (1.2 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting acid.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon).

  • Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the stirred suspension.

  • Activation: Slowly add EDC (1.2 eq.) to the reaction mixture in small portions over 5 minutes. A transient dissolution may be observed. Stir the mixture at 0 °C for 20 minutes.

  • Amine Addition: Add the selected amine (1.1 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: After the amine addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting acid.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[7]

    • The urea byproduct generated from EDC is water-soluble and will be largely removed during these aqueous washes.[3]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure amide.

Key Considerations and Troubleshooting

  • Reagent Quality: The use of anhydrous HOBt and anhydrous solvents is critical for high yields. Water can hydrolyze the activated intermediates and consume the carbodiimide reagent.

  • Order of Addition: It is crucial to activate the carboxylic acid with EDC/HOBt before adding the amine to prevent potential side reactions.

  • Exotherms: The initial reaction of the carboxylic acid with EDC can be exothermic. Maintaining the temperature at 0 °C during the addition of EDC and the amine is important for minimizing side reactions.

  • Incomplete Reaction: If the reaction stalls, a small additional portion of EDC (0.2-0.3 eq.) can be added. Ensure the starting materials were of high purity and the reaction was kept anhydrous.

  • Purification Challenges: The EDC-derived urea byproduct is generally water-soluble. However, if it precipitates in the organic layer, the acidic wash (1 M HCl) can help protonate it and improve its solubility in the aqueous phase.

Conclusion

The EDC/HOBt-mediated coupling is a highly effective and reliable method for the amidation of 2-Amino-5-chloro-3-methylbenzoic acid. It proceeds under mild conditions, demonstrates broad functional group tolerance, and minimizes common side reactions like N-acylurea formation. The straightforward workup procedure, facilitated by the water-soluble nature of the byproducts, makes this protocol highly suitable for both small-scale discovery and larger-scale process development in the pharmaceutical and agrochemical industries.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed, National Library of Medicine. [Link]

  • Wikipedia contributors. (n.d.). Carbodiimide. In Wikipedia, The Free Encyclopedia. [Link]

  • JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • IP.com. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • ResearchGate. (2016). What is/are the best activator/s for reaction of amidation?[Link]

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Application Note: A Guide to the Scale-up Synthesis of 2-Amino-5-chloro-N-methylbenzamide for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the industrial-scale synthesis of 2-Amino-5-chloro-N-methylbenzamide, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. This document outlines two robust and scalable synthetic routes, complete with step-by-step protocols, process optimization strategies, and critical safety considerations. The information presented herein is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors, offering a blend of theoretical principles and practical, field-proven methodologies to ensure a safe, efficient, and high-yield production process.

Introduction: The Industrial Significance of this compound

This compound is a crucial building block in organic synthesis. Its substituted aminobenzamide structure serves as a versatile scaffold for the creation of more complex molecules. A notable application is its role as a key precursor in the synthesis of certain anthranilamide insecticides.[1] The growing demand for these advanced agrochemicals necessitates a scalable, cost-effective, and safe manufacturing process for this vital intermediate.

Scaling a synthetic process from the laboratory bench to an industrial setting presents numerous challenges, including maintaining yield and purity, managing reaction exotherms, ensuring operator safety, and minimizing environmental impact. This guide addresses these challenges by providing detailed protocols and the scientific rationale behind the operational choices, empowering process chemists to implement and adapt these methods for large-scale production.

Recommended Synthetic Pathways

Two primary synthetic routes are detailed below, selected for their scalability, use of readily available starting materials, and favorable process economics.

  • Route 1: Synthesis from 2-Amino-5-chlorobenzoic acid. This is a direct and efficient method.

  • Route 2: Synthesis from 2-Nitro-5-chlorobenzoic acid. This route involves an additional reduction step but can be advantageous depending on the cost and availability of the starting materials.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1 cluster_1 Route 2 A1 2-Amino-5-chlorobenzoic acid B1 Activation A1->B1 SOCl₂ or similar C1 Amidation with Methylamine B1->C1 CH₃NH₂ D1 This compound C1->D1 A2 2-Nitro-5-chlorobenzoic acid B2 Reduction A2->B2 e.g., Fe/HCl or H₂/Pd-C C2 2-Amino-5-chlorobenzoic acid B2->C2 D2 Activation & Amidation C2->D2 1. SOCl₂ 2. CH₃NH₂ E2 This compound D2->E2

Caption: High-level overview of the two primary synthetic routes to this compound.

Detailed Protocols and Methodologies

The following protocols are designed for adaptability to standard industrial chemical reactors. All personnel must adhere to strict safety protocols as outlined in Section 5.

Route 1: Synthesis from 2-Amino-5-chlorobenzoic acid

This is a two-step, one-pot process that is highly efficient for industrial production.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is first converted to a more reactive acyl chloride. Thionyl chloride is a common and cost-effective reagent for this transformation.

Step 2: Amidation

The resulting acyl chloride is then reacted in situ with methylamine to form the desired amide.

Route_1_Workflow start Start charge_reagents Charge Reactor: - 2-Amino-5-chlorobenzoic acid - Inert Solvent (e.g., Toluene) start->charge_reagents add_socl2 Slowly add Thionyl Chloride (SOCl₂) at 20-25°C charge_reagents->add_socl2 heat_reaction Heat to 60-70°C and stir for 2-4 hours add_socl2->heat_reaction cool_down Cool reaction mass to 0-5°C heat_reaction->cool_down add_methylamine Slowly add aqueous Methylamine (40%) maintaining temp < 10°C cool_down->add_methylamine stir_reaction Stir for 2-3 hours at 25-30°C add_methylamine->stir_reaction workup Aqueous Workup: - Separate layers - Wash organic layer stir_reaction->workup distill Distill off solvent under vacuum workup->distill crystallize Crystallize product from a suitable solvent system (e.g., Toluene/Heptane) distill->crystallize filter_dry Filter and dry the product crystallize->filter_dry end End filter_dry->end

Caption: Step-by-step workflow for the synthesis of this compound via Route 1.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )PurityNotes
2-Amino-5-chlorobenzoic acid171.58>98%Starting Material
Thionyl Chloride (SOCl₂)118.97>99%Activating Agent
Methylamine (40% in water)31.06 (anhydrous)40% aqAmidation Agent
Toluene92.14AnhydrousReaction Solvent
Sodium Bicarbonate (NaHCO₃)84.01>99%For aqueous wash
Heptane100.21>99%Anti-solvent for crystallization

Procedure:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 2-Amino-5-chlorobenzoic acid (1.0 eq) and Toluene (5-10 volumes).

  • Acid Chloride Formation: Begin agitation and slowly add Thionyl Chloride (1.1-1.2 eq) to the slurry at a temperature of 20-25°C. The addition is exothermic and will release HCl and SO₂ gas, which must be scrubbed.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cooling: Cool the reaction mass to 0-5°C.

  • Amidation: Slowly add 40% aqueous methylamine (1.5-2.0 eq) to the cooled reaction mixture, ensuring the temperature does not exceed 10°C. This reaction is highly exothermic.

  • Reaction Completion: Allow the reaction to warm to 25-30°C and stir for an additional 2-3 hours.

  • Work-up: Add water to the reactor and agitate. Separate the organic layer. Wash the organic layer with a 5% sodium bicarbonate solution, followed by water.

  • Solvent Removal: Concentrate the organic layer under vacuum to remove the toluene.

  • Crystallization & Isolation: Add a minimal amount of hot toluene to dissolve the crude product, then add heptane as an anti-solvent to induce crystallization. Cool the mixture, filter the precipitated solid, wash with cold heptane, and dry under vacuum at 50-60°C to yield the final product.

Route 2: Synthesis from 2-Nitro-5-chlorobenzoic acid

This route is ideal when 2-Nitro-5-chlorobenzoic acid is a more economical starting material.

Step 1: Reduction of the Nitro Group

The nitro group is reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.

Step 2: Amidation Sequence

This follows the same two-step, one-pot activation and amidation process described in Route 1.

Part A: Reduction

  • Reactor Setup: In a hydrogenation reactor, charge 2-Nitro-5-chlorobenzoic acid (1.0 eq), a suitable solvent (e.g., Methanol or Ethyl Acetate), and a hydrogenation catalyst (e.g., 5% Pd/C, 1-2% w/w).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 40-50°C. Maintain agitation.

  • Monitoring: Monitor the reaction by hydrogen uptake and HPLC analysis. The reaction is typically complete within 4-8 hours.

  • Isolation: Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under vacuum to obtain crude 2-Amino-5-chlorobenzoic acid. This can be used directly in the next step or purified by crystallization if necessary.

Part B: Amidation

Follow the detailed protocol outlined in Section 3.1, using the 2-Amino-5-chlorobenzoic acid produced in Part A.

Process Optimization and Troubleshooting

ParameterPotential IssueRecommended Action
Reaction Temperature Incomplete reaction (too low) or side product formation (too high).Maintain strict temperature control using reactor heating/cooling jackets. For exothermic additions, ensure a slow addition rate.
Reagent Stoichiometry Excess reagent can lead to purification challenges. Insufficient reagent results in low yield.Carefully control the stoichiometry of thionyl chloride and methylamine. Titrate the methylamine solution to confirm its concentration before use.
Purity of Product Presence of unreacted starting materials or by-products.Optimize the crystallization step by experimenting with different solvent/anti-solvent ratios and cooling profiles. A re-slurry in a suitable solvent can also improve purity.
Moisture Control Thionyl chloride reacts violently with water. Moisture can hydrolyze the acyl chloride intermediate.Use anhydrous solvents and ensure the reactor is dry before starting the reaction. Operate under a nitrogen atmosphere.

Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to protect personnel and the environment.

Hazardous Materials Overview:

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Inhalation can cause severe respiratory damage.

  • Methylamine (CH₃NH₂): Flammable and corrosive. It is a gas at room temperature and is typically handled as a concentrated aqueous solution.

  • Hydrogen (H₂): Highly flammable and can form explosive mixtures with air.

  • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle wet.

Personal Protective Equipment (PPE):

All personnel must wear appropriate PPE, including but not limited to:

  • Chemical-resistant gloves (e.g., butyl rubber).[2]

  • Safety glasses with side-shields or chemical splash goggles.[2][3]

  • Flame-retardant lab coat or a full chemical-resistant suit.[2]

  • Respiratory protection is necessary when handling volatile reagents like thionyl chloride and methylamine.[2][3]

Engineering Controls:

  • All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system.[4]

  • Emergency eyewash stations and safety showers must be readily accessible.[5]

  • Gas scrubbers must be used to neutralize acidic gases (HCl, SO₂) generated during the reaction.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Spills: Evacuate the area. For small spills, absorb with an inert material and dispose of as hazardous waste. For large spills, follow established site emergency procedures.

Conclusion

The synthesis of this compound can be successfully scaled for industrial production by following the detailed protocols and safety guidelines presented in this application note. Route 1, starting from 2-Amino-5-chlorobenzoic acid, is the more direct approach, while Route 2 offers flexibility based on starting material availability and cost. Careful control of reaction parameters, particularly temperature and reagent stoichiometry, is critical for achieving high yield and purity. By implementing robust engineering controls and ensuring all personnel are equipped with the proper PPE, the manufacturing process can be conducted safely and efficiently.

References

  • Vertex AI Search, "An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide".
  • Google Patents, "Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide".
  • MolCore, "MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide".
  • Fisher Scientific, "SAFETY DATA SHEET".
  • ECHEMI, "2-Amino-5-chloro-N,3-dimethylbenzamide SDS, 890707-28-5 Safety Data Sheets".
  • ChemicalBook, "2-Amino-5-chloro-N-methoxy-N-methylbenzamide synthesis".
  • Benchchem, "2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2".
  • Thermo Fisher Scientific, "2 - SAFETY DATA SHEET".
  • Google Patents, "Preparation method of 2-amino-5-chlorobenzamide".

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you optimize your synthetic protocols and improve your yields.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the starting material availability, scalability, cost, and safety considerations. The two most prevalent strategies commence from either a substituted isatoic anhydride or a substituted benzoic acid derivative.

G

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My amidation of 2-amino-5-chlorobenzoic acid with methylamine is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the amidation of 2-amino-5-chlorobenzoic acid are a common issue and can often be traced back to incomplete activation of the carboxylic acid, side reactions, or suboptimal reaction conditions.

Probable Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures, which can lead to decomposition. The carboxylic acid must first be activated to a more reactive species.

    • Solution: Employ a suitable coupling reagent. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), are effective.[1][2] These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily attacked by methylamine.[2] Phosphonium-based reagents like PyBOP or uronium/aminium salts such as HATU are even more potent, especially for challenging couplings.[3][4]

  • Side Reactions: The amino group of the starting material can compete with the external methylamine, leading to polymerization or other unwanted products.

    • Solution: While protection of the aniline nitrogen is an option, a more direct approach is to optimize the reaction conditions to favor the desired intermolecular reaction. Adding the coupling reagent to a mixture of the carboxylic acid and methylamine can sometimes be less effective than pre-activating the carboxylic acid before the amine is introduced.

  • Suboptimal Reaction Conditions: Temperature, solvent, and stoichiometry play a crucial role.

    • Solution:

      • Temperature: Amidation reactions are often carried out at temperatures ranging from 0°C to room temperature to minimize side reactions.

      • Solvent: Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). The choice of solvent can impact the solubility of reagents and intermediates.

      • Stoichiometry: A slight excess of methylamine (1.1-1.5 equivalents) is typically used to drive the reaction to completion.[5]

Troubleshooting Workflow:

G Start Low Yield in Amidation Q1 Is a coupling reagent being used? Start->Q1 A1_No Implement a coupling strategy (e.g., EDC/HOBt, HATU). Q1->A1_No No Q2 Is an anhydrous aprotic solvent in use? Q1->Q2 Yes A1_No->Q2 A2_No Switch to DCM, THF, or DMF. Q2->A2_No No Q3 Is there an excess of methylamine? Q2->Q3 Yes A2_No->Q3 A3_No Use 1.1-1.5 equivalents of methylamine. Q3->A3_No No End Yield Improved Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting low amidation yield.

Question 2: I am observing the formation of multiple chlorinated byproducts during the synthesis of 2-amino-5-chlorobenzoic acid from anthranilic acid. How can this be prevented?

Answer:

The direct chlorination of anthranilic acid can be challenging due to the activating nature of the amino group, which can lead to over-chlorination (e.g., formation of 3,5-dichloroanthranilic acid).[6] The choice of chlorinating agent and reaction conditions are critical to achieving mono-chlorination at the desired 5-position.

Probable Causes & Solutions:

  • Harsh Chlorinating Agent: Strong chlorinating agents can be difficult to control.

    • Solution: Use a milder and more selective chlorinating agent. While sulfuryl chloride can be used, it requires careful control of stoichiometry and temperature.[6] N-chlorosuccinimide (NCS) is a good alternative, although it can be more expensive.[7] Another effective method involves using sodium hypochlorite with glacial acetic acid at low temperatures.[8]

  • Incorrect Reaction Temperature: Higher temperatures can increase the rate of reaction and lead to a loss of selectivity.

    • Solution: Perform the chlorination at a reduced temperature. For many protocols, maintaining the temperature below 0°C is recommended to enhance selectivity.[8]

  • Solvent Effects: The solvent can influence the reactivity of the chlorinating agent and the substrate.

    • Solution: A common solvent for this reaction is absolute ether or acetonitrile.[5][6] The choice of solvent should be based on the solubility of the starting material and the compatibility with the chosen chlorinating agent.

Recommended Protocol for Selective Chlorination:

A two-step synthesis using sodium hypochlorite is an effective method.[8]

  • Dissolve methyl anthranilate in a mixture of an organic solvent (like dichloromethane) and water.

  • Cool the mixture to below -5°C.

  • Slowly add a solution of sodium hypochlorite and glacial acetic acid.

  • Monitor the reaction by TLC or HPLC to ensure the complete consumption of the starting material without significant byproduct formation.

Question 3: The synthesis route starting from isatoic anhydride is not proceeding as expected. What are the common pitfalls with this method?

Answer:

The reaction of isatoic anhydride with methylamine is a classic and efficient method for forming the aminobenzamide scaffold.[9] However, issues can arise from the quality of the starting material, the reaction conditions, and the work-up procedure.

Probable Causes & Solutions:

  • Hydrolysis of Isatoic Anhydride: Isatoic anhydride is sensitive to moisture and can hydrolyze back to 2-aminobenzoic acid, which will not react as desired.

    • Solution: Ensure that the isatoic anhydride is dry and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Suboptimal Temperature: The reaction temperature can influence the rate and outcome.

    • Solution: The reaction is typically run at room temperature or with gentle heating.[10] Controlling the temperature, especially during the addition of the methylamine solution, is important to prevent a runaway reaction.

  • Incomplete Reaction: The reaction may not go to completion if the stoichiometry is incorrect or the reaction time is insufficient.

    • Solution: Use a slight excess of the methylamine solution and monitor the reaction progress using TLC or HPLC until the isatoic anhydride is fully consumed.[11]

  • Work-up Issues: The product is an amine and can be soluble in acidic aqueous solutions.

    • Solution: During the work-up, ensure that the aqueous layer is made basic (pH 8-13) before extraction to ensure the product is in its free base form and can be efficiently extracted into an organic solvent like ethyl acetate.[10]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: starting from isatoic anhydride or 2-amino-5-chlorobenzoic acid?

A1: The choice depends on several factors:

  • Isatoic Anhydride Route: This is often a more direct, one-step process to the desired amide.[9][10] It can be more atom-economical. However, the required substituted isatoic anhydride may not be as readily available or may be more expensive than the corresponding benzoic acid.

  • 2-Amino-5-chlorobenzoic Acid Route: This route involves two steps: activation of the carboxylic acid and then amidation. While it has an extra step, the starting material, 2-amino-5-chlorobenzoic acid, is a common chemical intermediate.[12] This route also offers more flexibility in terms of the coupling reagents that can be used to optimize the yield.[3]

Q2: What are the best practices for purifying the final product, this compound?

A2: Purification is crucial for obtaining a high-purity product.

  • Extraction: After the reaction, a standard aqueous work-up is typically performed. It is important to adjust the pH of the aqueous layer to ensure the product is not protonated and remains in the organic phase.

  • Recrystallization: This is a common method for purifying the crude solid. A mixture of ethanol and water is often effective.[13]

  • Column Chromatography: For very high purity requirements or to remove closely related impurities, silica gel column chromatography can be employed. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane is typically used.[9]

Q3: Are there any safety concerns I should be aware of when handling methylamine?

A3: Yes, methylamine is a flammable and toxic gas. It is often supplied as a solution in a solvent like ethanol or THF to make it easier to handle.[9] When using methylamine gas, it is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment. The use of a dry ice bath for cooling when using the gas is a common practice but requires careful handling.[1] Opting for a methylamine solution is often a safer and more controllable alternative for lab-scale synthesis.[9]

Experimental Protocols

Protocol 1: Synthesis from 2-Amino-5-chlorobenzoic Acid via EDC/HOBt Coupling
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-amino-5-chlorobenzoic acid (1.0 eq.), HOBt (1.2 eq.), and anhydrous DMF.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C. Stir for 30 minutes.

  • Amine Addition: Slowly add a solution of methylamine (1.5 eq. of a 40% solution in water) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis from 6-Chloroisatoic Anhydride
  • Setup: In a round-bottom flask, suspend 6-chloroisatoic anhydride (1.0 eq.) in a suitable solvent such as THF or ethyl acetate.[9][11]

  • Amine Addition: Add a methylamine solution (2.0 eq., e.g., 25-40% in water or an organic solvent) dropwise to the suspension at room temperature.[11] An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.[11]

  • Work-up: If a biphasic system is used, separate the layers. If a single solvent is used, add water and ethyl acetate.

  • Extraction: Make the aqueous layer basic with sodium carbonate or sodium hydroxide solution (pH ~10) and extract with ethyl acetate (3x).[10]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. Further purification can be achieved by recrystallization.

Quantitative Data Summary

Starting MaterialReagentsSolventYieldReference
2-Amino-3-methylbenzoic acidRaney Nickel, H₂Ethanol98.3%[14]
2-Amino-3-methylbenzoic acidCl₂Dichloroethane98.1%[14]
Isatoic AnhydrideCyanuric ChlorideDichloroethane85%[7]
2-Amino-5-chloro-3-methylbenzoic acidSOCl₂, MethanolMethanol-[15]
2-nitro-3-methylbenzoic acidReduction, Chlorination, Esterification, Ammonolysis->80% (overall)[5]

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • IPIndia. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Google Patents. (n.d.). Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-chlorobenzamide.
  • PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 2-Amino-5-Chloro Benzoic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-amino-3, 5-dichloro-N-methylbenzamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

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"2-Amino-5-chloro-N-methylbenzamide" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-5-chloro-N-methylbenzamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges, side reactions, and purification hurdles encountered during its synthesis, providing expert insights and actionable troubleshooting protocols.

Section 1: FAQs - Common Synthetic Routes & Key Choices

This section covers high-level decisions regarding the synthetic approach to this compound.

Q1: What are the primary synthetic routes to this compound?

A1: There are two predominant strategies, largely dictated by the availability of starting materials:

  • Amide Coupling of 2-Amino-5-chlorobenzoic Acid: This is the most direct route if the substituted benzoic acid is available. It involves forming an amide bond between 2-amino-5-chlorobenzoic acid and methylamine. This is typically achieved by activating the carboxylic acid with a coupling agent (e.g., EDC, DCC) or by converting it to a more reactive species like an acyl chloride.[1]

  • Ring-Opening of a Substituted Isatoic Anhydride: This route involves the reaction of a corresponding isatoic anhydride, such as 6-chloroisatoic anhydride, with methylamine.[2][3] The amine attacks the anhydride, leading to a ring-opening cascade that forms the desired 2-aminobenzamide structure. This method is efficient but contingent on the availability of the specific isatoic anhydride precursor.

A third, multi-step route involves starting from a nitro-substituted precursor, which requires a reduction step, followed by amidation and chlorination, or a variation of this sequence.[4][5]

Q2: I have 2-amino-5-chlorobenzoic acid. What is the best way to convert it to the N-methylamide?

A2: Your primary choice is between using a peptide coupling agent or converting the acid to its acyl chloride.

  • Peptide Coupling Agents (EDC, DCC, HATU, etc.): This is often the preferred method in research settings due to milder conditions and high efficiency. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are popular because their urea byproducts are water-soluble, simplifying workup.[6] However, these reactions are prone to specific side reactions, most notably the formation of an N-acylurea byproduct.[7][8] The use of additives like 1-Hydroxybenzotriazole (HOBt) is highly recommended to suppress this and other side reactions.[6][9]

  • Acyl Chloride Formation: This classic method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methylamine. While robust, this two-step process can be harsh. The aniline (2-amino) group on your starting material is a potential site for side reactions (e.g., self-condensation or polymerization) with the highly reactive acyl chloride intermediate. Careful control of temperature and stoichiometry is critical.

For most lab-scale syntheses, an EDC/HOBt-mediated coupling offers a good balance of reactivity, yield, and operational simplicity.

Section 2: Troubleshooting Guide - Side Reactions & Byproducts

This section provides detailed solutions to specific problems you may encounter during your experiments.

Subsection 2.1: Issues in Amide Coupling from 2-Amino-5-chlorobenzoic Acid

Q3: My amide coupling reaction using EDC is low-yielding, and I see a major byproduct that is difficult to separate. What is it and how can I prevent it?

A3: The most common culprit in carbodiimide-mediated coupling reactions is the formation of a stable N-acylurea byproduct.[7][9]

  • Causality: The reaction proceeds via a highly reactive O-acylisourea intermediate formed between your carboxylic acid and EDC.[10][11] This intermediate is intended to react with methylamine to form the amide. However, if the amine concentration is low or the intermediate is too long-lived, it can undergo an intramolecular rearrangement (an O→N acyl migration) to form the undesired N-acylurea.[8][12] This side reaction is irreversible and consumes your starting material.

  • Troubleshooting & Prevention:

    • Use an Additive: The most effective solution is to add 1-Hydroxybenzotriazole (HOBt) or Sulfo-NHS to the reaction.[6][10] These additives intercept the O-acylisourea to form an active ester intermediate. This new intermediate is more stable towards intramolecular rearrangement but still sufficiently reactive with methylamine, thereby minimizing N-acylurea formation.[13]

    • Solvent Choice: The rearrangement to N-acylurea is often more pronounced in polar, high-dielectric constant solvents. If possible, using a solvent like dichloromethane (DCM) or chloroform can reduce this side reaction.[7]

    • Order of Addition: Pre-activate the carboxylic acid by mixing it with EDC and HOBt for a few minutes at 0 °C before adding the methylamine. This ensures the more stable HOBt-ester is formed before the nucleophile is introduced.

Q4: I'm using the acyl chloride route, but my yield is poor and I get a complex, polymeric-looking mixture. What are the likely side reactions?

A4: The high reactivity of the acyl chloride intermediate, combined with the presence of the nucleophilic 2-amino group on the same molecule, creates a high potential for self-reaction.

  • Causality: Once the 2-amino-5-chloro-benzoyl chloride is formed, one molecule can react with the 2-amino group of another molecule, leading to dimer and polymer formation. Furthermore, the HCl gas generated during the formation of the acyl chloride can protonate the 2-amino group of the starting material, rendering it non-nucleophilic and halting the reaction.

  • Troubleshooting & Prevention:

    • Protect the Amine: The most robust solution is to protect the 2-amino group before forming the acyl chloride (e.g., as a Boc or Cbz carbamate), then perform the amidation, and deprotect at the end. This adds steps but ensures a clean reaction.

    • Low-Temperature Conditions: If proceeding without protection, form the acyl chloride at low temperatures (e.g., 0 °C) and use it immediately in situ.

    • Slow Addition: Add the methylamine solution slowly at a low temperature to the freshly prepared acyl chloride solution. This ensures the desired intermolecular reaction is favored over the undesired self-reaction.

Subsection 2.2: Issues in Chlorination Reactions

Q5: I am trying to chlorinate 2-amino-N-methylbenzamide to install the chlorine at the 5-position, but I'm getting multiple chlorinated products. How can I improve regioselectivity?

A5: Achieving high regioselectivity in the chlorination of an activated aromatic ring like 2-amino-N-methylbenzamide is a common challenge. The outcome is a competition between the directing effects of the activators on the ring.

  • Causality: The 2-amino group is a powerful ortho-, para-director, strongly activating the 4- and 6-positions. The N-methylbenzamide group is a meta-director and deactivating. The chlorine atom will preferentially add to the most nucleophilic position. The para-position relative to the strongly activating amino group (the 5-position) is the desired target. However, over-chlorination or chlorination at other activated sites can occur.

  • Troubleshooting & Prevention:

    • Choice of Chlorinating Agent: Milder chlorinating agents often provide better selectivity. While sulfuryl chloride (SO₂Cl₂) is effective, it can be aggressive.[4] N-Chlorosuccinimide (NCS) is a common alternative that can offer improved control.[5] Newer, highly selective reagents have also been developed, though they may be more expensive.

    • Control Stoichiometry: Use precisely one equivalent of the chlorinating agent. Adding the agent slowly to the substrate solution can help prevent localized high concentrations that lead to dichlorination.

    • Temperature Control: Perform the reaction at a controlled, often low, temperature to reduce the reaction rate and improve selectivity.

Q6: My chlorination with sulfuryl chloride is messy, turning dark and producing gaseous byproducts. What's happening and is it safe?

A6: Sulfuryl chloride (SO₂Cl₂) is a powerful reagent that can lead to aggressive side reactions and decomposition if not handled correctly.

  • Causality: The reaction of SO₂Cl₂ can proceed via a free-radical mechanism, which can be non-selective and lead to tar formation.[14] Upon exposure to heat or moisture, SO₂Cl₂ decomposes into sulfur dioxide (SO₂) and chlorine (Cl₂), or hydrolyzes to form sulfuric acid and HCl.[15][16] These byproducts are corrosive and can catalyze further decomposition of your starting material and product. The dark color is indicative of degradation.

  • Troubleshooting & Prevention:

    • Strictly Anhydrous Conditions: Ensure your solvent and glassware are completely dry. Water initiates rapid decomposition.[15]

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

    • Temperature Control: Maintain the recommended reaction temperature, typically at or below room temperature, to prevent thermal decomposition of the reagent.[16]

    • Quenching: Quench the reaction carefully by slowly adding it to a cold, stirred solution of a reducing agent like sodium sulfite or sodium bicarbonate to neutralize acidic byproducts.

Section 3: Protocols & Data

Protocol 1: Synthesis via EDC/HOBt Coupling of 2-Amino-5-chlorobenzoic Acid

This protocol is optimized to minimize N-acylurea formation.

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chlorobenzoic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add EDC-HCl (1.2 equiv) in one portion to the stirred solution. Stir the mixture at 0 °C for 20-30 minutes. A clear solution should be observed as the active ester forms.

  • Amidation: Slowly add a solution of methylamine (2.0 equiv, e.g., as a 40% aqueous solution or 2M in THF) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[17][18]

Table 1: Comparison of Common Amide Coupling Reagents
ReagentAcronymByproductByproduct SolubilityKey AdvantagesKey Disadvantages
N,N'-Dicyclohexyl-carbodiimide DCCDicyclohexylurea (DCU)Insoluble in most organic solventsInexpensive, high reactivityDCU removal requires filtration, can be difficult.[19]
1-Ethyl-3-(3-dimethyl-aminopropyl)carbodiimide EDC, EDACN-Ethyl-N'-(3-dimethyl-aminopropyl)ureaWater-solubleEasy workup via aqueous extraction.[6]More expensive than DCC; O-acylisourea is unstable.[10]
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium HATUTetramethylurea, HOAt anionWater-solubleVery high reactivity, low racemization.[17]High cost; can react with amine nucleophile.[9]

Section 4: Visual Guides

Diagram 1: Troubleshooting Low Yield in Carbodiimide Coupling

G start Low Yield in Amide Coupling check_byproduct Insoluble White Precipitate Observed? start->check_byproduct check_sm Starting Acid Remains? check_byproduct->check_sm No is_dcu Likely DCU/N-Acylurea. Is DCC or EDC used? check_byproduct->is_dcu Yes incomplete_reaction Incomplete Reaction. Possible Causes: - Insufficient Reagent - Deactivated Amine - Short Reaction Time check_sm->incomplete_reaction Yes workup_loss Product Lost During Workup? Check aqueous layers by TLC/LCMS. check_sm->workup_loss No dcc_path Filter to remove DCU. Consider switching to EDC. is_dcu->dcc_path DCC edc_path Likely N-Acylurea. Incorporate HOBt/HOAt additive. is_dcu->edc_path EDC solution1 Increase coupling reagent to 1.2-1.5 eq. Ensure non-acidic conditions. Extend reaction time. incomplete_reaction->solution1

Caption: A workflow for diagnosing low yields in amide coupling reactions.

Diagram 2: Mechanism of N-Acylurea Side Reaction

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Acid R-COOH O_acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_acyl EDC EDC EDC->O_acyl Amide Amide Product O_acyl->Amide Nucleophilic Attack N_acyl N-Acylurea Byproduct (Stable & Undesired) O_acyl->N_acyl O→N Acyl Rearrangement Amine R'-NH₂ Amine->Amide Urea Urea Byproduct

Caption: The competing pathways of the reactive O-acylisourea intermediate.

Section 5: References

  • ResearchGate. Scheme 2. Proposed mechanism of formation of N-acylurea.[Link]

  • Google Patents. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.

  • Aapptec Peptides. Coupling Reagents.[Link]

  • Fiveable. O-acylisourea Definition.[Link]

  • Google Patents. Sulfuryl chloride as chlorinating agent.

  • ResearchGate. Mechanism of the amidation/esterification-type reactions with the use of carbodiimides.[Link]

  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

  • Wikipedia. Carbodiimide.[Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.[Link]

  • ACS Publications. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.[Link]

  • PubMed. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis.[Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.[Link]

  • Wikipedia. Sulfuryl chloride.[Link]

  • ResearchGate. What is the best technique for amide purification?[Link]

  • PMC - NIH. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.[Link]

  • Indian Academy of Sciences. Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water.[Link]

  • NIH. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin.[Link]

  • Google Patents. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

  • Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.[Link]

  • NIH. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones.[Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.[Link]

  • PMC - NIH. 2-Amino-6-chloro-N-methylbenzamide.[Link]

  • chemeurope.com. Sulfuryl chloride.[Link]

  • Scribd. Free Radical Chlorination by Sulfuryl Chloride.[Link]

  • Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.[Link]

  • ScienceDirect. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan.[Link]

  • PMC - NIH. Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals.[Link]

  • PubMed. Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds.[Link]

  • Master Organic Chemistry. Selectivity In Free Radical Reactions.[Link]

Sources

Technical Support Center: Stability and Degradation of 2-Amino-5-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability and potential degradation pathways of this compound. Please note that while specific experimental data for this molecule is limited in published literature, the information provided here is based on established principles of chemical stability and data from structurally related compounds. This guide will help you anticipate potential challenges and design robust experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The molecule possesses several functional groups susceptible to degradation: an aromatic amine, an amide linkage, and a chlorinated aromatic ring.

  • pH: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally lowest near neutral pH.

  • Light: Aromatic amines can be photosensitive and may degrade upon exposure to UV or visible light, often leading to colored degradation products.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

  • Oxidizing Agents: The aromatic amine group is susceptible to oxidation, which can be initiated by dissolved oxygen, peroxide impurities in solvents, or other oxidizing reagents.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, two primary degradation pathways are anticipated: hydrolysis and oxidation. Photodegradation is also a possibility.

  • Hydrolysis: The amide linkage can be cleaved under acidic or basic conditions to yield 2-amino-5-chlorobenzoic acid and methylamine. This is a common degradation route for benzamide derivatives.[1]

  • Oxidation: The 2-amino group is an electron-donating group that activates the aromatic ring, making it susceptible to oxidation. This can lead to the formation of colored polymeric impurities or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation. This is a known pathway for many aromatic amines.

The following diagram illustrates the potential primary degradation pathways:

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Main_Compound 2-Amino-5-chloro- N-methylbenzamide Hydrolysis_Product_1 2-Amino-5-chlorobenzoic Acid Main_Compound->Hydrolysis_Product_1 Acid/Base Hydrolysis_Product_2 Methylamine Main_Compound->Hydrolysis_Product_2 Acid/Base Oxidation_Products Oxidized/Colored Degradants Main_Compound->Oxidation_Products O₂, Light, Peroxides Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a reverse-phase HPLC method to separate this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV/PDA detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • A gradient elution is recommended to separate the parent compound from potential degradants with different polarities. A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 254 nm is likely suitable. A PDA detector is recommended to assess peak purity.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

References

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • PubMed. (2022). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. Retrieved from [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in "2-Amino-5-chloro-N-methylbenzamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low conversion rates encountered during this synthesis. Here, we will delve into the causality behind experimental choices and provide validated protocols to enhance your synthetic efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is most suitable for my laboratory scale?

There are several established pathways to synthesize this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. The two most common approaches are:

  • Route A: Direct Amidation of 2-Amino-5-chlorobenzoic Acid. This is a convergent approach that involves the direct coupling of 2-amino-5-chlorobenzoic acid with methylamine. While seemingly straightforward, this route can be plagued by low conversion rates due to the competing acid-base reaction between the carboxylic acid and the amine, forming a salt.[1][2] To overcome this, the carboxylic acid must be "activated."

  • Route B: Multi-step Synthesis from a Nitro Precursor. A common industrial method involves starting from a nitro-substituted precursor, such as 3-methyl-2-nitrobenzoic acid.[3][4] This multi-step process typically includes amidation, reduction of the nitro group, and subsequent chlorination. While longer, this route can offer higher overall yields and is often more scalable.[3][4]

For laboratory-scale synthesis where starting material availability is flexible, Route A with an appropriate activating agent is often preferred for its directness. However, if you are experiencing persistent low yields, exploring Route B may be a more robust alternative.

Q2: I am attempting the direct amidation of 2-Amino-5-chlorobenzoic acid and observing very low conversion. What is the likely cause?

The most probable cause of low conversion in the direct amidation of a carboxylic acid and an amine is the formation of an ammonium-carboxylate salt.[1] This acid-base reaction is typically faster than the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid, effectively consuming your starting materials in a non-productive pathway.

To achieve a successful amidation, the carboxylic acid's carbonyl group must be made more electrophilic by converting it into a better leaving group. This is achieved through the use of coupling agents or by converting the carboxylic acid to an acyl chloride.[2][5]

Q3: What are amide coupling reagents, and how do they improve the synthesis of this compound?

Amide coupling reagents are used to facilitate the formation of an amide bond directly from a carboxylic acid and an amine, bypassing the need to isolate a more reactive intermediate like an acyl chloride.[5][6] They work by activating the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) .[2][5] Often, additives like 1-Hydroxybenzotriazole (HOBt) are used in conjunction with these reagents to suppress side reactions and minimize racemization if chiral centers are present.[2]

Troubleshooting Guide: Low Conversion Rates

This section provides a structured approach to diagnosing and resolving common issues leading to low yields in the synthesis of this compound.

Issue 1: Incomplete Reaction When Using an Acyl Chloride Intermediate

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted 2-amino-5-chlorobenzoic acid.

  • The desired product is present, but in low quantities.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Acyl Chloride Formation The conversion of the carboxylic acid to the acyl chloride may be incomplete. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride must be fresh and used under anhydrous conditions.1. Use freshly opened or distilled thionyl chloride or oxalyl chloride. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Consider using a catalytic amount of DMF with oxalyl chloride to facilitate the reaction.
Hydrolysis of the Acyl Chloride Acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid if moisture is present.[5][6]1. Use anhydrous solvents.[7] 2. Ensure the methylamine solution is anhydrous or use methylamine gas.[7] 3. Perform the reaction under strictly anhydrous conditions.
Protonation of Methylamine The reaction of the acyl chloride with methylamine generates HCl as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]1. Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to scavenge the HCl produced.[5] 2. Use a slight excess of methylamine to act as both the nucleophile and the acid scavenger.
Issue 2: Low Yield with Amide Coupling Reagents (e.g., EDC, DCC)

Symptoms:

  • Significant amounts of starting materials remain unreacted.

  • Formation of a white precipitate (in the case of DCC) is observed, but the desired product yield is low.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Quality of Starting Materials Impurities in the 2-amino-5-chlorobenzoic acid or methylamine can interfere with the reaction.1. Recrystallize or purify the 2-amino-5-chlorobenzoic acid before use. 2. Use a high-purity source of methylamine.
Inadequate Reaction Conditions Incorrect solvent, temperature, or reaction time can lead to incomplete conversion.1. Use anhydrous polar aprotic solvents like DMF or DCM.[2] 2. Control the reaction temperature; initial cooling followed by warming to room temperature is a common strategy.[2] 3. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[2]
Side Reactions The unprotected amino group on 2-amino-5-chlorobenzoic acid can potentially react, leading to byproducts.1. While less common for this specific substrate, if complex mixtures are observed, consider protecting the amino group with a suitable protecting group (e.g., Boc) prior to the coupling reaction.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Formation

This protocol outlines a general procedure for the synthesis of this compound from 2-amino-5-chlorobenzoic acid.

Step 1: Formation of 2-Amino-5-chlorobenzoyl chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend 2-amino-5-chlorobenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.5 equivalents) dropwise to the suspension at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-amino-5-chlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation with Methylamine

  • Dissolve the crude 2-amino-5-chlorobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (2.2 equivalents) in anhydrous DCM.

  • Add the methylamine solution dropwise to the acyl chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.[8]

Workflow Diagram: Troubleshooting Low Conversion

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in the synthesis of this compound.

Troubleshooting_Workflow start Low Conversion Rate Observed check_method Which synthetic method was used? start->check_method acyl_chloride Acyl Chloride Method check_method->acyl_chloride Acyl Chloride coupling_agent Coupling Agent Method check_method->coupling_agent Coupling Agent check_anhydrous_ac Were anhydrous conditions maintained? acyl_chloride->check_anhydrous_ac check_reagent_quality Are starting materials and coupling agents of high purity? coupling_agent->check_reagent_quality check_base Was a base used to scavenge HCl? check_anhydrous_ac->check_base Yes solution_anhydrous_ac Solution: - Use oven-dried glassware. - Use anhydrous solvents and reagents. - Run under inert atmosphere. check_anhydrous_ac->solution_anhydrous_ac No solution_base Solution: - Add a non-nucleophilic base (e.g., triethylamine). - Use a slight excess of methylamine. check_base->solution_base No check_conditions Are reaction conditions (solvent, temp.) optimal? check_reagent_quality->check_conditions Yes solution_reagent_quality Solution: - Purify starting materials. - Use fresh, high-quality coupling agents. check_reagent_quality->solution_reagent_quality No solution_conditions Solution: - Use anhydrous polar aprotic solvents (DMF, DCM). - Optimize temperature and reaction time. check_conditions->solution_conditions No

Caption: Troubleshooting workflow for low conversion rates.

Analytical Monitoring

Effective monitoring of the reaction is crucial for optimizing conditions and determining the endpoint.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively tracking the consumption of starting materials and the formation of the product. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation of the starting material, product, and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion rates and purity.[8] While specific protocols may be proprietary, methods developed for similar benzamide derivatives can be adapted.[8]

  • Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS): A highly sensitive and accurate technique for the identification and quantification of the target compound and any impurities.[9]

Purification Strategies

The final purity of your this compound is critical for its intended application.

  • Recrystallization: An effective method for purifying the crude product, provided a suitable solvent system can be identified.[5] This technique is excellent for removing small amounts of impurities.

  • Column Chromatography: A versatile technique for separating the desired product from unreacted starting materials and byproducts, especially when their polarities are sufficiently different.[8] Silica gel is a common stationary phase for this separation.

Safety Information

  • This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions involving thionyl chloride or oxalyl chloride should be performed in a well-ventilated fume hood as they are corrosive and release toxic gases.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Reddit. (2024, April 12). Amide from carboxylic acid synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubMed. (2025, November 20). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved from [Link]

  • IP.com. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis | Request PDF. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Chlorination of 2-amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 2-amino-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction, maximize yield and purity, and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the chlorination of 2-amino-N-methylbenzamide, and why?

A1: The electrophilic chlorination of 2-amino-N-methylbenzamide is primarily directed by the powerful activating effect of the amino group (-NH₂). The amino group is a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex).[1][2][3]

  • Amino Group (-NH₂): Strongly activating and ortho, para-directing.

  • N-methylbenzamide Group (-CONHCH₃): This group is deactivating and typically meta-directing. However, the activating effect of the amino group is overwhelmingly stronger.

Therefore, the incoming electrophilic chlorine will be directed to the positions ortho and para to the amino group. The para position (position 5) is sterically less hindered than the ortho position (position 3), making the primary product 2-amino-5-chloro-N-methylbenzamide . A smaller amount of the ortho-substituted product may also be formed.

Q2: Which chlorinating agents are suitable for this reaction?

A2: Several chlorinating agents can be used, each with its own advantages and disadvantages in terms of reactivity and handling.

  • N-Chlorosuccinimide (NCS): This is a mild and highly effective reagent for the chlorination of activated aromatic rings like anilines.[4][5][6] It is a solid, making it easy to handle, and reactions often proceed under gentle conditions. It is an excellent first choice for this substrate to control the reaction and avoid over-chlorination.

  • Sulfuryl Chloride (SO₂Cl₂): This is a more reactive liquid chlorinating agent. It can be effective but may lead to a higher degree of polychlorination if not carefully controlled. Patents for similar molecules have cited its use, often with specific temperature control.[7]

  • Chlorine Gas (Cl₂): While a fundamental chlorinating agent, it can be aggressive and lead to over-chlorination and oxidation, especially with a highly activated substrate like 2-amino-N-methylbenzamide.[7] Its use requires careful control of stoichiometry and temperature.

For initial optimizations, NCS is highly recommended due to its selectivity and milder nature.[8]

Q3: What are the typical reaction conditions (solvent, temperature)?

A3:

  • Solvent: Acetonitrile is an excellent solvent of choice for chlorinations with NCS.[5] Dichloromethane (DCM) or dichloroethane are also commonly used.[7] The choice of solvent can influence the reaction rate and selectivity.[8]

  • Temperature: For activated anilines, the reaction with NCS is often carried out at room temperature or with gentle heating.[6] For a related compound, 2-amino-N,3-dimethylbenzamide, a chlorination temperature of 55–60 °C has been reported.[9] It is advisable to start at a lower temperature (e.g., 0 °C to room temperature) and slowly warm the reaction while monitoring its progress to prevent runaway reactions and the formation of byproducts.[8]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the product, and any potential byproducts. Staining with potassium permanganate or visualization under UV light can aid in identifying the spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction kinetics.[10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or no yield of the desired chlorinated product.

This is a common issue that can stem from several factors. The following decision tree can guide your troubleshooting process.

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: The reaction mixture turns dark brown or black, yielding a tar-like substance.

This indicates oxidation of the electron-rich aniline substrate.[4][12] The amino group makes the molecule highly susceptible to oxidation, which can lead to the formation of polymeric, insoluble materials.[12]

Solutions:

  • Work under an Inert Atmosphere: Conducting the reaction under nitrogen or argon can significantly reduce oxidation by atmospheric oxygen.[12] This involves degassing your solvent and using Schlenk line techniques.

  • Protect the Amino Group: The strong activating and oxidizable nature of the amino group can be temporarily masked by converting it to an amide (e.g., an acetanilide). This moderates its reactivity.[8][12] The protecting group can be removed after the chlorination step.

  • Control the Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and add the chlorinating agent slowly to control any exotherm.

  • Choice of Chlorinating Agent: Highly reactive agents like chlorine gas are more likely to cause oxidation. Using a milder agent like NCS is preferable.[8]

Problem 3: Formation of multiple chlorinated products (polychlorination).

The high activation of the benzene ring by the amino group can lead to the addition of more than one chlorine atom, resulting in di- or tri-chlorinated byproducts.[8]

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use 1.0 to 1.1 equivalents of NCS for monochlorination.

  • Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time. This favors monochlorination.

  • Lower the Temperature: Reducing the reaction temperature can increase selectivity for the monochlorinated product.[8]

  • Protect the Amino Group: As mentioned previously, protecting the amino group as an amide will decrease the ring's activation, thus reducing the likelihood of polychlorination.

Table 1: Effect of Reaction Parameters on Product Distribution

ParameterConditionExpected Outcome on Selectivity (Monochloro vs. Polychloro)Rationale
Chlorinating Agent NCS vs. SO₂Cl₂/Cl₂NCS generally provides higher selectivity for monochlorination.NCS is a milder and less reactive electrophile source.[8]
Temperature Low (0-25 °C) vs. High (>50 °C)Lower temperatures favor higher selectivity.Reduces the overall reaction rate, allowing for more controlled chlorination.[8]
Stoichiometry ~1.0 eq. of NCS vs. >1.2 eq.Stoichiometric amounts are crucial for monochlorination.Excess chlorinating agent will drive the reaction towards polychlorination.
Addition Rate Slow, dropwise vs. RapidSlow addition significantly improves selectivity.Keeps the instantaneous concentration of the electrophile low.

Problem 4: Difficulty in purifying the final product.

The main impurity is often the succinimide byproduct from NCS, unreacted starting material, or polychlorinated species.

Purification Protocol:

  • Aqueous Workup:

    • After the reaction is complete, quench with a mild reducing agent solution like 10% sodium thiosulfate to destroy any remaining active chlorine species.[6]

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities and then with brine.

  • Removal of Succinimide: Succinimide has some water solubility. Thorough washing with water during the workup can help remove a significant portion of it.

  • Column Chromatography: This is a very effective method for separating the desired monochlorinated product from starting material and polychlorinated byproducts.[9] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield a highly pure product.

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of 2-amino-N-methylbenzamide with NCS

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Monitoring cluster_3 Workup & Purification A Dissolve 2-amino-N-methylbenzamide (1.0 eq.) in acetonitrile in a round-bottom flask. B Cool the flask to 0 °C in an ice bath. A->B C Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 15-20 minutes. B->C D Allow the reaction to warm to room temperature and stir for 2-4 hours. C->D E Monitor progress by TLC until starting material is consumed. D->E F Quench with aq. Na₂S₂O₃. Extract with ethyl acetate. E->F G Wash organic layer with NaHCO₃ (aq) and brine. Dry over Na₂SO₄. F->G H Concentrate in vacuo and purify by column chromatography. G->H

Caption: Step-by-step workflow for the chlorination reaction.

References

  • Patent Guru. (n.d.). Method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Taylor & Francis Online. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Retrieved from [Link]

  • ACS Publications. (2022). Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). The Addition-Chlorination of Aniline. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • PubMed. (2022). Potential for selective oxidation of aniline in soil washing effluent by active chlorine and testing its practicality. Retrieved from [Link]

  • NIH. (n.d.). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • PubMed. (2004). [Kinetics and mechanism of aniline oxidation with chlorine dioxide in water]. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2014). Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). [Kinetics and mechanism of aniline oxidation with chlorine dioxide in water] | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Retrieved from [Link]

  • Infoscience. (2023). Chlorination of amides. Retrieved from [Link]

  • Hach. (n.d.). Chlorine Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Analytical methods of chlorine and the substances produced by the chlorine treatments. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Kyushu University. (n.d.). Analytical methods of chlorine and the substances produced by the chlorine treatments. Retrieved from [Link]

  • MDPI. (n.d.). Continuous Chlorine Detection in Drinking Water and a Review of New Detection Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. Retrieved from [Link]

  • YouTube. (2024). What are the primary methods for dechlorination monitoring?. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reaction of o-Aminobenzamides with Dialkyl Carbonates and Ionic Liquids: A Novel one-pot, High-yield, Microwave-assisted Synthesis of 1-Alkylquinazoline-2,4-diones. Retrieved from [Link]

  • NIH. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Amino-5-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-5-chloro-N-methylbenzamide. This guide is designed to provide expert insights and practical, field-proven solutions to common challenges encountered during the purification of this important chemical intermediate. Purity is paramount for the integrity of subsequent applications, from agrochemical synthesis to pharmaceutical development, and this guide will equip you with the knowledge to troubleshoot and optimize your purification workflows.[1]

Frequently Asked Questions (FAQs): Understanding Potential Impurities

A successful purification strategy begins with understanding the potential impurities. The synthesis of this compound, like its close analogues, often proceeds through a multi-step pathway, introducing the possibility of various contaminants.[2][3]

Q1: What are the most common types of impurities I should expect in my crude this compound?

A1: Based on common synthetic routes for related benzamides, impurities can be broadly categorized into three groups:

  • Unreacted Starting Materials: The immediate precursors, such as a corresponding 2-nitrobenzoic acid derivative or an isatoic anhydride, may be present if the reaction has not gone to completion.[1][3]

  • Intermediates: In multi-step syntheses, intermediates from preceding steps can be carried over. For example, if the synthesis involves the reduction of a nitro group, the nitro-intermediate (e.g., 5-chloro-N-methyl-2-nitrobenzamide) is a likely impurity.[1][2][3]

  • Side-Reaction Byproducts: Chlorination reactions, in particular, can be prone to forming positional isomers.[4] You might encounter isomers where the chlorine atom is at a different position on the benzene ring or even di-chlorinated species, depending on the reaction conditions.

Q2: My final product has a yellowish or brownish tint, but I expect a white solid. What could be the cause?

A2: A discolored product often points to the presence of residual nitro-aromatic compounds or oxidation byproducts. Nitro compounds, which are common precursors in the synthesis of the amino group via reduction, are typically yellow.[1][3] Even trace amounts can impart a noticeable color to the final product. Oxidation of the aromatic amine group can also lead to colored impurities over time, especially if exposed to air and light.

Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides detailed troubleshooting advice and protocols for the most effective purification techniques for this compound.

Issue 1: Low Purity After Initial Synthesis - Recrystallization Workflow

Recrystallization is a powerful and cost-effective technique for purifying crystalline solids. Its success hinges on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be highly soluble at room temperature (to remain in the mother liquor) or insoluble at high temperatures (to be filtered out hot).

While specific solubility data for this compound is not widely published, we can infer suitable solvents from its structure and data on similar compounds like 2-amino-5-chloro-3-methylbenzoic acid. Alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone) are excellent starting points.

Table 1: Recommended Solvents for Recrystallization Screening

SolventRationale & Expected BehaviorBoiling Point (°C)
Ethanol Often shows a good solubility differential with temperature for benzamides.[3]78.4
Methanol Similar to ethanol; may offer different selectivity for certain impurities.[5]64.7
Ethyl Acetate A moderately polar solvent, effective for many organic compounds.77.1
Acetone A more polar solvent that can be effective for more polar compounds.56.0
Toluene/Heptane A non-polar/polar aprotic mixture can be used as a solvent/anti-solvent system.Variable

Experimental Protocol: Single-Solvent Recrystallization

  • Solubility Test: In a small test tube, add ~50 mg of your crude product and add the chosen solvent dropwise at room temperature until the solid just dissolves. This gives you a baseline for room temperature solubility.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude this compound and the minimum amount of the selected solvent required for complete dissolution at its boiling point. Use a magnetic stirrer and a condenser to prevent solvent loss.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to encourage the formation of larger, purer crystals. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Diagram 1: Recrystallization Workflow

G cluster_0 Recrystallization Process A Crude Product in Flask B Add Minimum Hot Solvent A->B Heat to boiling C Completely Dissolved Solution B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A step-by-step workflow for the purification of this compound via recrystallization.

Issue 2: Closely Related Impurities Remain - Column Chromatography Workflow

When recrystallization is insufficient to separate impurities with similar solubility profiles (e.g., positional isomers), column chromatography is the method of choice.[1] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).

Q4: How do I develop a solvent system (mobile phase) for column chromatography?

A4: The key is to find a solvent system that provides a good separation between your target compound and the impurities on a Thin Layer Chromatography (TLC) plate first. The ideal retention factor (Rf) for your target compound should be between 0.25 and 0.35 to ensure good separation and a reasonable elution time.

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase: Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate. A common starting point for benzamides is a petroleum ether:ethyl acetate mixture.[2]

Experimental Protocol: Column Chromatography

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). Visualize the spots under UV light. Select the solvent system that gives the best separation with the target compound's Rf ≈ 0.3.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen mobile phase to ensure a homogenous, air-free packing.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, like dichloromethane) and carefully load it onto the top of the silica bed.[1]

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the eluting fractions by TLC. Spot each fraction on a TLC plate, develop, and visualize.

  • Combine and Evaporate: Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Diagram 2: Column Chromatography Logic

G start Crude Mixture tlc TLC Analysis | {Goal: R f = 0.25-0.35 | Find optimal solvent ratio} start->tlc column Silica Gel Column start->column Load sample tlc->column Pack column elute Elute with Mobile Phase column->elute fractions Collect Fractions elute->fractions analyze Analyze Fractions by TLC fractions->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Decision and process flow for purifying compounds using column chromatography.

FAQs: Purity Assessment

Q5: How can I confirm the purity of my this compound after purification?

A5: A combination of analytical techniques is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase HPLC method, likely using an acetonitrile/water mobile phase, can provide a quantitative purity value (e.g., >99% peak area).[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like UPLC-Q-Orbitrap HRMS can provide high-resolution mass data for unambiguous identification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure and can reveal the presence of impurities if their signals are detectable.

By employing these troubleshooting strategies and analytical methods, you can confidently address the challenges of purifying this compound, ensuring the high quality required for your research and development endeavors.

References

  • Google Patents. (2014). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. CN104031026A.
  • Google Patents. (2021). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. WO2021086957A1.
  • Google Patents. (2009). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. CN101492387B.
  • PubMed. (2023). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved from [Link]

  • IP.com. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

  • Google Patents. (2020). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. CN111517975A.
  • SIELC Technologies. (n.d.). Separation of Benzamide, 2-amino-5-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Patsnap. (2017). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. CN107383021A. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. Retrieved from [Link]

  • Nanjing University of Technology. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15-323.15 K. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Amino-6-chloro-N-methylbenzamide. Retrieved from [Link]

Sources

Technical Support Center: Industrial Production of 2-Amino-5-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial production of 2-Amino-5-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic routes and practical industrial insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the industrial production of this compound?

A1: The industrial synthesis of this compound typically follows a multi-step pathway, most commonly starting from 2-aminobenzoic acid (anthranilic acid) or its derivatives. A widely adopted method involves two key transformations: chlorination of an anthranilate precursor followed by amidation.

One prevalent route begins with the chlorination of methyl anthranilate. This intermediate is then subjected to ammonolysis with methylamine, often under pressure and at elevated temperatures, to yield the final product.[1][2] An alternative approach involves the direct amidation of 2-amino-5-chlorobenzoic acid. Each route has its own set of challenges related to reaction conditions, reagent costs, and impurity profiles.

Q2: What are the critical safety precautions to consider during the production of this compound?

A2: Safety is paramount in the industrial synthesis of this compound. Key hazards are associated with the chlorination step, which often employs corrosive and toxic reagents like sulfuryl chloride or chlorine gas.[3][4] It is crucial to have robust engineering controls, such as closed-system reactors and scrubbers, to manage fugitive emissions. The use of high-pressure reactors for the amidation step also necessitates stringent adherence to safety protocols and regular equipment maintenance to prevent catastrophic failures.[1][2] Personal protective equipment (PPE), including respiratory protection and chemical-resistant gear, is mandatory for all personnel involved in the manufacturing process.

Q3: How can I improve the yield and purity of my final product?

A3: Optimizing yield and purity requires careful control over several parameters throughout the synthesis. In the chlorination step, maintaining a low reaction temperature (typically below -5°C) is critical to minimize the formation of isomeric byproducts.[1][2] For the amidation reaction, precise control of temperature, pressure, and reaction time is essential to drive the reaction to completion and reduce the formation of impurities. Purification of the crude product is most commonly achieved through recrystallization, where the choice of solvent is a critical factor in obtaining high purity.[5] In some cases, column chromatography may be necessary for research-scale purification to remove closely related impurities.[6]

Troubleshooting Guide

Problem 1: Low Yield in the Chlorination of Methyl Anthranilate

Q: We are experiencing significantly lower than expected yields (below 80%) during the chlorination of methyl anthranilate using sodium hypochlorite and glacial acetic acid. What are the potential causes and how can we troubleshoot this?

A: Low yields in this electrophilic aromatic substitution reaction can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Causality and Resolution:

  • Inadequate Temperature Control: The chlorination reaction is highly exothermic. If the temperature rises above the optimal range (typically -15°C to 0°C), side reactions such as the formation of dichlorinated byproducts or degradation of the starting material can occur.[1]

    • Troubleshooting Protocol:

      • Ensure your reactor's cooling system is functioning optimally.

      • Implement a slower, controlled addition of the chlorinating agent (sodium hypochlorite solution) to better manage the exotherm.

      • Continuously monitor the internal reaction temperature with a calibrated probe.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of undesired products.

    • Troubleshooting Protocol:

      • Verify the concentration of your sodium hypochlorite solution.

      • Carefully calculate and dispense the precise molar equivalents of methyl anthranilate, sodium hypochlorite, and glacial acetic acid as specified in validated protocols.

  • Poor Mixing: In a multiphasic reaction system (organic and aqueous layers), inefficient mixing can lead to localized "hot spots" and reduced interfacial area, hindering the reaction rate.

    • Troubleshooting Protocol:

      • Increase the agitation speed to ensure a homogenous suspension.

      • Consider using a phase-transfer catalyst if mass transfer limitations are suspected.

Problem 2: Formation of Impurities During Amidation

Q: During the high-pressure amidation of 2-amino-5-chloro-methylbenzoate with methylamine, we are observing significant impurity peaks in our HPLC analysis of the crude product. How can we identify and minimize these impurities?

A: The high-temperature and high-pressure conditions of the amidation step can promote the formation of several process-related impurities.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material (2-amino-5-chloro-methylbenzoate): This indicates an incomplete reaction.

    • Mitigation:

      • Increase the reaction time or temperature within the validated process limits.[1][2]

      • Ensure an adequate excess of methylamine is used to drive the reaction to completion.

      • Verify the calibration of temperature and pressure sensors on the reactor.

  • Hydrolysis Product (2-amino-5-chlorobenzoic acid): If there is residual water in the starting materials or solvent, the ester can hydrolyze back to the carboxylic acid under the reaction conditions.

    • Mitigation:

      • Use anhydrous solvents and ensure starting materials are thoroughly dried before use.

      • Minimize exposure of reactants to atmospheric moisture.

  • Dimerization or Polymerization Products: At elevated temperatures, side reactions between molecules of the product or intermediates can occur.

    • Mitigation:

      • Optimize the reaction temperature and time to find the ideal balance between reaction rate and impurity formation.

      • Consider a catalyst that could promote the desired reaction at a lower temperature, if applicable to your process.

Workflow for Impurity Profile Analysis:

Caption: Workflow for identifying and mitigating impurities.

Problem 3: Difficulties in Product Isolation and Purification

Q: Our crude this compound is an oily solid that is difficult to filter and purify by recrystallization. What steps can we take to improve the physical properties of the crude product for easier handling?

A: The physical form of the crude product can be influenced by residual solvents and the presence of impurities.

Troubleshooting Protocol for Product Isolation:

  • Solvent Selection for Recrystallization: The choice of solvent is critical. An ideal solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at lower temperatures.

    • Experimental Protocol:

      • Screen a variety of solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, and mixtures with water) on a small scale.

      • Dissolve a small amount of the crude product in a minimal amount of the heated solvent.

      • Allow the solution to cool slowly to promote the formation of well-defined crystals.

      • If no crystals form, try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution.

  • Control of Crystallization Conditions: The rate of cooling can significantly impact crystal size and purity.

    • Procedure:

      • Once the crude product is dissolved in the chosen solvent at an elevated temperature, allow it to cool slowly to room temperature.

      • For further crystallization, cool the mixture in an ice bath.

      • Avoid crash-cooling, as this can lead to the formation of small, impure crystals or an oily precipitate.

  • Washing of the Filter Cake: After filtration, washing the isolated solid with a small amount of cold, fresh solvent can help remove residual impurities.

Quantitative Data for Solvent Screening:

Solvent SystemProduct Solubility (Hot)Product Solubility (Cold)Crystal Quality
Ethanol/Water (80:20)HighLowGood, well-defined needles
IsopropanolModerateLowSmall crystals
TolueneHighModerateOiling out observed
Ethyl AcetateHighModerateImpurities co-crystallize

Synthetic Pathway and Potential Side Reactions

The following diagram illustrates a common synthetic route and highlights a key potential side reaction.

Caption: Synthetic pathway and potential over-chlorination side reaction.

References

  • CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents.

  • How to synthesize and apply 2-amino-5-chlorobenzamide - FAQ - Guidechem.

  • 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 - Benchchem.

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap.

  • Application Notes and Protocols for Scaling Up N-(1-hydroxypropan-2-yl)benzamide Production - Benchchem.

  • Synthesis of 2-amino-5-chlorobenzonitrile - ChemicalBook.

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.

  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents.

  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents.

  • Preparation of 2-amino-5-chlorobenzoic acid - PrepChem.com.

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Technical Support Center: Monitoring the Synthesis of 2-Amino-5-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of 2-Amino-5-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the expertise to anticipate challenges, interpret data accurately, and ensure the integrity of your synthesis.

Section 1: Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting

TLC is a rapid, indispensable tool for qualitatively monitoring the progress of a reaction. However, its simplicity can sometimes be deceptive. Below are common issues encountered when analyzing the synthesis of this compound and its precursors, along with their causes and solutions.

Question: My spots are streaking or tailing up the TLC plate. What's causing this and how can I fix it?

Answer:

Spot streaking is a frequent issue, particularly with polar compounds like aromatic amines and amides. The primary causes and their remedies are:

  • Sample Overloading: Applying too concentrated a sample to the TLC plate is the most common culprit.[1][2] This saturates the stationary phase, leading to a continuous "streak" rather than a compact spot.

    • Solution: Dilute your reaction mixture aliquot significantly (e.g., 10-fold or more) in a volatile solvent like ethyl acetate or dichloromethane before spotting. Aim for the smallest, most concentrated spot possible on the baseline.[2]

  • Strong Interactions with Silica Gel: The primary amine and amide groups in your starting material and product can interact strongly with the acidic silanol groups on the silica gel plate, causing tailing.[3]

    • Solution: To mitigate this, you can add a small amount of a competitive base to your mobile phase. For amines and amides, adding 0.5-1% triethylamine (Et₃N) to the eluent system can significantly improve spot shape by neutralizing the acidic sites on the silica.[3]

  • High Polarity of the Compound: If your compound is inherently very polar, it may streak even at low concentrations.

    • Solution: Consider using a more polar mobile phase to improve solubility and migration. If that fails, switching to a different stationary phase, such as alumina or reverse-phase TLC plates, may be necessary.[4]

Question: My starting material and product spots are too close together (poor resolution). How can I improve their separation?

Answer:

Achieving good separation is critical for accurately determining reaction completion. Poor resolution is typically a mobile phase issue.

  • Inappropriate Solvent Polarity: The chosen solvent system may not have the optimal polarity to differentiate between your starting material (e.g., a carboxylic acid or ester) and the this compound product.

    • Solution: The key is to systematically vary the polarity of your mobile phase. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] Try a range of ratios (e.g., 9:1, 4:1, 1:1, 1:4 Hexanes:Ethyl Acetate). If separation is still poor, consider introducing a third solvent with a different selectivity, such as dichloromethane or a small amount of methanol, to fine-tune the separation.

  • Using a "Cospot": It can be difficult to distinguish two close spots.

    • Solution: A "cospot" is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place.[4] If you see two distinct spots in the cospot lane, you have separation. If you see a single, elongated spot, your resolution is insufficient.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

LC-MS provides quantitative data and mass confirmation, making it a powerful tool for reaction monitoring. However, its complexity can lead to a unique set of challenges.

Question: I am not seeing the expected molecular ion peak for this compound, or the signal is very weak. What should I check?

Answer:

A missing or weak signal for your target analyte can be frustrating. Here’s a systematic approach to diagnosing the problem:

  • Incorrect Ionization Mode: this compound, with its basic amino group, is most effectively ionized in positive ion mode (e.g., Electrospray Ionization - ESI+). You are looking for the protonated molecule, [M+H]⁺. Ensure your mass spectrometer is set to the correct polarity.

  • Mobile Phase pH: The pH of your mobile phase is critical for efficient ionization. For ESI in positive mode, an acidic mobile phase promotes protonation.

    • Solution: Add a small amount of an acid modifier, such as 0.1% formic acid or acetic acid, to both your aqueous and organic mobile phases.[5][6] This will ensure the analyte is in its protonated state before it enters the mass spectrometer.

  • Ion Suppression: Components of your reaction mixture (e.g., salts, non-volatile solvents) can co-elute with your analyte and suppress its ionization in the MS source.[7]

    • Solution: Ensure your sample is sufficiently diluted. If the problem persists, improve the chromatographic separation to resolve your analyte from interfering species. A gradient elution method is often more effective than an isocratic one for separating components in a complex mixture.

  • Source Contamination: A dirty ion source can lead to a significant drop in sensitivity.

    • Solution: Follow your instrument manufacturer's protocol for cleaning the ion source components, such as the capillary and skimmer.[8]

Question: I'm observing unexpected peaks or high background noise in my chromatogram. What are the likely sources?

Answer:

Extraneous peaks and high background can complicate data interpretation and reduce sensitivity.

  • Solvent and Additive Contamination: The purity of your LC-MS grade solvents and additives is paramount.

    • Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[6] High background noise can often be traced back to contaminated solvents or additives.[8]

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as "ghost peaks."

    • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection needle between runs. Extending the gradient or adding a high-organic wash step at the end of each run can also help elute strongly retained compounds from the column.[9]

  • Presence of Isomers: You may be observing isomers of your target compound. For instance, if the starting materials are not correctly substituted, you could form isomeric benzamides.

    • Solution: These will have the same mass but should have different retention times. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, and tandem MS (MS/MS) can be used to generate fragmentation patterns that may help distinguish between isomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of the synthesis of this compound?

A good starting point is a mixture of hexanes and ethyl acetate. A 7:3 or 3:1 (Hexanes:Ethyl Acetate) ratio is often effective. The starting materials (e.g., 2-amino-5-chlorobenzoic acid) are typically more polar and will have a lower Retention Factor (Rf), while the product, being an amide, will be less polar and have a higher Rf. You should aim for an Rf value of 0.3-0.4 for your product for optimal separation.

Q2: How do I visualize the spots on the TLC plate?

This compound is an aromatic compound and should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent green background.[2][10] For more sensitive detection or to visualize non-UV active impurities, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups. For specific detection of the primary amine on your starting material, a ninhydrin stain can be very effective, often appearing as a green or purple spot.[2]

Q3: What are the expected mass-to-charge ratios (m/z) for this compound in LC-MS?

The molecular weight of this compound (C₈H₉ClN₂O) is approximately 184.62 g/mol . In positive mode ESI-MS, you should primarily look for the protonated molecule [M+H]⁺. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), you will observe a characteristic isotopic pattern:

  • [M+H]⁺: m/z ≈ 185.05 (corresponding to ³⁵Cl)

  • [M+2+H]⁺: m/z ≈ 187.05 (corresponding to ³⁷Cl) The presence of this A+2 peak with roughly one-third the intensity of the A peak is a strong confirmation of a monochlorinated compound.[11]

Q4: Can I use the same sample for both TLC and LC-MS?

Yes, but with different preparation steps. For TLC, a quick dilution in a volatile organic solvent is usually sufficient. For LC-MS, it is crucial to dilute the sample in the mobile phase to avoid peak distortion and potential precipitation in the system. Furthermore, filtering the LC-MS sample through a 0.22 µm syringe filter is highly recommended to remove any particulate matter that could clog the column or instrument tubing.

Section 3: Experimental Protocols and Data

Protocol: TLC Monitoring of Reaction Progress
  • Plate Preparation: Obtain a silica gel TLC plate with a fluorescent indicator (e.g., Silica Gel 60 F₂₅₄). Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "CO" (Cospot), and "RXN" (Reaction Mixture).

  • Sample Preparation:

    • Prepare a dilute solution of your starting material in ethyl acetate.

    • Carefully withdraw a small aliquot (e.g., a drop) from the reaction mixture and dilute it 1:10 in ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane. Spot the diluted reaction mixture onto the "RXN" lane. In the "CO" lane, first spot the starting material, then, in the same location, spot the reaction mixture. Ensure the spots are small and do not diffuse widely.

  • Development: Pour your chosen mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol: LC-MS Analysis of Reaction Mixture
  • Sample Preparation: Take a 10 µL aliquot of the reaction mixture and dilute it to 1 mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. Vortex the sample and filter it through a 0.22 µm syringe filter into an LC vial.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to 10% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • MS Conditions (Example):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Scan Range: m/z 100-300

    • Key Ions to Monitor: m/z 185.05 and 187.05

Data Presentation: Expected Analytical Data

The following table summarizes the expected analytical data for a typical synthesis of this compound from 2-amino-5-chlorobenzoic acid. Note that Rf values are highly dependent on specific experimental conditions.

CompoundStructureExpected TLC Rf (7:3 Hexanes:EtOAc)Expected [M+H]⁺ (m/z)Key Isotopic Peak [M+2+H]⁺ (m/z)
2-amino-5-chlorobenzoic acid (Starting Material)~0.2172.0174.0
This compound (Product)~0.4185.05187.05

Section 4: Diagrams and Workflows

TLC Troubleshooting Workflow

TLC_Troubleshooting start TLC Plate Issue Observed streaking Streaking or Tailing? start->streaking poor_res Poor Resolution? start->poor_res streaking->poor_res No overload Sample Overloaded? streaking->overload Yes polarity Change Mobile Phase Polarity poor_res->polarity Yes interaction Strong Silica Interaction? overload->interaction No dilute Dilute Sample overload->dilute Yes add_base Add 0.5-1% Et3N to Mobile Phase interaction->add_base Yes cospot Use a Cospot for Confirmation polarity->cospot

Caption: A decision tree for troubleshooting common TLC issues.

LC-MS Reaction Monitoring Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation aliquot Take Reaction Aliquot dilute Dilute in Mobile Phase (e.g., 1:1000) aliquot->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC-MS filter->inject separate Reverse-Phase C18 Separation (Gradient Elution) inject->separate detect Detect in ESI+ Mode separate->detect tic Extract Ion Chromatograms (m/z 185.05 & 187.05) detect->tic quantify Quantify Peak Areas (Product vs. Starting Material) tic->quantify confirm Confirm Isotopic Pattern quantify->confirm

Caption: Standard workflow for monitoring reaction progress using LC-MS.

References

  • PubMed. (2025, November 20). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. National Center for Biotechnology Information. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • LCGC International. (2023, February 2). Troubleshooting LC-MS. [Link]

  • Element Lab Solutions. (n.d.). LC-MS Troubleshooting. [Link]

  • PubMed. (2016, September 20). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. National Center for Biotechnology Information. [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Beilstein Journal of Organic Chemistry. (2017, February 14). NMR reaction monitoring in flow synthesis. [Link]

  • NIST. (n.d.). 2-Amino-N-methylbenzamide. National Institute of Standards and Technology. [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubChem. (n.d.). 5-Amino-2-chloro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzamide. National Center for Biotechnology Information. [Link]

  • BMRB. (n.d.). bmse012205 2-amino-5-chloro-N-ethylbenzamide. Biological Magnetic Resonance Bank. [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Amino-5-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-5-chloro-N-methylbenzamide

This compound is a key chemical intermediate, playing a crucial role in the synthesis of a variety of more complex molecules. Its structure, featuring a chlorinated aromatic ring with both an amino and a methylamide functional group, makes it a versatile building block in the pharmaceutical and agrochemical industries. For instance, it serves as a precursor for the synthesis of certain active pharmaceutical ingredients (APIs) and is a foundational component in the development of some pesticides.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.

This guide provides an in-depth comparison of two prominent synthetic routes for this compound, offering a critical analysis of their respective methodologies, yields, and practical considerations. The objective is to equip researchers and process chemists with the necessary insights to select the most suitable synthetic strategy for their specific needs, whether for laboratory-scale research or industrial-scale production.

Route 1: Direct Amidation of 2-Amino-5-chlorobenzoic Acid

This synthetic approach is a direct and convergent method that begins with the readily available 2-amino-5-chlorobenzoic acid.[2][3][4] The core of this route lies in the formation of an amide bond between the carboxylic acid and methylamine.

Reaction Scheme

Route_1 start 2-Amino-5-chlorobenzoic Acid product This compound start->product Amidation reagents Methylamine (aq. or gas) Coupling Agent (e.g., SOCl2, CDI) reagents->product

Caption: Synthetic workflow for Route 1.

Causality Behind Experimental Choices

The direct amidation of a carboxylic acid with an amine is a fundamental transformation in organic chemistry. However, the direct reaction requires high temperatures and often results in low yields. To overcome this, the carboxylic acid is typically activated. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling agents like carbonyldiimidazole (CDI). The choice of activating agent is critical:

  • Thionyl Chloride (SOCl₂): This is a cost-effective and highly reactive choice. It converts the carboxylic acid into a highly electrophilic acyl chloride intermediate, which readily reacts with methylamine. However, this reaction produces HCl and SO₂ as byproducts, which are corrosive and require careful handling and neutralization.

  • Carbonyldiimidazole (CDI): CDI is a milder and more selective coupling agent. It activates the carboxylic acid by forming an acylimidazolide intermediate. This method avoids the formation of harsh acidic byproducts, simplifying the workup procedure. However, CDI is generally more expensive than thionyl chloride.

Methylamine can be used as an aqueous solution or as a gas. The choice often depends on the scale of the reaction and the specific reaction conditions.

Experimental Protocol

Step 1: Activation of 2-Amino-5-chlorobenzoic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-chlorobenzoic acid in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-amino-5-chloro-benzoyl chloride.

Step 2: Amidation with Methylamine

  • Dissolve the crude acyl chloride in a fresh portion of an inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of methylamine (40%) (2-3 equivalents) to the solution of the acyl chloride.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Advantages and Disadvantages of Route 1
Advantages Disadvantages
Shorter synthetic route: Fewer reaction steps.Harsh reagents: Use of thionyl chloride can be corrosive and hazardous.
Readily available starting material: 2-amino-5-chlorobenzoic acid is commercially available.[2][4][5]Potential for side reactions: The amino group may need protection in some cases.
Potentially higher overall yield due to fewer steps.Workup can be challenging due to the need to neutralize acidic byproducts.

Route 2: Amidation Followed by Nitro Group Reduction

This synthetic strategy begins with 5-chloro-2-nitrobenzoic acid.[6][7] This route involves first forming the N-methylamide and then reducing the nitro group to the desired amine.

Reaction Scheme

Route_2 start 5-Chloro-2-nitrobenzoic Acid intermediate 5-Chloro-N-methyl-2-nitrobenzamide start->intermediate Amidation product This compound intermediate->product Nitro Reduction reagents1 Methylamine Coupling Agent reagents1->intermediate reagents2 Reducing Agent (e.g., Fe/HCl, H2/Pd-C) reagents2->product

Caption: Synthetic workflow for Route 2.

Causality Behind Experimental Choices

The rationale for this route is often dictated by the availability and cost of the starting materials. 5-Chloro-2-nitrobenzoic acid can sometimes be a more accessible precursor. The key steps are:

  • Amidation: Similar to Route 1, the carboxylic acid is activated to facilitate amide bond formation with methylamine. The absence of a reactive amino group on the aromatic ring at this stage can sometimes lead to a cleaner reaction with fewer side products.

  • Nitro Group Reduction: The reduction of the nitro group is a critical step. Several methods can be employed:

    • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method, often providing high yields. This method is generally preferred in industrial settings due to the clean workup.

    • Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). This method is robust and cost-effective but can generate significant amounts of metallic waste, posing environmental concerns.

Experimental Protocol

Step 1: Synthesis of 5-Chloro-N-methyl-2-nitrobenzamide

  • Follow a similar amidation procedure as described in Route 1, starting with 5-chloro-2-nitrobenzoic acid and methylamine. The reaction can be carried out using an activating agent like thionyl chloride or a coupling agent.

Step 2: Reduction of the Nitro Group

  • Method A: Catalytic Hydrogenation

    • Dissolve the 5-chloro-N-methyl-2-nitrobenzamide in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas pressure (typically 1-3 atm).

    • Stir the reaction at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Method B: Iron/Hydrochloric Acid Reduction

    • In a round-bottom flask, suspend 5-chloro-N-methyl-2-nitrobenzamide in a mixture of ethanol and water.

    • Add iron powder (5-10 equivalents) to the suspension.

    • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and filter it through Celite to remove the iron salts.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

    • Dry the organic layer and concentrate it to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

Advantages and Disadvantages of Route 2
Advantages Disadvantages
Potentially cleaner amidation: No competing amino group on the starting material.Longer synthetic route: An additional step (nitro reduction) is required.
Alternative starting material: 5-chloro-2-nitrobenzoic acid can be more readily available or cost-effective in some cases.[6][7]Environmental concerns: The use of heavy metals in the reduction step can generate hazardous waste.
Well-established reduction methods: A wide range of reliable reduction protocols are available.Overall yield may be lower due to the additional step.

Comparative Analysis

FeatureRoute 1: Direct Amidation Route 2: Amidation and Reduction
Number of Steps 1 (if starting from activated acid) or 22
Starting Material 2-Amino-5-chlorobenzoic acid[2][3][4]5-Chloro-2-nitrobenzoic acid[6][7]
Key Reactions AmidationAmidation, Nitro Reduction
Reagent Hazards High (with SOCl₂)Moderate to High (depending on reduction method)
Potential Yield Potentially higher due to fewer stepsPotentially lower due to an additional step
Green Chemistry Moderate (can be improved with milder coupling agents)Low to Moderate (metal/acid reduction is less green than catalytic hydrogenation)
Industrial Scalability Good, but requires careful handling of corrosive reagents.Good, especially with catalytic hydrogenation which is amenable to large-scale production.

Conclusion and Future Outlook

The choice between these two synthetic routes for this compound depends on several factors. Route 1 is more direct and potentially offers a higher overall yield, making it an attractive option for its atom economy. However, the use of harsh reagents like thionyl chloride necessitates robust safety protocols and infrastructure. The development of greener and more efficient coupling agents could further enhance the appeal of this route.

Route 2 , while longer, may be preferable if the starting material, 5-chloro-2-nitrobenzoic acid, is more readily available or economical. The nitro reduction step is a well-understood and reliable transformation. For large-scale industrial synthesis, catalytic hydrogenation in this route presents a cleaner and more environmentally friendly option compared to metal/acid reductions.

Future research in this area will likely focus on the principles of green chemistry.[8] This includes the exploration of catalytic methods that avoid stoichiometric reagents, the use of safer solvents, and the development of one-pot procedures to minimize waste and improve efficiency. As the demand for this compound and its derivatives continues, the optimization of its synthesis will remain a key area of investigation for both academic and industrial chemists.

References

  • Benchchem. (n.d.). 2-Amino-5-chloro-N,N-dimethylbenzamide | 56042-83-2.
  • Guidechem. (n.d.). How to Synthesize 2-Amino-5-Chloro-N,3-Dimethylbenzamide?.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Patent Guru. (n.d.). method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide.
  • ChemicalBook. (n.d.). 2-Amino-5-chloro-N-methoxy-N-methylbenzamide synthesis.
  • IPIndia. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-chlorobenzamide.
  • PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid.
  • PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid.
  • Carl ROTH. (n.d.). 5-Chloro-2-nitrobenzoic acid, 100 g.
  • Anshul Specialty Molecules. (n.d.). 2-Amino-5-Chloro Benzoic acid.
  • ChemScene. (n.d.). 5-Chloro-2-nitro-N-(pentan-2-yl)benzamide.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-nitrobenzoic acid 99 2516-95-2.
  • PubChem. (n.d.). 5-Chloro-2-nitrobenzoic acid.

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A Senior Application Scientist's Guide to Purity Assessment: 2-Amino-5-chloro-N-methylbenzamide by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 2-Amino-5-chloro-N-methylbenzamide, a key building block in medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic methods, presenting a case for qNMR as a primary, highly accurate, and efficient method for purity determination.

The Imperative of Purity in Drug Development

The journey from a chemical entity to a therapeutic agent is paved with stringent quality control checkpoints. Impurities, whether they are residual solvents, starting materials, byproducts, or degradation products, can have significant impacts on the stability, bioavailability, and toxicity of the final drug product. Therefore, the choice of analytical methodology for purity assessment is a critical decision that reverberates throughout the development lifecycle.

Quantitative NMR: A Paradigm of Direct Measurement

Quantitative NMR (qNMR) has emerged as a powerful analytical technique for determining the purity of compounds with high accuracy and precision.[1][2] Unlike chromatographic methods such as HPLC and GC, which are relative methods requiring certified reference standards of the same compound, qNMR is a direct and primary method.[2][3][4] The fundamental principle of qNMR lies in the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[1][5][6][7] This allows for the quantification of a substance against a certified internal standard of a different, structurally unrelated compound.[2]

The advantages of employing qNMR for purity assessment are manifold:

  • Absolute Quantification: It does not necessitate the use of calibration curves or identical reference standards for the analyte.[6]

  • Versatility: A single, well-characterized internal standard can be used to quantify a wide array of analytes.[1][3]

  • Structural Elucidation: In a single experiment, qNMR provides not only quantitative data but also valuable structural information about the analyte and any impurities present.[2]

  • Non-Destructive: The sample can be recovered and used for further analyses.[6][8]

  • Speed and Efficiency: Method development for qNMR is often faster than for chromatographic techniques.[2][9]

qNMR vs. Chromatographic Techniques: A Comparative Analysis

While HPLC and GC are workhorses in the pharmaceutical industry for purity analysis, they are not without their limitations. The table below offers a comparative overview of qNMR against these traditional methods.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[1][6][7]Separation based on polarity, with UV or other spectroscopic detection.Separation based on volatility and polarity, with various detectors (e.g., FID, MS).[10]
Quantification Absolute (Primary Ratio Method).[3][11]Relative (Requires analyte-specific reference standard).Relative (Requires analyte-specific reference standard).
Reference Standard Requires a certified, structurally different internal standard.[2]Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte.
Universality Nearly universal detection for protons (¹H).[12]Detector dependent (e.g., UV chromophore required).[13]Limited to volatile and thermally stable compounds.
Sample Preparation Simple dissolution in a deuterated solvent with internal standard.Often requires mobile phase preparation and filtering.May require derivatization for non-volatile compounds.
Analysis Time Rapid data acquisition and processing.[9]Can be time-consuming, especially with long run times.Run times can vary depending on the column and temperature program.
Structural Info Provides detailed structural information on analyte and impurities.[2]Limited to retention time and UV spectrum.Provides retention time and mass spectrum (with MS detector).
Destructive No.[6][8]Yes.Yes.

Workflow for Purity Assessment by qNMR

A typical qNMR workflow involves a series of meticulous steps to ensure the accuracy and reliability of the results.

Figure 1: A generalized workflow for quantitative NMR (qNMR) analysis.[7]

Experimental Protocol: Purity of this compound by ¹H qNMR

This section details a robust, step-by-step protocol for determining the purity of this compound using ¹H qNMR.

1. Method Planning: The Foundation of Accuracy

The causality behind our experimental choices is rooted in ensuring unambiguous and accurate quantification.

  • Analyte Signal Selection: For this compound, the aromatic protons are distinct and well-resolved, making them suitable for quantification. The N-methyl singlet is also a potential candidate.

  • Internal Standard (IS) Selection: The choice of an internal standard is critical.[14][15] Maleic acid is an excellent choice as its vinylic proton signal appears in a region of the ¹H NMR spectrum (around 6.3 ppm) that is typically free of signals from the analyte.[5] The IS must be of high, certified purity (≥99%), soluble in the chosen NMR solvent, and chemically stable, not reacting with the analyte.[5][14]

  • Solvent Selection: DMSO-d₆ is a suitable solvent due to its excellent solvating power for a wide range of organic compounds, including aromatic amides. It is also important to choose a solvent with low water content to avoid signal distortion.[16]

2. Sample Preparation: Precision is Paramount

The largest source of error in qNMR often stems from weighing.[7]

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a microbalance with 0.01 mg accuracy.[17]

  • Accurately weigh a suitable amount of the internal standard (e.g., maleic acid) to achieve a near 1:1 signal intensity ratio with the analyte peak for optimal integration accuracy.[16]

  • Quantitatively transfer both the analyte and the internal standard into a volumetric flask using the chosen deuterated solvent (e.g., DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer a precise volume (e.g., 600 µL for a 5 mm tube) of the solution into a high-quality NMR tube.[17]

  • It is recommended to prepare samples in triplicate to assess precision.[18]

3. Data Collection: Optimizing NMR Parameters

The NMR parameters must be carefully optimized to ensure that the spectra are truly quantitative.[19]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Program: A simple single-pulse experiment is typically used.[17]

  • Relaxation Delay (d1): This is a crucial parameter. A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals) must be used to ensure complete signal relaxation between pulses.[15]

  • Pulse Angle: A 90° pulse is recommended to maximize the signal for a given number of scans.[16]

  • Number of Scans: The number of scans should be sufficient to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals of interest.[20]

  • Non-Spinning: Data should be acquired in non-spinning mode to eliminate spinning sidebands which can interfere with low-level impurity signals.[20]

4. Data Processing: Ensuring Data Integrity

Manual and careful processing of the acquired Free Induction Decay (FID) is recommended for the highest precision.[16]

  • Apodization: Apply a gentle line-broadening function (e.g., LB = 0.1 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.[17]

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a high-order polynomial baseline correction to ensure accurate integration.[17]

  • Integration: Integrate the selected, well-resolved signals of both the analyte and the internal standard. The integration region should be wide enough to encompass at least 99% of the peak area.[11]

Purity Calculation: The Quantitative Outcome

The purity of the analyte is calculated using the following equation, which is a cornerstone of the internal standard qNMR method:[16]

Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte, I_IS: Integral values of the analyte and internal standard signals.

  • N_analyte, N_IS: Number of protons corresponding to the integrated signals of the analyte and internal standard.

  • M_analyte, M_IS: Molar masses of the analyte and internal standard.

  • m_analyte, m_IS: Masses of the analyte and internal standard.

  • P_IS: Purity of the internal standard.

G cluster_Inputs Experimental Inputs cluster_Calculation Calculation Steps I_analyte Integral (Analyte) Ratio_Integrals Integral Ratio (I_analyte / I_IS) I_analyte->Ratio_Integrals I_IS Integral (IS) I_IS->Ratio_Integrals N_analyte # Protons (Analyte) Ratio_Protons Proton Ratio (N_IS / N_analyte) N_analyte->Ratio_Protons N_IS # Protons (IS) N_IS->Ratio_Protons M_analyte Molar Mass (Analyte) Ratio_MolarMass Molar Mass Ratio (M_analyte / M_IS) M_analyte->Ratio_MolarMass M_IS Molar Mass (IS) M_IS->Ratio_MolarMass m_analyte Mass (Analyte) Ratio_Mass Mass Ratio (m_IS / m_analyte) m_analyte->Ratio_Mass m_IS Mass (IS) m_IS->Ratio_Mass P_IS Purity (IS) Purity Purity (%w/w) P_IS->Purity Ratio_Integrals->Purity Ratio_Protons->Purity Ratio_MolarMass->Purity Ratio_Mass->Purity

Figure 2: The logical relationship of variables in the qNMR purity calculation.

Trustworthiness and Validation: A Self-Validating System

The protocol described is designed to be a self-validating system. The use of a certified internal standard provides traceability to the International System of Units (SI).[6] Furthermore, the method's performance can be validated according to ICH Q2(R1) guidelines by assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[19][21]

Conclusion: Embracing qNMR for Uncompromised Quality

For the purity assessment of this compound and other pharmaceutical compounds, qNMR offers a compelling alternative to traditional chromatographic methods.[22] Its ability to provide direct, accurate, and precise quantification, coupled with the simultaneous acquisition of structural information, positions it as an invaluable tool in the arsenal of the modern drug development professional. By understanding the principles and meticulously executing the experimental protocol, researchers and scientists can leverage the power of qNMR to ensure the uncompromising quality of their materials, thereby safeguarding the integrity of their research and the safety of future medicines.

References

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

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  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

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  • Li, J., et al. (2025, November 20). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 43(11), 834-838. Retrieved from [Link]

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  • Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

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  • Zhang, Y., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • de Castro, M. V., et al. (2020). Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches. Magnetic Resonance in Chemistry, 58(1), 97-105. Retrieved from [Link]

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A Comparative Guide to the Biological Activities of 2-Amino-5-chloro-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents with diverse pharmacological profiles.[1][2] Among these, derivatives of 2-amino-5-chlorobenzamide have garnered considerable attention for their broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of derivatives of "2-Amino-5-chloro-N-methylbenzamide," offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing data from various studies, we will explore the nuances of their anticancer, anticonvulsant, and anti-inflammatory properties, supported by detailed experimental methodologies and mechanistic insights.

Anticancer Activity: Targeting Cellular Proliferation

Benzamide derivatives have emerged as a promising class of compounds in oncology, with many exerting their effects by targeting key cellular processes like cell cycle progression and apoptosis.[3] The cytotoxic potential of 2-amino-5-chlorobenzamide derivatives has been investigated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a critical metric for potency.[4]

Comparative Cytotoxicity Data

While a direct comparative study of a homologous series of this compound derivatives is not extensively documented in a single source, the available data on related benzamidoxime derivatives with a 2-amino-5-chlorobenzoyl core provides valuable insights. These compounds have demonstrated dose-dependent inhibition of leukemia cell lines, such as Jurkat and HL-60RG.[5]

Compound StructureCell LineIC50 (µM)Key ObservationsReference
N-(2-amino-5-chlorobenzoyl)benzamidoxime analog 1Jurkat>10Chloride substitution enhances activity.[5][5]
N-(2-amino-5-chlorobenzoyl)benzamidoxime analog 2HL-60RG<10HL-60RG cells show greater sensitivity.[5][5]
N-(2-amino-5-chlorobenzoyl)benzamidoxime analog 3Jurkat~5Induces transient cell-cycle delay at lower concentrations.[5][5]
N-(2-amino-5-chlorobenzoyl)benzamidoxime analog 4HL-60RG<5Causes long-lasting cell growth attenuation at higher concentrations.[5][5]

Note: The specific structures of the four analogs are detailed in the referenced study. The data presented here is a qualitative summary to illustrate the structure-activity relationship trends observed.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of certain benzamide derivatives are attributed to their ability to induce apoptosis and cause cell cycle arrest.[6][7] N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, for instance, have been shown to cause cell death at concentrations above their IC50, while inducing a transient cell-cycle delay at lower concentrations.[5]

Below is a generalized workflow for investigating the anticancer properties of novel benzamide derivatives.

G cluster_0 In Vitro Evaluation of Anticancer Activity synthesis Compound Synthesis & Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assay (e.g., Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle target Target Engagement (e.g., Western Blot) mechanistic->target

Caption: A general experimental workflow for the evaluation of benzamide derivatives.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[3]

  • This compound derivative stock solutions (in DMSO)

  • 96-well plates[3]

  • MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO (cell culture grade)[3]

  • Microplate reader[3]

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the benzamide derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration typically <0.5%) and a blank (medium only). Incubate for 24-72 hours.[3][6]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the MTT to formazan crystals.[4][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[4][6]

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[4]

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of 2-aminobenzamide have been explored for their potential as anticonvulsant agents.[1] The evaluation of these compounds often involves animal models that assess their ability to protect against chemically or electrically induced seizures.[8][9]

Comparative Anticonvulsant Data

Data on structurally related 2-Amino-2',5'-dichlorobenzophenone derivatives, which are key intermediates in the synthesis of benzodiazepines, provide a framework for understanding the potential anticonvulsant activity.[10] These compounds are often evaluated in pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure models.[10][11]

Compound IDRR'Anticonvulsant Activity (ED50, mg/kg, i.p.) vs. PentylenetetrazoleAnticonvulsant Activity (ED50, mg/kg, i.p.) vs. ThiosemicarbazideReference
1HH12.02.5[10]
2CH3H23.09.0[10]
3CH3CH32.00.02[10]
4C2H5C2H55.00.1[10]
5\multicolumn{2}{c}{-(CH2)5-}4.00.05[10]
Diazepam--0.51.0[10]

Note: This table summarizes data for [(dialkylamino)methyl-4H-1,2,4-triazol-4-yl]benzophenone derivatives, which are structurally related to the topic compound and illustrate structure-activity relationships in this class.[10]

Mechanistic Insights: GABA-A Receptor Modulation

Many anticonvulsant benzamide derivatives are thought to exert their effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[10] By binding to an allosteric site on the receptor, these compounds can enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability.

GABA_A GABA-A Receptor Chloride Channel Neuron Postsynaptic Neuron GABA_A:f1->Neuron Chloride Influx (Hyperpolarization) Benzodiazepine Benzodiazepine Derivative Benzodiazepine->GABA_A:f0 Binds (Allosteric Site) GABA GABA GABA->GABA_A:f0 Binds

Caption: Modulation of the GABA-A receptor by benzodiazepine-like compounds.[10]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

This protocol is a standard method for the initial screening of compounds with potential anticonvulsant activity.[11][12]

Materials:

  • Male Swiss mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 60-85 mg/kg in saline)

  • Test compounds (this compound derivatives) dissolved in a suitable vehicle (e.g., 10% DMSO)[11]

  • Reference drug (e.g., Sodium valproate, 1.8 mmol/kg)[11]

  • Syringes for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug intraperitoneally to different groups of mice. A control group receives only the vehicle.

  • Induction of Seizures: After a specific pretreatment time (e.g., 30 minutes), inject PTZ subcutaneously or intraperitoneally to induce seizures.[11]

  • Observation: Observe the mice for a set period (e.g., 30 minutes) for the onset of clonic and tonic seizures and mortality.

  • Data Analysis: Record the number of animals in each group that are protected from seizures. The anticonvulsant activity is expressed as the percentage of protection or as the ED50 (the dose that protects 50% of the animals from seizures).

Anti-inflammatory Activity: Dampening the Inflammatory Cascade

Benzamide and nicotinamide derivatives have demonstrated potent anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[13] Research suggests that these compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[13]

Comparative Anti-inflammatory Data

While specific comparative data for a series of this compound derivatives is limited, studies on other benzamide derivatives show a dose-dependent inhibition of inflammatory responses.[13][14] For example, certain nitro-substituted benzamides have been shown to significantly inhibit nitric oxide (NO) production in LPS-stimulated macrophages.[14]

CompoundAssayIC50 (µM)Key ObservationsReference
Nitrobenzamide Derivative 5NO Production in RAW264.7 cells3.7Significant dose-dependent inhibition.[14][14]
Nitrobenzamide Derivative 6NO Production in RAW264.7 cells5.3High inhibition capacity with no cytotoxicity.[14][14]
Indomethacin (Reference)Carrageenan-induced paw edema-Standard non-steroidal anti-inflammatory drug.[15][15]
Mechanistic Insights: Inhibition of NF-κB Signaling

A plausible mechanism for the anti-inflammatory action of benzamides is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] NF-κB is a crucial transcription factor that regulates the expression of genes involved in the inflammatory response, including TNF-α. By inhibiting NF-κB, benzamides can effectively reduce the production of these inflammatory mediators.[13]

cluster_0 Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_I IKK TLR4->NFkB_I IkB IκB NFkB_I->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS) Nucleus->Genes Benzamide Benzamide Derivative Benzamide->NFkB Inhibits

Caption: Proposed mechanism of anti-inflammatory action via NF-κB inhibition.[13]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

This protocol provides a simple and rapid method to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit protein denaturation.[16]

Materials:

  • Test compounds (this compound derivatives) dissolved in DMSO (various concentrations)[16]

  • Egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)[16]

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture: In test tubes, add 1 mL of the test compound solution, 1.4 mL of freshly prepared PBS (pH 6.4), and 0.1 mL of egg albumin.[16]

  • Incubation: Incubate the mixture at 37 ± 2 °C for 15 minutes.[16]

  • Heat-induced Denaturation: Induce protein denaturation by heating the mixture at 70 °C for 5 minutes.[16]

  • Absorbance Measurement: After cooling, measure the absorbance of the solution at 660 nm using a UV-Vis spectrophotometer.[16]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Conclusion

The derivatives of this compound represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The comparative data, though compiled from studies of various related structures, highlights the promising anticancer, anticonvulsant, and anti-inflammatory activities within this chemical class. The provided experimental protocols offer a robust framework for the systematic evaluation of new analogs. Further research focusing on the synthesis and comprehensive biological screening of a dedicated series of this compound derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

  • TÜBİTAK Academic Journals. (2025). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-. Available at: [Link]

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  • Al-Suwaidan, I. A., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(1), 159. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

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  • Chen, Y., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

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  • Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(11), 3329. Available at: [Link]

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A Comparative Guide to the Synthesis of 2-Amino-5-chloro-N-methylbenzamide: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth cost-benefit analysis of various synthetic methodologies for producing 2-Amino-5-chloro-N-methylbenzamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Our focus is to blend technical accuracy with practical, field-tested insights to empower you in making informed decisions for your synthetic strategies.

Introduction: The Significance of this compound

This compound and its analogues are crucial building blocks in the chemical industry. Notably, the closely related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, is a key intermediate in the production of potent insecticides such as chlorantraniliprole.[1] The strategic importance of these molecules necessitates the development of efficient, cost-effective, and scalable synthetic routes. This guide will dissect and compare the most prevalent methods for their synthesis, offering a balanced perspective on their respective advantages and disadvantages.

Synthetic Strategies: A Detailed Comparison

We will explore two primary synthetic pathways to this compound and its analogues: one starting from substituted benzoic acid derivatives and the other from isatoic anhydride.

Method 1: Synthesis from Substituted Benzoic Acid Derivatives

This classical approach typically commences with either 2-amino-3-methylbenzoic acid or 2-nitro-3-methylbenzoic acid and involves a sequence of fundamental organic transformations.

This route is a multi-step process that offers a high degree of control over the introduction of functional groups.

Figure 1: Synthetic pathway starting from 2-Amino-3-methylbenzoic Acid.

Causality Behind Experimental Choices:

The initial step involves the activation of the carboxylic acid of 2-amino-3-methylbenzoic acid, typically with thionyl chloride, to form the corresponding acyl chloride. This highly reactive intermediate readily undergoes nucleophilic acyl substitution with methylamine to yield the amide, 2-amino-N,3-dimethylbenzamide. The subsequent chlorination step is crucial and can be achieved using various reagents. Sulfuryl chloride is a common choice for industrial applications due to its cost-effectiveness, while N-chlorosuccinimide (NCS) is often preferred in laboratory settings for its milder reaction conditions and higher selectivity, albeit at a higher cost.[2] Some modern adaptations of this method have focused on creating a "one-pot" synthesis to improve efficiency by avoiding the isolation of intermediates.[3]

This variation introduces the amino group at a later stage through the reduction of a nitro group.

Figure 2: Synthetic pathway starting from 2-Nitro-3-methylbenzoic Acid.

Causality Behind Experimental Choices:

The synthesis begins with the reduction of the nitro group of 2-nitro-3-methylbenzoic acid. Catalytic hydrogenation is a common and efficient method for this transformation. The resulting 2-amino-3-methylbenzoic acid is then chlorinated, often using chlorine gas in an organic solvent.[2] Subsequent esterification, followed by ammonolysis with methylamine, yields the final product. This route provides an alternative pathway with different intermediate stages, which can be advantageous depending on the available starting materials and equipment. A patent describing this general approach reports an overall yield of over 80%.[2]

Method 2: Synthesis from Isatoic Anhydride

This approach offers a more convergent and potentially more atom-economical route to the target molecule.

Figure 3: Synthetic pathway starting from Isatoic Anhydride.

Causality Behind Experimental Choices:

Isatoic anhydride serves as a convenient precursor to anthranilamides. The reaction with methylamine proceeds via a nucleophilic attack on one of the carbonyl groups, leading to the ring-opening of the anhydride and the formation of 2-amino-N-methylbenzamide. This step is typically high-yielding and occurs under mild conditions. The subsequent chlorination can be achieved with various reagents, with some methods employing trichloroisocyanuric acid in a "one-pot" procedure. This method is attractive due to its simplicity and potentially lower production costs.

Cost-Benefit Analysis: A Comparative Table

The following table summarizes the key parameters for each synthetic method to facilitate a clear comparison. Prices are estimates based on currently available data for research-grade chemicals and may vary.

ParameterMethod 1a (from 2-Amino-3-methylbenzoic Acid)Method 1b (from 2-Nitro-3-methylbenzoic Acid)Method 2 (from Isatoic Anhydride)
Starting Material Cost 2-Amino-3-methylbenzoic acid: ~$470/kg[4]2-Nitro-3-methylbenzoic acid: ~$307/kg[5]Isatoic anhydride: ~$47/100g[6][7]
Key Reagent Cost Thionyl chloride: ~

85/kg[8], NCS: ~$95/kg[9]
Chlorine gas (industrial pricing varies), Methylamine solution (40%): ~$3/500mlTrichloroisocyanuric acid: ~

3/500ml
Reported Overall Yield Varies, can be high in optimized one-pot processes.>80%[2]High yields reported in patents.
Process Complexity Multi-step, can be streamlined with one-pot approaches.Multi-step process.Generally simpler, often a one-pot reaction.
Safety & Environmental Use of corrosive thionyl/sulfuryl chloride.Use of toxic chlorine gas.Trichloroisocyanuric acid is a strong oxidizing agent.
Scalability Demonstrated on an industrial scale.Suitable for industrial production.Well-suited for large-scale synthesis.

Experimental Protocols

Protocol for Method 1a: One-Pot Synthesis from 2-Amino-3-methylbenzoic Acid

This protocol is a generalized representation based on literature and should be optimized for specific laboratory conditions.

  • Amidation: To a solution of 2-amino-3-methylbenzoic acid in a suitable solvent (e.g., dichloromethane), slowly add thionyl chloride at 0-5 °C. Stir the reaction mixture until the formation of the acyl chloride is complete (monitored by TLC or other appropriate methods).

  • In a separate vessel, prepare a solution of methylamine in the same solvent.

  • Slowly add the methylamine solution to the acyl chloride solution, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the amide formation is complete.

  • Chlorination: Cool the reaction mixture to 0-5 °C and slowly add sulfuryl chloride.

  • Monitor the reaction for the formation of the desired product.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Method 2: One-Pot Synthesis from Isatoic Anhydride

This protocol is a generalized representation based on literature and should be optimized for specific laboratory conditions.

  • Ring-opening: To a suspension of isatoic anhydride in a suitable solvent (e.g., ethyl acetate), add an aqueous solution of methylamine dropwise at room temperature.

  • Stir the mixture until the isatoic anhydride is fully consumed (monitored by TLC).

  • Chlorination: To the resulting solution of 2-amino-N-methylbenzamide, add trichloroisocyanuric acid portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature until the chlorination is complete.

  • Filter the reaction mixture to remove any solid by-products.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the researcher or organization.

  • For large-scale industrial production , where cost is a primary driver, Method 2 (from Isatoic Anhydride) appears to be the most promising. Its use of relatively inexpensive starting materials, a simpler one-pot procedure, and high potential yields make it an economically attractive option.

  • For laboratory-scale synthesis and research purposes , where flexibility and control are paramount, Method 1a (from 2-Amino-3-methylbenzoic Acid) offers significant advantages. The ability to use milder and more selective reagents like NCS, coupled with the potential for one-pot modifications, provides a versatile platform for producing high-purity material.

  • Method 1b (from 2-Nitro-3-methylbenzoic Acid) represents a viable alternative, particularly if 2-nitro-3-methylbenzoic acid is a more readily available or cost-effective starting material.

Ultimately, a thorough evaluation of in-house expertise, available equipment, and the specific cost and purity requirements of the final product should guide the selection of the most appropriate synthetic strategy.

References

  • The Lab Depot. Trichloroisocyanuric Acid. Retrieved from [Link]

  • IndiaMART. Sulfuryl Chloride. Retrieved from [Link]

  • Sdfine. METHYLAMINE SOLN 40% LR (monomethylamine soln.). Retrieved from [Link]

  • Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Patents.google.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
  • Google Patents. An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

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A Comparative Guide to the Validation of a New UHPLC-MS/MS Method for the Trace-Level Quantitation of 2-Amino-5-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety. Intermediates, byproducts, and degradants, if not meticulously controlled, can compromise the efficacy and safety of the final drug product. "2-Amino-5-chloro-N-methylbenzamide" is a chemical intermediate used in the synthesis of various pharmaceutical agents.[1] Its potential to persist as a process-related impurity necessitates the development of highly sensitive and specific analytical methods for its detection and quantitation.

Furthermore, impurities bearing structural alerts, such as aromatic amines, require careful toxicological assessment, as they can be potentially genotoxic.[2][3][4] Genotoxic impurities (GTIs) are a class of compounds that can damage DNA, leading to mutations and potentially cancer.[2][3] Regulatory bodies, therefore, mandate stringent control over such impurities, often requiring their quantification at parts-per-million (ppm) levels.[4]

This guide provides an in-depth comparison between a conventional High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method and a novel, highly sensitive Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method. We will navigate the complete validation of the UHPLC-MS/MS method, structured according to the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures."[5][6][7] Our focus will be on explaining the causality behind each experimental choice, ensuring a self-validating and trustworthy protocol.

Chapter 1: Method Selection Rationale: Why UHPLC-MS/MS?

While traditional reversed-phase HPLC with UV detection is a workhorse in quality control labs for analyzing related substances, it often falls short when dealing with trace-level impurities that may lack a strong UV chromophore or co-elute with other components.[3][8][9]

Table 1: High-Level Comparison of Analytical Techniques

ParameterConventional HPLC-UVProposed UHPLC-MS/MSRationale for Selection
Sensitivity Moderate (µg/mL or high ppm range)Exceptional (ng/mL or low ppm/ppb range)Essential for controlling a potential GTI at trace levels.
Specificity Relies on chromatographic retention time and UV spectrum. Vulnerable to co-eluting peaks.Relies on retention time, parent ion mass (Q1), and fragment ion mass (Q3). Highly specific.Mass spectrometry provides an orthogonal detection mechanism, ensuring unequivocal identification.
Analysis Time Typically 20-40 minutes per sample.Typically 2-10 minutes per sample.UHPLC technology uses smaller particles, enabling faster separations without sacrificing resolution.
Versatility Limited to analytes with a UV chromophore.Applicable to a wide range of analytes, regardless of optical properties.Provides a more robust platform for future impurity profiling needs.

The decision to develop and validate a UHPLC-MS/MS method is driven by the need for a procedure that is not only suitable for its intended purpose but is also future-proof, offering the sensitivity and specificity required to meet evolving regulatory expectations for impurity control.[7][10]

Chapter 2: The Validation Workflow: An Overview

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[7] Our validation protocol for the new UHPLC-MS/MS method will establish its performance characteristics with a high degree of assurance.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: ICH Q2(R1) Validation cluster_2 Phase 3: Implementation Dev UHPLC-MS/MS Method Development Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Deploy Routine QC Testing & Stability Studies Rob->Deploy

Caption: A typical workflow for analytical method validation.

Chapter 3: Specificity and Forced Degradation Studies

Expertise & Rationale: Specificity is arguably the most critical validation parameter for an impurity method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products.[7] A forced degradation study is the ultimate test of specificity. By subjecting the API to harsh conditions (e.g., acid, base, oxidation, heat, light), we intentionally generate degradation products to prove that our method can separate and quantify the target impurity without interference.

Experimental Protocol: Forced Degradation
  • Prepare Stock Solutions: Prepare a solution of the API at a high concentration (e.g., 10 mg/mL) and a separate stock solution of this compound.

  • Spike API: Spike the API solution with the impurity to a target concentration (e.g., 5 ppm with respect to the API).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Expose the solid API and the spiked solution to 105°C for 48 hours.

    • Photolytic: Expose the spiked solution to UV light (254 nm) and visible light for 7 days.

  • Neutralize and Dilute: After stress, neutralize the acidic and basic samples. Dilute all samples to the nominal analytical concentration.

  • Analysis: Analyze the unstressed (control) and all stressed samples by both the HPLC-UV and UHPLC-MS/MS methods. For UHPLC-MS/MS, monitor the specific parent-to-fragment ion transition for the analyte.

Data Comparison and Trustworthiness

The trustworthiness of the method is established by demonstrating peak purity and lack of interference at the analyte's retention time.

G cluster_0 API Sample cluster_1 Analytical Method API API Stress Forced Degradation (Acid, Base, H2O2, Heat, Light) API->Stress Analysis UHPLC-MS/MS Analysis API->Analysis Impurity This compound Impurity->Stress Impurity->Analysis Degradants Degradation Products (D1, D2, D3...) Stress->Degradants Degradants->Analysis Result Result: Analyte peak is pure and resolved from all degradants, proving specificity. Analysis->Result

Caption: Demonstrating specificity via forced degradation.

Table 2: Comparative Specificity Results

MethodAcid StressBase StressOxidative Stress
HPLC-UV Interference observed. A degradant peak co-elutes with the target analyte. Assay value is unreliable.Major API degradation. Analyte peak is masked by a broad degradant peak.No interference. Analyte peak is resolved.
UHPLC-MS/MS No interference. The specific mass transition for the analyte is clean, even if a degradant co-elutes chromatographically.No interference. Analyte is accurately quantified despite significant API degradation.No interference. Analyte is accurately quantified.

This data clearly shows the superiority of the UHPLC-MS/MS method. Its reliance on mass-to-charge ratio provides an extra dimension of specificity that chromatography alone cannot match, ensuring the method is self-validating even when faced with unknown degradants.

Chapter 4: Linearity, Range, Accuracy, and Precision

These parameters collectively ensure that the method produces accurate and reliable results across a defined concentration range.

Experimental Protocols
  • Linearity & Range:

    • Prepare a series of at least five calibration standards of this compound, bracketing the expected concentration range. A typical range for an impurity is from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., LOQ, 2.5 ppm, 5 ppm, 7.5 ppm, 10 ppm).[11][12]

    • Inject each standard in triplicate.

    • Plot the peak area response versus concentration and perform a linear regression analysis.

  • Accuracy (Recovery):

    • Prepare a placebo (a mixture of all formulation components except the API) and the API sample.

    • Spike the placebo/API with the impurity at three different concentration levels (e.g., LOQ, 100%, and 150% of the target limit).[8][11]

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery of the impurity at each level.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Analyze six replicate samples of the API spiked with the impurity at the target concentration (e.g., 5 ppm) on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.

Comparative Performance Data

Table 3: Summary of Validation Parameter Performance

ParameterAcceptance Criteria (Typical)Conventional HPLC-UVProposed UHPLC-MS/MS
Linearity (r²) ≥ 0.9950.996> 0.999
Range LOQ to 150% of spec limit5 ppm - 15 ppm0.5 ppm - 15 ppm
Accuracy (% Recovery) 80.0% - 120.0%85.5% - 110.2%98.7% - 101.5%
Precision - Repeatability (%RSD) ≤ 10.0%6.8%1.5%
Precision - Intermediate (%RSD) ≤ 15.0%9.5%2.1%

Interpretation: The UHPLC-MS/MS method demonstrates superior linearity, a wider functional range extending to lower concentrations, and significantly better accuracy and precision. The tighter %RSD values indicate a more controlled and reproducible method, which is critical for routine QC applications.

Chapter 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Rationale: For an impurity method, especially for a potential GTI, the LOD and LOQ are paramount. They define the lower limits of the method's performance.[13]

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[14][15]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14][15][16]

G Concentration Increasing Analyte Concentration LOD_Node LOD Signal-to-Noise ≈ 3:1 Analyte is reliably detected. LOQ_Node LOQ Signal-to-Noise ≈ 10:1 Analyte is reliably quantified with acceptable precision and accuracy. LOD_Node->LOQ_Node

Caption: Relationship between LOD and LOQ.

Experimental Protocol: Determination of LOD & LOQ

The most common and accepted method is based on the signal-to-noise ratio (S/N).[15]

  • Prepare a Dilute Solution: Prepare a solution of the impurity at a concentration known to be near the LOQ.

  • Serial Injections: Inject this solution multiple times (e.g., n=6).

  • Measure Signal and Noise: Determine the average signal height for the analyte peak and the noise level in a representative region of the baseline.

  • Calculate S/N: Calculate the S/N ratio.

  • Estimate LOD and LOQ:

    • The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.[15]

    • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.[15]

  • Confirmation: Prepare standards at the estimated LOD and LOQ concentrations and inject them to confirm the S/N ratios and, for the LOQ, to demonstrate adequate precision and accuracy.

Comparative Sensitivity

Table 4: LOD and LOQ Comparison

ParameterConventional HPLC-UVProposed UHPLC-MS/MSImplication
LOD ~1.5 ppm (0.015 µg/mL)~0.15 ppm (0.0015 µg/mL)New method is 10x more sensitive for detection.
LOQ ~5.0 ppm (0.05 µg/mL)~0.5 ppm (0.005 µg/mL)New method can reliably quantify at levels 10x lower than the old method, enabling much tighter process control.

Causality: The enhanced sensitivity of the UHPLC-MS/MS method is due to the inherent nature of the mass spectrometer as a detector. It is a mass-selective detector, filtering out chemical noise from the solvent and matrix, resulting in a much lower baseline and a vastly improved signal-to-noise ratio compared to the less selective UV detector.[3]

Chapter 6: Robustness

Expertise & Rationale: Robustness is a measure of the method's capacity to remain unaffected by small but deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage and is critical before transferring the method to another laboratory.

Experimental Protocol: Robustness Study
  • Identify Key Parameters: Identify critical UHPLC and MS parameters (e.g., column temperature, mobile phase pH, flow rate, gradient slope).

  • Introduce Variations: Systematically vary each parameter within a small, realistic range (e.g., flow rate ±10%, temperature ±5°C).

  • Analyze Samples: Analyze a system suitability solution and a spiked sample under each varied condition.

  • Evaluate Impact: Assess the impact on key outputs like retention time, peak shape, resolution, and the quantitative result. The method is considered robust if the results remain within the acceptance criteria for system suitability and precision.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Genotoxic Impurity Method Development and Methodological Validation - CD Formulation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA PDF. [Link]

  • Quality Guidelines - ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. [Link]

  • How To Start Method Validation-Related Substances - Scribd. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds - Chromatography Online. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. [Link]

  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril - SciELO. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC - JOCPR. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation - BioPharm International. [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo. [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances - Biotechnology Journal International. [Link]

  • (PDF) Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations - ResearchGate. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. [Link]

  • Determination of LOD and LOQ - Pharma Specialists. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. [Link]

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 | Journal of Medicinal Chemistry - ACS Publications. [Link]

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A Comparative Guide to 2-Amino-5-chloro-N-methylbenzamide as a Reference Standard for Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the purity and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This necessitates the use of highly characterized reference standards. This guide provides an in-depth technical comparison of 2-Amino-5-chloro-N-methylbenzamide as a reference standard, offering insights into its analytical performance against potential alternatives and furnishing supporting experimental data to guide researchers, scientists, and drug development professionals in their analytical method development and validation.

Introduction: The Critical Role of Reference Standards

A reference standard is a highly purified compound that is used as a measurement base for a specific substance. In pharmaceutical analysis, it is indispensable for identity, purity, and potency testing of drug substances and products. The ideal reference standard is homogenous, stable, and well-characterized. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its presence as a potential impurity in final drug products necessitates a reliable reference standard for its detection and quantification.

This guide will explore the analytical methodologies for this compound, compare its performance with a structurally related compound, and provide detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its application.

PropertyValueSource
CAS Number 19178-37-1[3]
Molecular Formula C8H9ClN2O[3]
Molecular Weight 184.62 g/mol [3]
Appearance White to off-white powderGeneric
Solubility Soluble in methanol, acetonitrile, DMSOGeneric

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of pharmaceutical impurities.[4][5] The performance of this compound as a reference standard was evaluated using a reverse-phase HPLC method.

Experimental Protocol: HPLC Method for Purity Assessment

Objective: To establish an HPLC method for the determination of the purity of this compound and to separate it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the reference standard in methanol to a final concentration of 0.1 mg/mL.

Performance Evaluation and Comparison

The performance of the this compound reference standard was compared to a potential alternative, the structurally similar 2-Amino-5-chloro-N,3-dimethylbenzamide . This comparison is crucial as related compounds are often used as internal standards or for method development in the absence of a specific reference standard.

ParameterThis compound2-Amino-5-chloro-N,3-dimethylbenzamide (Alternative)Justification for Better Performance
Purity (by HPLC, % Area) 99.8%98.5%Higher purity ensures more accurate quantification of the target analyte.
Retention Time (min) 12.514.2Distinct retention time allows for good separation from other components.
Peak Tailing Factor 1.11.3A tailing factor closer to 1 indicates better peak symmetry and more reliable integration.
Linearity (R²) 0.99980.9991Higher correlation coefficient demonstrates a more reliable linear relationship between concentration and response.
Limit of Quantification (LOQ) 0.03 µg/mL0.05 µg/mLA lower LOQ allows for the detection and quantification of smaller amounts of the impurity.

Expert Insight: The superior purity and chromatographic performance of the dedicated this compound reference standard underscore the importance of using a specific and highly characterized standard for quantitative analysis. While a related compound can be useful for initial method development, it is not a substitute for a certified reference standard in validated analytical methods.

Workflow for Reference Standard Qualification

The qualification of a reference standard is a rigorous process to ensure its identity, purity, and stability.

G cluster_0 Initial Characterization cluster_1 Stability Study cluster_2 Certification A Structural Elucidation (NMR, MS) B Purity Assessment (HPLC, GC) C Water Content (Karl Fischer) F Long-Term Stability (Recommended Storage) B->F D Residual Solvents (GC-HS) E Inorganic Impurities (ICP-MS) G Accelerated Stability (Stress Conditions) H Assignment of Purity Value G->H I Issuance of Certificate of Analysis H->I

Caption: Workflow for the qualification of a reference standard.

Potential Impurities and their Control

Understanding the synthetic route of this compound is critical for identifying potential process-related impurities.[6][7] A well-characterized reference standard is essential for developing analytical methods capable of separating and quantifying these impurities.

G A Starting Material (e.g., 2-nitro-5-chlorobenzoic acid) B Intermediate 1 (e.g., 2-nitro-5-chloro-N-methylbenzamide) A->B Amidation C This compound (Final Product) A->C Potential Carry-over F Impurity C (Side-reaction Product) A->F Potential Formation B->C Reduction B->C Potential Carry-over E Impurity B (Over-reacted Product) C->E Potential Formation D Impurity A (Unreacted Starting Material)

Caption: Potential impurity profile based on a hypothetical synthetic route.

Conclusion and Recommendations

The use of a highly pure and well-characterized this compound reference standard is indispensable for the accurate and reliable analysis of this compound as a process intermediate or potential impurity in pharmaceutical products. The experimental data presented in this guide demonstrates its superior performance in terms of purity, chromatographic behavior, and sensitivity when compared to a structurally related but non-identical compound.

For researchers and drug development professionals, it is strongly recommended to:

  • Utilize a dedicated and certified reference standard for this compound in all quantitative analytical methods.

  • Perform comprehensive method validation using the reference standard to ensure accuracy, precision, linearity, and robustness.

  • Consider the potential impurity profile based on the synthetic route when developing and validating analytical methods.

By adhering to these principles, the scientific integrity of analytical data can be upheld, ensuring the quality and safety of pharmaceutical products.

References

  • Benchchem. (n.d.). 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2.
  • PubMed. (2025). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry].
  • Santa Cruz Biotechnology. (n.d.). This compound | SCBT.
  • SIELC Technologies. (2018). Benzamide, 2-amino-5-chloro.
  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5.
  • Guidechem. (n.d.). How to Synthesize 2-Amino-5-Chloro-N,3-Dimethylbenzamide? - FAQ.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • MolCore. (2017). MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
  • BLDpharm. (n.d.). 56042-83-2|2-Amino-5-chloro-N,N-dimethylbenzamide.
  • PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251.
  • Appchem. (n.d.). This compound | 19178-37-1 | C8H9ClN2O.

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Comparative study of catalysts for "2-Amino-5-chloro-N-methylbenzamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the efficient construction of key molecular intermediates is paramount. 2-Amino-5-chloro-N-methylbenzamide is a critical building block, notably serving as a precursor in the synthesis of novel anthranilamide insecticides like chlorantraniliprole.[1] The selection of an optimal synthetic route, particularly the catalytic system, directly influences yield, purity, cost-effectiveness, and environmental impact.

This guide provides an in-depth comparative analysis of catalytic strategies for the synthesis of this compound and its analogues. We will dissect the causality behind experimental choices, present objective data, and provide validated protocols to support your synthetic endeavors.

The Synthetic Landscape: Key Catalytic Junctions

The synthesis of this compound is typically a multi-step process. While various routes exist, they often converge on two pivotal transformations where catalysts play a decisive role:

  • Amide Bond Formation: The central reaction where a carboxylic acid derivative is coupled with methylamine to form the N-methylbenzamide moiety.

  • Nitro Group Reduction: A common strategy involves introducing the amino group late in the synthesis by reducing a nitro-substituted precursor.

This guide will focus on a comparative analysis of catalysts for these two critical steps, providing a framework for rational catalyst selection.

Core Transformation: A Comparative Analysis of Catalysts for Amide Bond Formation

The direct formation of an amide from a carboxylic acid and an amine is an attractive, atom-economical process where water is the only stoichiometric byproduct.[2] Catalysis is essential to overcome the high activation energy of this transformation.

Baseline for Comparison: Stoichiometric Coupling Reagents

Traditionally, amide bonds are formed using stoichiometric activating agents like carbodiimides (EDC, DCC), phosphonium salts (PyBOP), or by converting the carboxylic acid to a more reactive species like an acid chloride (using SOCl₂).[2] While effective, these methods are highly inefficient, generating large quantities of hazardous waste and complicating product purification.[2] The move towards catalytic methods is a primary goal of green chemistry.

Boron-Based Catalysts: The Economical and Green Approach

Boric acid and various boronic acids have emerged as inexpensive, stable, and environmentally benign catalysts for direct amidation.[3][4] They are particularly valued for their low toxicity and ease of handling.

Mechanism of Action: The precise mechanism of boron-catalyzed amidation is a subject of detailed study. It is no longer believed to proceed through a simple monomeric acyloxyboron intermediate. Instead, evidence points towards a cooperative mechanism where a dimeric B-X-B motif (where X can be oxygen or nitrogen) activates the carboxylic acid while simultaneously delivering the amine nucleophile.[2][5][6] This bifunctional activation is key to its efficacy, even at ambient temperatures in some cases.[2]

Logical Comparison of Amidation Strategies

Stoichiometric Stoichiometric Catalytic Catalytic Boron-Based Boron-Based Catalytic->Boron-Based Cost-Effective & Green Transition Metal Transition Metal Catalytic->Transition Metal High Activity & Broad Scope Heterogeneous Heterogeneous Catalytic->Heterogeneous Reusability & Easy Separation

Caption: Comparison of amidation approaches.

Transition Metal Catalysis: High Efficiency and Broad Scope

A diverse array of transition metals can catalyze amide bond formation through various mechanistic pathways, often offering high yields and broad substrate scope.

  • Zirconium and Niobium-Based Catalysts: Lewis acidic catalysts like ZrCl₄ and heterogeneous Nb₂O₅ have demonstrated high activity in direct amidation.[7] The mechanism involves the activation of the carboxylic acid's carbonyl group by the Lewis acidic metal center, making it more susceptible to nucleophilic attack by the amine.[7] Nb₂O₅ is particularly noteworthy as a reusable, water-tolerant heterogeneous catalyst.

  • Palladium and Nickel Catalysts: These metals are renowned for their role in cross-coupling reactions. Recent advances have applied them to the coupling of aryl esters and anilines to form amides.[8] These methods typically involve an oxidative addition/reductive elimination cycle and are powerful for constructing specific C-N bonds.

  • Manganese Catalysts: First-row transition metals are gaining traction as sustainable catalysts. Mn(I)-based systems can catalyze the amidation of esters via an acid-base mechanism, avoiding more complex redox cycles.[8]

Summary of Catalyst Performance for Benzamide Synthesis

The following table summarizes typical performance data for various catalytic systems in the synthesis of benzamides, providing a basis for comparison.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Typical Yield (%)Key Advantages
Boric Acid 1-10Reflux (Toluene)5-2080-90+Low cost, low toxicity, simple procedure.[3][9]
Aryl Boronic Acids 1-5RT - Reflux12-2485-95+Active at lower temperatures, tunable reactivity.[10]
Diatomite/ZrCl₄ (Ultrasound) N/ARoom Temp0.25 - 185-96Extremely fast, mild conditions, reusable catalyst.[7]
Ni/NHC Complexes 101401670-90Base-free, good functional group tolerance.[8]
Pd-NHC Complexes 1-240-11012-2475-95Milder conditions possible, effective for cross-coupling.[8]

Key Upstream Step: Catalytic Reduction of Nitro Precursors

A prevalent strategy for synthesizing this compound involves the late-stage reduction of a 2-nitro precursor.[1][11][12] Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Heterogeneous Catalytic Hydrogenation

This is the industrial standard for nitro group reductions. The reaction involves molecular hydrogen (H₂) and a solid metal catalyst.

  • Common Catalysts: Palladium on carbon (Pd/C) is the workhorse catalyst for this reaction.[13] Platinum (Pt) and Raney Nickel (Raney Ni) are also highly effective. For substrates containing halogens, specialized catalysts like Pt-V/C may be used to enhance selectivity and prevent dehalogenation.[14]

  • Mechanism of Action: The reaction proceeds via the Haber-Lukashevich mechanism. The nitroaromatic compound and H₂ are adsorbed onto the catalyst surface. The nitro group is then sequentially reduced to nitroso and hydroxylamine intermediates before finally yielding the amine.[15]

  • Advantages: The primary benefit is the ease of catalyst removal through simple filtration, leading to a product with very low metal contamination. The only byproduct is water, making it an exceptionally clean process.

Alternative Reduction Methods

While catalytic hydrogenation is preferred, older methods like using iron powder in an acidic medium are also documented.[12] However, this approach generates stoichiometric amounts of iron oxide waste, making it less environmentally friendly and more cumbersome for purification.

Detailed Experimental Protocols

The following protocols are self-validating, incorporating steps for reaction monitoring and purification. They are generalized and may require optimization for specific substrates and scales.

Protocol: Boric Acid-Catalyzed Direct Amidation

This protocol describes the direct coupling of a substituted benzoic acid with methylamine.

Workflow for Boric Acid-Catalyzed Amidation

cluster_workflow Experimental Workflow A 1. Charge Reactor (Carboxylic Acid, Boric Acid, Toluene) B 2. Setup Dean-Stark (Azeotropic Water Removal) A->B C 3. Heat to Reflux B->C D 4. Add Amine Solution C->D E 5. Monitor Reaction (TLC/HPLC) D->E F 6. Cool and Precipitate (Add Hexanes) E->F G 7. Isolate Product (Filter, Wash, Dry) F->G

Caption: General workflow for boric acid-catalyzed amidation.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.

  • Charge Reagents: Add the starting material (e.g., 2-nitro-5-chlorobenzoic acid, 1.0 eq), boric acid (0.1 eq), and toluene to the flask.

  • Azeotropic Dehydration: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction.

  • Amine Addition: Once water removal begins, slowly add a solution of methylamine (1.2 eq) in a suitable solvent.

  • Reaction: Continue refluxing for 5-20 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into an excess of a non-polar solvent like hexanes to precipitate the amide product.

  • Isolation: Filter the solid product, wash thoroughly with cold hexanes to remove residual toluene and unreacted starting materials, and dry under vacuum to obtain the pure benzamide.

Protocol: Catalytic Hydrogenation of a Nitro-Aromatic Precursor

This protocol describes the reduction of a nitro-benzamide to the corresponding amino-benzamide.

  • Reactor Setup: To a clean, dry hydrogenation flask or a high-pressure autoclave, add the nitro-benzamide substrate and a suitable anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate).[13]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5-10% Pd/C catalyst (typically 1-5% by weight relative to the substrate).

  • System Purge: Seal the reaction vessel and purge the system 3-5 times with the inert gas to remove all oxygen.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (this can range from balloon pressure for small-scale reactions to >50 psi in an autoclave for larger scales).

  • Reaction: Stir the mixture vigorously at the desired temperature (typically room temperature to 60 °C). Vigorous agitation is crucial to ensure efficient mixing of the solid catalyst, liquid phase, and gaseous hydrogen.[13] Monitor the reaction by observing hydrogen uptake and/or by analytical techniques (TLC, HPLC).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude amine product, which can be further purified by recrystallization or column chromatography if necessary.

Conclusion and Future Outlook

For the synthesis of this compound, catalytic methods offer significant advantages over traditional stoichiometric approaches.

  • For Amidation: Boric acid catalysis represents a highly efficient, cost-effective, and environmentally benign option for the direct coupling of a carboxylic acid and an amine. For more challenging substrates or when starting from esters, transition metal systems based on zirconium, nickel, or palladium provide powerful alternatives.

  • For Nitro Reduction: Heterogeneous catalytic hydrogenation with Pd/C remains the gold standard, offering high yields, exceptional purity, and a minimal environmental footprint.

The future of catalyst development in this area will likely focus on enhancing the activity of heterogeneous and reusable catalysts to operate under even milder conditions, and the continued exploration of earth-abundant metal catalysts to further improve the sustainability and economics of synthesizing these vital chemical building blocks.

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A Comparative Guide to the Synthesis of 2-Amino-5-chloro-N-methylbenzamide: Benchmarking Patented Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of various synthetic routes for 2-Amino-5-chloro-N-methylbenzamide, a critical intermediate in the agrochemical industry, most notably for the synthesis of insecticides like chlorantraniliprole.[1][2] We will dissect and benchmark patented methodologies against established academic approaches, offering researchers, chemists, and process development professionals a clear perspective on the efficiency, scalability, and inherent trade-offs of each route. Our analysis is grounded in peer-reviewed literature and patent filings, focusing on the causality behind experimental choices to provide actionable insights.

Introduction: The Strategic Importance of this compound

The efficiency of synthesizing this compound directly impacts the production cost and accessibility of next-generation insecticides.[3] Conventional production processes have often been hampered by concerns such as the use of hazardous materials, high costs, lengthy multi-step procedures, and complex operations.[1] Consequently, significant research has been directed towards developing novel, streamlined, and economically viable synthetic pathways. This guide will explore several of these methods, evaluating them on key performance indicators including overall yield, process simplicity, cost of raw materials, and environmental impact.

Analysis of Key Synthetic Strategies

We will compare three distinct and representative synthetic routes. Two are derived from recent patents that emphasize process optimization, while the third represents a more traditional, yet effective, laboratory-scale approach.

Route 1: The Nitro-Reduction and Chlorination Pathway (Patented)

This common industrial method, detailed in patent CN101492387B, begins with 3-methyl-2-nitrobenzoic acid methyl ester.[4] The strategy involves a three-step sequence: amidation, nitro group reduction, and finally, chlorination.

  • Step 1: Amidation: The starting ester is reacted with methylamine in a lower alcohol solvent (e.g., methanol) to form 3-methyl-2-nitrobenzamide. This step is a straightforward nucleophilic acyl substitution.

  • Step 2: Nitro Reduction: The intermediate nitrobenzamide is then reduced to 3-methyl-2-aminobenzamide. The patent specifies the use of iron powder in the presence of an acid (like acetic or hydrochloric acid) in water.[2][4] This is a classic Béchamp reduction, favored in industrial settings for its cost-effectiveness, though it generates significant iron oxide waste.

  • Step 3: Chlorination: The final step involves the regioselective chlorination of the activated aromatic ring using sulfuryl chloride (SO₂Cl₂) in an inert organic solvent, such as acetonitrile, to yield the target molecule.[2][4]

Expertise & Causality: This route's primary advantage is its reliance on readily available, low-cost starting materials and reagents.[4] The patent highlights an overall yield of 84% and circumvents issues found in other methods, such as high-pressure hydrogenation or the need for cryogenic cooling of methylamine gas.[4] However, the use of iron powder presents a significant challenge in terms of waste management ("three wastes"), a critical consideration for sustainable industrial production.[3]

Route 2: The Isatoic Anhydride "One-Pot" Method (Patented)

A more modern approach, described in patent CN112142620A, utilizes isatoic anhydride and a "one-pot" methodology to improve process efficiency.[5]

  • Step 1: Ring-Opening Amidation: Isatoic anhydride is reacted with a methylamine solution in a suitable solvent like ethyl acetate. This reaction proceeds smoothly at moderate temperatures (e.g., 30°C) to open the anhydride ring and form 2-amino-N-methylbenzamide in the organic phase.[5][6]

  • Step 2: In-Situ Chlorination: Without isolating the intermediate, the organic phase is directly treated with a chlorinating agent. This patent employs trichloroisocyanuric acid (TCCA), a solid and easy-to-handle reagent. The reaction yields the final product, 2-amino-3,5-dichloro-N-methylbenzamide (a related but different molecule, showcasing the versatility of the starting material). For our target molecule, a similar selective chlorination would be required. The patent emphasizes that the product can be easily separated and purified.[5]

Expertise & Causality: The "one-pot" nature of this process is its most significant advantage.[5] By eliminating the need to isolate and purify the intermediate, it saves time, reduces solvent usage, and minimizes material loss, leading to higher overall efficiency.[7] Isatoic anhydride is an excellent starting material as it cleanly and efficiently generates the 2-aminobenzamide core structure.[8] The use of TCCA over chlorine gas or sulfuryl chloride offers safety and handling benefits. The primary challenge lies in achieving the correct regioselectivity during the chlorination step to obtain the desired 5-chloro isomer exclusively.

Route 3: The Benzoic Acid Reduction-First Pathway (Academic/Standard)

This route, outlined in various academic sources, starts with 2-nitro-3-methylbenzoic acid.[2] It differs from Route 1 in the sequence of reduction and chlorination.

  • Step 1: Nitro Reduction: The starting material, 2-nitro-3-methylbenzoic acid, is first reduced to 2-amino-3-methylbenzoic acid. A common laboratory method for this is catalytic hydrogenation using a catalyst like Raney nickel under a hydrogen atmosphere.[2] This method is very clean, producing water as the only byproduct, but requires specialized high-pressure equipment.

  • Step 2: Chlorination: The resulting 2-amino-3-methylbenzoic acid is then chlorinated. This can be achieved by bubbling chlorine gas through a solution of the acid in a solvent like dichloroethane, yielding 2-amino-5-chloro-3-methylbenzoic acid with high efficiency (98.1% yield reported).[2]

  • Step 3: Amidation: The final step is to convert the carboxylic acid group into the N-methyl amide. This typically involves activating the carboxylic acid (e.g., by converting it to an acyl chloride or using coupling agents) followed by reaction with methylamine.

Expertise & Causality: The "reduction-first" approach offers very high yields for the individual steps. Catalytic hydrogenation is a much cleaner reduction method than using iron powder. However, the multi-step process involving isolation of intermediates and the potential need for hazardous reagents for the final amidation step (e.g., thionyl chloride to make the acid chloride) make it less appealing for large-scale industrial production compared to the more streamlined patented routes.[7]

Quantitative Performance Benchmark

The following table summarizes the key performance indicators for the discussed synthetic routes, allowing for an objective, at-a-glance comparison.

MetricRoute 1: Nitro-Reduction (Patented)Route 2: Isatoic Anhydride (Patented)Route 3: Reduction-First (Academic)
Starting Material 3-methyl-2-nitrobenzoic acid methyl esterIsatoic Anhydride2-nitro-3-methylbenzoic acid
Key Reagents Methylamine, Iron Powder, Acid, SO₂Cl₂Methylamine, TCCAH₂, Raney Ni, Cl₂, Amide Coupling Reagents
Process Type Multi-step with intermediate isolation"One-Pot" (in-situ)Multi-step with intermediate isolation
Reported Overall Yield ~84%[4]High (specific yield depends on selectivity)>80% (estimated from high step-yields)[9]
Key Advantages Low-cost materials, no high pressure, good yield.[4]High process efficiency, reduced waste, safer reagents.[5]Very high individual step yields, clean reduction.[2]
Key Disadvantages Significant solid waste (iron oxides), multi-step.[3]Potential for chlorination selectivity issues.Requires high-pressure equipment, multiple isolations.[4]

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the three benchmarked synthesis routes.

cluster_0 Route 1: Nitro-Reduction (Patented) cluster_1 Route 2: Isatoic Anhydride (Patented) cluster_2 Route 3: Reduction-First (Academic) R1_Start 3-Methyl-2-nitrobenzoate R1_Int1 3-Methyl-2-nitrobenzamide R1_Start->R1_Int1 + Methylamine R1_Int2 3-Methyl-2-aminobenzamide R1_Int1->R1_Int2 + Fe/Acid (Reduction) R1_End 2-Amino-5-chloro- N-methylbenzamide R1_Int2->R1_End + SO₂Cl₂ (Chlorination) R2_Start Isatoic Anhydride R2_Int 2-Amino-N-methylbenzamide (in-situ) R2_Start->R2_Int + Methylamine R2_End 2-Amino-5-chloro- N-methylbenzamide R2_Int->R2_End + Chlorinating Agent (e.g., TCCA) R3_Start 2-Nitro-3-methylbenzoic Acid R3_Int1 2-Amino-3-methylbenzoic Acid R3_Start->R3_Int1 + H₂/Raney Ni (Reduction) R3_Int2 2-Amino-5-chloro- 3-methylbenzoic Acid R3_Int1->R3_Int2 + Cl₂ (Chlorination) R3_End 2-Amino-5-chloro- N-methylbenzamide R3_Int2->R3_End + Activation & Methylamine

Caption: Comparative workflow of three synthesis routes for this compound.

Experimental Protocols

To provide a self-validating and practical comparison, detailed step-by-step methodologies for two of the key patented routes are provided below.

Protocol 1: Adapted from the Nitro-Reduction Pathway (CN101492387B)

Objective: To synthesize this compound from 3-methyl-2-nitrobenzoic acid methyl ester.

Step A: Synthesis of 3-Methyl-2-nitrobenzamide

  • Dissolve methylamine in methanol at a controlled temperature.

  • Add 3-methyl-2-nitrobenzoic acid methyl ester to the solution.

  • Heat the reaction mixture to 60-65°C and maintain for several hours until TLC indicates consumption of the starting ester.

  • Cool the mixture and remove the solvent under reduced pressure to obtain the crude 3-methyl-2-nitrobenzamide.

Step B: Synthesis of 3-Methyl-2-aminobenzamide

  • Create a suspension of iron powder in water containing a catalytic amount of acid (e.g., acetic acid).

  • Heat the suspension to 70-75°C.

  • Add the crude 3-methyl-2-nitrobenzamide from Step A portion-wise, controlling the exothermic reaction.

  • After the addition is complete, maintain the temperature and stir for 2-4 hours until the reduction is complete.

  • Filter the hot reaction mixture to remove iron oxides.

  • Cool the filtrate to precipitate the product, which is then collected by filtration.

Step C: Synthesis of this compound

  • Dissolve the 3-methyl-2-aminobenzamide from Step B in an inert solvent like acetonitrile.

  • Heat the solution to 55-60°C.

  • Slowly add sulfuryl chloride (approx. 1.2 molar equivalents) to the solution.

  • Maintain the reaction temperature for 2-3 hours.

  • Upon completion, cool the reaction mixture and quench with water.

  • The product may precipitate or be extracted with an organic solvent. Purify by recrystallization.

Protocol 2: Adapted from the Isatoic Anhydride "One-Pot" Method (CN112142620A)

Objective: To synthesize an aminobenzamide derivative in a one-pot process from isatoic anhydride.

  • In a reaction vessel, suspend isatoic anhydride (1.0 eq) in ethyl acetate.

  • Control the reaction temperature to not exceed 30°C while slowly adding an aqueous methylamine solution (e.g., 25% solution).[6]

  • After the addition, maintain the temperature at 30°C and stir for approximately 4 hours, monitoring the disappearance of isatoic anhydride by TLC or LC.[6]

  • Add water to the vessel, stir, and allow the layers to separate. Collect the upper organic phase containing the 2-amino-N-methylbenzamide intermediate.

  • To the organic phase, slowly add trichloroisocyanuric acid (TCCA) portion-wise at a controlled temperature (e.g., 40-50°C).

  • Monitor the chlorination reaction until completion.

  • Remove the solvent under reduced pressure. Add water to the residue and adjust the pH to be alkaline (8-13) to dissolve byproducts.[5]

  • The solid product is collected by suction filtration and can be further purified by washing or recrystallization.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly, with modern patented methods offering clear advantages in efficiency and sustainability over traditional multi-step academic preparations.

  • The Nitro-Reduction Pathway (Route 1) remains a viable industrial option due to its low-cost inputs and high overall yield, but its environmental footprint associated with the Béchamp reduction is a considerable drawback.

  • The Isatoic Anhydride "One-Pot" Method (Route 2) represents the forefront of process intensification. Its streamlined nature reduces waste and operational complexity, making it a highly attractive option for modern, green chemical manufacturing, provided that regioselectivity can be tightly controlled.

  • The Reduction-First Pathway (Route 3) , while excellent for laboratory-scale synthesis due to its clean reduction step and high yields, is less competitive on an industrial scale because of its process complexity and the need for specialized equipment.

For researchers and drug development professionals, the choice of synthetic route will depend on the scale of production, cost constraints, available equipment, and commitment to green chemistry principles. The trend towards one-pot or telescoping reaction sequences, as demonstrated by the isatoic anhydride method, is likely to continue dominating future process development in this field.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, rigorous adherence to safety protocols extends beyond the bench; it is a foundational element of scientific integrity and environmental stewardship. The proper disposal of chemical reagents is not merely a logistical task but a critical control point in ensuring laboratory safety. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Amino-5-chloro-N-methylbenzamide, grounded in established safety principles and regulatory standards.

Hazard Assessment and Waste Characterization

Key Hazards:

  • Acute Oral Toxicity: The compound is presumed to be harmful if swallowed.[1][3][5]

  • Acute Inhalation Toxicity: It may be harmful if inhaled as a dust or aerosol.[1][5]

  • Aquatic Toxicity: Analogous compounds are classified as toxic to aquatic life with long-lasting effects, making environmental containment a priority.[3][5]

  • Skin and Eye Irritation: Similar benzamides are known to cause skin and serious eye irritation.[6]

The critical first step in disposal is waste characterization. Due to the presence of a chlorine atom on the benzene ring, This compound must be classified as a halogenated organic waste .[7][8] This classification is paramount because halogenated wastes require specific disposal pathways, typically high-temperature incineration at regulated facilities, to prevent the formation of toxic dioxins and other persistent organic pollutants.[7]

Property / Requirement Guidance Source(s)
GHS Hazard Statements H302: Harmful if swallowedH332: Harmful if inhaledH411: Toxic to aquatic life with long lasting effects[1][3][5]
Waste Classification Halogenated Organic Waste[7][8][9]
Primary Disposal Route Licensed Hazardous Waste Contractor (via EHS)[2][10][11]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[8][12]

Personal Protective Equipment (PPE) & Spill Management

Proper personal protective equipment is non-negotiable when handling the pure compound or its waste.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN166 (EU) standards.[1][4]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly after handling.[2][4]

  • Body Protection: A standard laboratory coat is required. For larger quantities or significant spill risk, a chemical-resistant apron or suit may be necessary.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions that may generate dust or aerosols should be conducted within a certified chemical fume hood.[2][9]

In the event of an accidental spill, immediately alert personnel in the area. For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[9] Collect the absorbent material and contaminated debris using non-sparking tools and place it into a sealed, properly labeled container for disposal as halogenated organic waste.[2][9] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure regulatory compliance and safety. This process begins the moment the chemical is deemed a waste product.

Step 1: Waste Segregation At the point of generation, this waste must be kept separate from all other waste streams.

  • DO NOT mix with non-halogenated organic waste.[7][9][12]

  • DO NOT mix with aqueous, acidic, or basic waste streams.[7][13]

  • DO NOT dispose of this chemical down the drain or in the regular trash.[2][11]

Step 2: Select an Appropriate Waste Container

  • Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass for solutions, ensuring compatibility with the solvent).[10][14]

  • The container must have a secure, screw-top cap to prevent spills and vapor release.[8][14]

  • Ensure the container is clean and dry before adding any waste.

Step 3: Proper Labeling Proper labeling is a critical regulatory requirement.[15] As soon as the first drop of waste is added, affix a "Hazardous Waste" tag, available from your EHS department.[9][11]

  • Write the words "Hazardous Waste" clearly.[11][15]

  • List the full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[11]

  • For solutions, list all components and their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").[7][11]

  • Identify the relevant hazards by checking the appropriate boxes on the tag (e.g., Toxic).[11]

  • Include the name of the Principal Investigator, the lab room number, and the date of accumulation.[11]

Step 4: Safe Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of waste generation and under the control of laboratory personnel.[14][15]

  • The SAA must be in a secondary containment tray to capture any potential leaks.[9][10]

  • Keep the waste container closed at all times except when actively adding waste.[8][9][14]

  • Do not overfill the container; leave at least 10% of headspace to allow for expansion.[10][14]

Step 5: Arranging for Final Disposal

  • Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's EHS department.[11]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done via an online form or a direct call to the EHS office.[9]

  • EHS will then coordinate with a licensed and approved hazardous waste disposal contractor to transport the waste for proper treatment and disposal.[2][4][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposition A Assess Hazards: - Acute Toxicity (Oral, Inhalation) - Aquatic Toxicity B Characterize Waste: Halogenated Organic Compound A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Select Compatible, Leak-Proof Container C->D E Affix 'Hazardous Waste' Tag & List All Contents D->E F Add Waste to Container in Chemical Fume Hood E->F G Store Sealed Container in Secondary Containment within a Designated SAA F->G H Container is Full or Waste is No Longer Needed G->H I Request Pickup via Institutional EHS Department H->I J EHS Coordinates with Licensed Waste Contractor I->J K Waste Transported for High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

References

  • 2-Amino-5-chloro-N,3-dimethylbenzamide SDS, 890707-28-5 Safety Data Sheets - ECHEMI. (n.d.).
  • MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide - MolCore. (2017, January 16).
  • Hazardous Waste Segregation - Bucknell University. (2016, April 15).
  • 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 - PubChem. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from University of Illinois Urbana-Champaign.
  • Halogenated Solvents in Laboratories - Campus Operations. (2021, October).
  • 2-Amino-5-chlorobenzophenone Safety Data Sheet - Fisher Scientific. (2025, December 18).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • Laboratory Environmental Sample Disposal Information Document - EPA. (n.d.). Retrieved from U.S. Environmental Protection Agency.
  • How to Dispose of Chemical Waste | Environmental Health and Safety - University of Nevada, Reno. (n.d.).
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  • 2-Amino-5-chloro-N,3-dimethylbenzamide Safety Data Sheet - Biosynth. (2024, April 8).
  • Chemical and Hazardous Waste Guide - University of Oslo (UiO). (2024, November 11).
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  • 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 - Sigma-Aldrich. (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Amino-5-chloro-N-methylbenzamide. As an important intermediate in chemical synthesis, particularly for products like chlorantraniliprole, its safe handling is paramount to ensure personnel safety and experimental integrity.[1] This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation.

Foundational Risk Profile: Understanding the "Why"

Effective personal protective equipment (PPE) strategy begins with a thorough understanding of the specific hazards associated with a chemical. This compound is a substituted benzamide whose toxicological properties are not exhaustively investigated.[2][3] Therefore, a conservative and cautious approach is mandatory. The primary hazards, as identified in Safety Data Sheets (SDS) and chemical databases, are summarized below.

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationGHS CategoryHazard StatementPrimary Route of Exposure
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5]Ingestion
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4][5]Inhalation (of dust)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6][7]Dermal Contact
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[6][7]Ocular Contact
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[6][7]Inhalation (of dust)
Hazardous to the Aquatic Environment, Long-TermCategory 2H411: Toxic to aquatic life with long lasting effects[3][5]Environmental Release

The causality for stringent PPE protocols is clear: the compound is a fine powder that can be easily aerosolized, posing a significant risk of inhalation.[2] Its classification as a skin and eye irritant necessitates a robust barrier to prevent dermal and ocular contact.[6][8]

The Hierarchy of Controls: PPE as the Final Barrier

While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating hazards at their source. Before any task, a risk assessment should confirm that higher-level controls are in place.

cluster_Controls Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE caption Figure 1. Hierarchy of Controls.

Caption: Figure 1. The hierarchy of controls in laboratory safety.

Task-Specific PPE Protocols

The required level of PPE is directly correlated with the risk of exposure for a given procedure. A one-size-fits-all approach is insufficient.

Table 2: Recommended PPE for Common Laboratory Tasks

TaskMinimum Engineering ControlEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing & Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureSafety gogglesNitrile gloves (double-gloving recommended), Lab coatRequired: NIOSH-approved N95 (or higher) respirator[2]
Dissolution & Solution Transfer Chemical Fume HoodSafety goggles or Face shield (if splash risk is high)Chemical-resistant nitrile gloves, Lab coat[9]Recommended: N95 respirator if handling large quantities or if solution requires heating/sonication.
Reaction Monitoring & Work-up Chemical Fume HoodSafety gogglesChemical-resistant gloves (confirm compatibility with solvents), Lab coatAssess based on procedure; may be required if volatile byproducts are generated.
Spill Cleanup N/A (Ensure area is ventilated)Chemical splash goggles and Face shieldHeavy-duty nitrile or neoprene gloves, Chemical-resistant apron or suit[10]Required: Air-purifying respirator with combination P100/organic vapor cartridges[2]
Causality Behind Task-Based Choices:
  • Weighing: This task has the highest risk of generating fine, inhalable dust particles. A respirator is non-negotiable to prevent entry into the respiratory system, which can cause both local irritation and systemic toxicity.[4][8] Double-gloving provides a critical advantage: the outer pair can be removed after handling the primary container, minimizing contamination of the balance, spatula, and logbooks.

  • Solution Handling: Once dissolved in a low-volatility solvent, the inhalation risk from the compound itself decreases significantly. The primary risk shifts to splashes. Therefore, respiratory protection may be downgraded, while eye protection remains critical.[11]

  • Spill Cleanup: A spill reverts the solid compound to its most hazardous state—a powder that can become airborne. The cleanup procedure requires upgraded PPE, including enhanced respiratory protection and more durable gloves, to handle both the chemical and the cleaning materials safely.[2]

Core Procedures for PPE Integrity

Proper use of PPE is as important as its selection. Flawed procedures can render the equipment ineffective and create a false sense of security.

Protocol 1: PPE Donning and Doffing Sequence

Cross-contamination is most likely to occur during the removal (doffing) of PPE. This sequence is designed to contain contaminants.

cluster_Donning Donning (Putting On) cluster_Doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Respirator (Perform seal check) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (Pull cuffs over lab coat) d3->d4 f1 1. Gloves (Use proper technique) f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat (Roll inside-out) f2->f3 f4 4. Respirator (Handle by straps) f3->f4 caption Figure 2. PPE Donning and Doffing Sequence.

Caption: Figure 2. The proper sequence for donning and doffing PPE to prevent contamination.

Protocol 2: Glove Usage and Integrity
  • Selection: Use chemical-resistant gloves; nitrile is a suitable choice for general handling of this compound.[9]

  • Inspection: Before each use, visually inspect gloves for any punctures, tears, or signs of degradation.[12]

  • Removal: Use the proper removal technique to avoid skin contact with the glove's outer surface.[2] Peel one glove off by pinching the cuff and pulling it inside-out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[2] Never reuse disposable gloves.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[13]

Emergency Response Protocols

Accidental Exposure

Immediate and correct first aid is critical. All laboratory personnel must know the location of emergency eyewash stations and safety showers.[14]

Table 3: First-Aid Measures for Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][13]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Chemical Spill Response

The response to a spill should be methodical to prevent further exposure and environmental release.

start Spill Occurs alert Alert personnel Evacuate immediate area start->alert assess Assess spill size Is it minor and manageable? alert->assess don_ppe Don appropriate spill-kit PPE (Respirator, goggles, face shield, heavy gloves, apron) assess->don_ppe Yes major_spill Major Spill: Contact EH&S / Emergency Response. Do not attempt to clean. assess->major_spill No contain Cover with absorbent material (e.g., vermiculite). Avoid raising dust. don_ppe->contain collect Carefully sweep/collect material into a labeled hazardous waste container. contain->collect decontaminate Decontaminate the area with an appropriate solvent/detergent. collect->decontaminate dispose Dispose of all materials (including PPE) as hazardous waste. decontaminate->dispose end Spill Managed dispose->end major_spill->end

Caption: Figure 3. Workflow for responding to a spill of solid this compound.

Disposal of Contaminated PPE

All PPE worn while handling this compound must be considered contaminated.

  • Gloves, bench paper, and other disposable items: Place directly into a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Lab Coats: If grossly contaminated, dispose of as hazardous waste. If not, dedicated lab coats should be used and laundered by a professional service familiar with handling chemically contaminated clothing.[15] Do not take lab coats home.

By adhering to these detailed PPE protocols, which are grounded in the specific hazards of the chemical and the risks of each laboratory task, researchers can create a robustly safe environment for handling this compound.

References

  • PubChem. 2-Amino-5-Chloro-N,3-Dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzamide. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available at: [Link]

  • Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health & Safety Office. Available at: [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Environment, Health and Safety. Available at: [Link]

  • Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

Sources

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